molecular formula C7H6BrN3O B1443949 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine CAS No. 91775-61-0

3-Bromo-5-methoxyimidazo[1,2-A]pyrazine

Cat. No.: B1443949
CAS No.: 91775-61-0
M. Wt: 228.05 g/mol
InChI Key: IOOHMVSVMBNHGS-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (CAS 91775-61-0) is a high-value brominated heterocyclic compound with a molecular formula of C7H6BrN3O and a molecular weight of 228.05 g/mol . This compound serves as a versatile and crucial synthetic intermediate in organic and medicinal chemistry. The bromine atom at the 3-position makes it an excellent electrophile for various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, allowing for the introduction of diverse structural motifs onto the imidazopyrazine core . The imidazo[1,2-a]pyrazine scaffold is a privileged structure in drug discovery, known for its broad biological activities. Researchers utilize this bromo-methoxy derivative as a key building block in the design and synthesis of potential therapeutic agents. Its applications include serving as a precursor in the development of novel anticancer compounds, as well as in the exploration of antileishmanial agents, where structural analogs have demonstrated promising activity . The compound must be stored under an inert atmosphere at 2-8°C to ensure stability . This product is intended for research purposes only and is strictly not for diagnostic or personal use. Handling should only be performed by qualified professionals, as it carries hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) .

Properties

IUPAC Name

3-bromo-5-methoxyimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-4-9-3-6-10-2-5(8)11(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOHMVSVMBNHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC2=NC=C(N12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00757426
Record name 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00757426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91775-61-0
Record name 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00757426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine

The landscape of medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds that offer unique three-dimensional arrangements and opportunities for specific biological interactions. Among these, the imidazo[1,2-a]pyrazine core, a nitrogen-bridged fused heterocyclic system, has emerged as a "privileged scaffold." This designation stems from its prevalence in compounds exhibiting a wide spectrum of pharmacological activities. Derivatives of this core are known to possess antibacterial, anti-inflammatory, antidepressant, and kinase inhibitory properties.[1][2] Their structural resemblance to purines allows them to interact with a variety of biological targets, making them a focal point for the development of new therapeutic agents.

This guide provides a detailed technical overview of a specific, functionalized derivative: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine . We will delve into its chemical identity, synthesis, physicochemical properties, and its potential applications, particularly as a versatile building block for researchers in drug development. The strategic placement of the bromo and methoxy groups offers distinct chemical handles for further molecular elaboration, making this compound a valuable starting point for library synthesis and lead optimization campaigns.

Core Compound Identification

The unambiguous identification of a chemical entity is paramount for reproducibility and regulatory purposes. The Chemical Abstracts Service (CAS) number for 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine is 91775-61-0 .[3]

Identifier Value Source
CAS Number 91775-61-0[3]
Molecular Formula C₇H₆BrN₃O[3][4]
Molecular Weight 228.05 g/mol [3][4]
SMILES COC1=CN=CC2=NC=C(Br)N21[3]
MDL Number MFCD18793414[3]

Synthesis and Mechanistic Rationale

Step 1: Cyclocondensation to form 5-methoxyimidazo[1,2-a]pyrazine

The core is typically formed via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. In this case, 2-amino-5-methoxypyrazine serves as the nucleophilic amine, and a reagent like bromoacetaldehyde or a protected equivalent is the electrophile.

  • Causality: The reaction is driven by the nucleophilicity of the endocyclic nitrogen of the pyrazine ring attacking the carbonyl-activated methylene carbon of the bromoacetaldehyde. This is followed by an intramolecular cyclization where the exocyclic amine attacks the iminium intermediate, and subsequent dehydration yields the aromatic fused-ring system. The choice of an α-halocarbonyl is critical as the halogen serves as a good leaving group to facilitate the initial alkylation.

Step 2: Electrophilic Bromination

The imidazo[1,2-a]pyrazine ring system is electron-rich, particularly at the C3 position of the imidazole ring, making it susceptible to electrophilic aromatic substitution.

  • Causality: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[1] It provides a source of electrophilic bromine (Br+) under mild conditions, which avoids harsh reagents that could degrade the heterocyclic core. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the C3 position, being the most electron-dense, attacks the bromine atom of NBS, leading to the highly regioselective formation of the 3-bromo derivative.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Bromination A 2-Amino-5-methoxypyrazine C 5-Methoxyimidazo[1,2-a]pyrazine A->C Condensation / Cyclization B Bromoacetaldehyde B->C E 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine C->E Electrophilic Aromatic Substitution at C3 D N-Bromosuccinimide (NBS) D->E

Caption: Synthetic pathway for 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine.

Physicochemical Properties and Handling

The physical and chemical characteristics of a compound dictate its handling, storage, and application in experimental settings.

Property Value / Description Source
Appearance Likely a solid at room temperature (based on related compounds).
Purity Typically available at ≥95% for research applications.
Storage Store under an inert atmosphere at 2-8°C.[3]

The methoxy group imparts a degree of lipophilicity, while the nitrogen atoms in the rings can act as hydrogen bond acceptors, suggesting moderate solubility in polar organic solvents like DMSO, DMF, and potentially alcohols. Its stability is generally good under the recommended storage conditions, but it should be protected from strong acids, bases, and oxidizing agents.

Applications in Research and Drug Development

The true value of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine lies in its potential as a versatile intermediate in medicinal chemistry. The bromo- and methoxy-substituents are not merely passive decorations; they are key functional groups for diversification.

  • Scaffold for Kinase Inhibitors: The imidazo[1,2-a]pyrazine core is a known hinge-binding motif for many protein kinases. Recent studies have identified derivatives as potent inhibitors of ENPP1, a regulator of the cGAS-STING pathway, highlighting their potential in cancer immunotherapy.[6] The C3-bromo position is an ideal site for introducing larger side chains via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to probe deep into the ATP-binding pocket of target kinases.

  • Antibacterial Agents: This scaffold has been explored for developing novel antibacterial agents. Some derivatives act as inhibitors of the VirB11 ATPase, a critical component of the bacterial type IV secretion system, which is essential for the virulence of many pathogens.[5]

  • Anticancer Drug Discovery: Beyond kinase inhibition, imidazo[1,2-a]pyrazines have shown direct anticancer activities against various cell lines.[7] The ability to functionalize the C3 position allows for the attachment of pharmacophores that can induce apoptosis or inhibit cell proliferation through other mechanisms.

G A 3-Bromo-5-methoxy- imidazo[1,2-a]pyrazine (Starting Material) B Suzuki / Stille / Sonogashira Cross-Coupling at C3-Br A->B C Buchwald-Hartwig Amination at C3-Br A->C D Nucleophilic Aromatic Substitution (Potential) A->D E Diverse Library of Functionalized Analogs B->E C->E D->E F High-Throughput Screening (HTS) E->F G Hit Identification & Validation F->G H Lead Optimization G->H

Caption: Drug discovery workflow utilizing the target compound as a key intermediate.

Safety and Hazard Profile

It is imperative for researchers to handle this compound with appropriate caution, given its hazard profile.

Hazard Class Code Description Source
GHS Signal Word -Danger[3]
Hazard Statements H301Toxic if swallowed[3]
H311Toxic in contact with skin[3]
H331Toxic if inhaled[3]
UN Number UN2811TOXIC SOLID, ORGANIC, N.O.S.[3]

Precautionary Measures: All handling should be conducted in a certified fume hood. Personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, is mandatory. Avoid inhalation of dust and any direct contact with skin or eyes.

Exemplary Experimental Protocol: Synthesis

This protocol is a representative example based on established chemical principles and should be adapted and optimized under proper laboratory conditions.

Objective: To synthesize 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine.

Materials:

  • 5-Methoxyimidazo[1,2-a]pyrazine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (or DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-methoxyimidazo[1,2-a]pyrazine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (1.1 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry (LC-MS).

Conclusion

3-Bromo-5-methoxyimidazo[1,2-a]pyrazine, identified by CAS number 91775-61-0, represents a strategically important building block for chemical and pharmaceutical research. Its synthesis is achievable through standard heterocyclic chemistry, and its dual functional handles—a methoxy group and a bromine atom at a key position—provide a platform for extensive chemical diversification. The established biological significance of the imidazo[1,2-a]pyrazine scaffold in areas like oncology and infectious diseases ensures that this compound will continue to be a valuable tool for scientists dedicated to the discovery of next-generation therapeutics.

References

  • ChemBK. (n.d.). 3-bromo-5-methoxyimidazo[1,2-a]pyrazine - Physico-chemical Properties. Retrieved February 4, 2026, from [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-a]pyrazines. Retrieved February 4, 2026, from [Link]

  • PubMed. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved February 4, 2026, from [Link]

  • ScienceDirect. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved February 4, 2026, from [Link]

Sources

3-Bromo-5-methoxyimidazo[1,2-a]pyrazine: Technical Specifications & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and analytical validation protocols for 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine .

Executive Summary

3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (CAS: 91775-61-0) is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., BTK, PI3K, and EphB4).[1] As a derivative of the "privileged" imidazo[1,2-a]pyrazine core, this molecule offers two strategic handles for diversification:

  • C3-Bromide: A reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to introduce aryl or heteroaryl pharmacophores.[1]

  • C5-Methoxy: A functionality that modulates solubility, lipophilicity (LogP), and hydrogen-bond acceptance, often positioned to interact with the solvent front or hinge region of ATP-binding pockets.[1]

This guide provides a definitive reference for the molecule’s weight, properties, synthesis, and validation.[1]

Physicochemical Profile

The precise molecular weight is critical for stoichiometry calculations and mass spectrometry validation. The presence of bromine creates a distinct isotopic signature.

Table 1: Core Chemical Specifications
PropertyValueNotes
IUPAC Name 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine
CAS Number 91775-61-0Distinct from the 8-methoxy isomer (CAS 91775-62-1)
Molecular Formula C₇H₆BrN₃O
Average Molecular Weight 228.05 g/mol Used for molarity calculations
Monoisotopic Mass 226.9694 Da For high-res MS (⁷⁹Br isotope)
Isotopic Pattern ~1:1 doublet⁷⁹Br (226.[1][2][3][4][5][6][7][8]97) and ⁸¹Br (228.97)
Physical State Off-white to pale yellow solidLight-sensitive; store at -20°C
Solubility DMSO, Methanol, DCMPoor water solubility

Synthetic Architecture

The synthesis of 3-bromo-5-methoxyimidazo[1,2-a]pyrazine requires a regioselective approach to ensure the methoxy group is correctly positioned at C5 (adjacent to the bridgehead nitrogen).[1]

Retrosynthetic Logic

The most robust route involves the cyclization of a substituted aminopyrazine followed by electrophilic halogenation.

  • Precursor: 6-Methoxypyrazin-2-amine.[1]

  • Cyclization Agent: Bromoacetaldehyde diethyl acetal (or equivalent).[1]

  • Functionalization: N-Bromosuccinimide (NBS) for C3 bromination.[1]

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the critical pathway from raw materials to the final scaffold.

SynthesisPath Start 6-Chloropyrazin-2-amine Inter1 6-Methoxypyrazin-2-amine Start->Inter1 NaOMe, MeOH Reflux (SNAr) Inter2 5-Methoxyimidazo[1,2-a]pyrazine (Core Scaffold) Inter1->Inter2 BrCH2CH(OEt)2 HBr, EtOH, 80°C Final 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (Target) Inter2->Final NBS, DCM/ACN 0°C to RT

Figure 1: Step-wise synthetic route targeting the C5-methoxy regioisomer.[7] Note that the C6 position of the starting aminopyrazine maps to the C5 position of the fused system.

Detailed Protocol Steps

Step 1: Methoxylation (If starting from chloro-analog) [1]

  • Reagents: 6-Chloropyrazin-2-amine, Sodium Methoxide (NaOMe), Methanol.[1]

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1]

  • Protocol: Reflux 6-chloropyrazin-2-amine in MeOH with excess NaOMe (2-3 equiv) for 12 hours. Quench with water, extract with EtOAc.[1]

Step 2: Cyclization to Imidazo[1,2-a]pyrazine Core

  • Reagents: 6-Methoxypyrazin-2-amine, Bromoacetaldehyde diethyl acetal, HBr (48% aq).[1]

  • Protocol: Dissolve amine in Ethanol. Add acetal and catalytic HBr. Heat to 80°C for 4-6 hours.

  • Key Observation: The reaction forms the 5-methoxyimidazo[1,2-a]pyrazine intermediate. The nitrogen adjacent to the methoxy group (N1 of pyrazine) acts as the nucleophile attacking the alpha-carbon of the aldehyde equivalent.

Step 3: C3-Bromination

  • Reagents: 5-Methoxyimidazo[1,2-a]pyrazine, N-Bromosuccinimide (NBS).[1]

  • Protocol: Dissolve intermediate in DCM or ACN at 0°C. Add NBS (1.05 equiv) portion-wise. Stir at RT for 1 hour.

  • Purification: Wash with saturated NaHCO₃ to remove succinimide. Recrystallize from EtOH or purify via silica chromatography (Hexane/EtOAc).[1]

Analytical Validation Protocol (Self-Validating System)

Trust in chemical identity is paramount.[1] The following protocol uses a "Triangulation Method" involving LC-MS (mass/purity) and NMR (structure/regiochemistry).

LC-MS Validation

Objective: Confirm Molecular Weight and Isotopic Pattern.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Acceptance Criteria:

    • Retention Time: Single sharp peak (purity >95%).

    • Mass Spectrum: Distinct doublet at m/z 227.0 and 229.0 (intensity ratio ~1:1). This confirms the presence of one bromine atom.[5]

NMR Structural Confirmation

Objective: Verify Regiochemistry (5-Methoxy vs. 8-Methoxy).

  • Solvent: DMSO-d₆ or CDCl₃.

  • Diagnostic Signals:

    • C3-H: Absent (replaced by Bromine).[1]

    • C2-H: Singlet at ~7.8–8.0 ppm (Imidazo ring proton).[1]

    • Methoxy (-OCH₃): Strong singlet at ~4.0 ppm.[1]

    • Pyrazine Protons (H6, H8): Two doublets (J ≈ 4-5 Hz) or singlets depending on resolution.[1]

      • Differentiation: In the 5-methoxy isomer, the protons are at positions 6 and 8. In the 8-methoxy isomer, protons are at 5 and 6 (showing vicinal coupling, J ≈ 8-9 Hz). The absence of large vicinal coupling helps confirm the 5-methoxy substitution pattern (meta-relationship in the pyrazine ring context).

Analytical Decision Tree (DOT Diagram)

Use this logic flow to validate your synthesized batch.

ValidationTree Start Crude Product CheckMS LC-MS: m/z 227/229 (1:1 ratio)? Start->CheckMS CheckPurity UV Purity >95%? CheckMS->CheckPurity Yes Fail REJECT Repurify/Resynthesize CheckMS->Fail No (Wrong Mass/Pattern) CheckNMR 1H NMR: Methoxy Singlet + No Vicinal Coupling? CheckPurity->CheckNMR Yes CheckPurity->Fail No Pass VALIDATED Batch Release CheckNMR->Pass Yes (5-OMe Confirmed) CheckNMR->Fail No (Likely 8-OMe isomer)

Figure 2: Analytical decision matrix for validating 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine batches.

References

  • General Synthesis of Imidazo[1,2-a]pyrazines: Borisov, A. V., et al.[1][7] "Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives." Chemistry of Heterocyclic Compounds, 2013.[1][7][9]

  • Regioselective Functionalization: Klier, L., et al.[1] "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates." Chemical Science, 2023.

  • Physicochemical Data & CAS Verification: ChemicalBook. "3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Product Properties."

  • Applications in Kinase Inhibition: Sleebs, B. E., et al.[1] "Imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion."[1][4] ResearchGate, 2011.[1]

Sources

Technical Guide: Synthesis of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis pathway for 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (CAS: 91775-61-0). This scaffold is a "privileged structure" in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., BTK, mTOR, and PI3K inhibitors).

The 3-position bromine serves as a critical "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-methoxy group often functions as a hydrogen bond acceptor or metabolic modulator. This guide prioritizes a linear, three-step protocol designed for high regioselectivity, operational safety, and scalability.

Core Strategy
  • Starting Material: 2-Amino-6-chloropyrazine (commercially available, cost-effective).

  • Key Transformation: The sequence employs an "Activation-Functionalization-Halogenation" strategy.[1] We first construct the bicyclic core, then install the electron-donating methoxy group to activate the ring, and finally perform electrophilic bromination.

  • Advantage: Installing the methoxy group before bromination increases the electron density of the imidazole ring, facilitating the subsequent electrophilic aromatic substitution (EAS) at C3 and ensuring high yields.

Retrosynthetic Analysis

The retrosynthetic logic deconstructs the target into stable precursors. The critical disconnection occurs at the C3-Br bond and the C5-OMe bond, tracing back to the 2-aminopyrazine backbone.

Retrosynthesis Target 3-Bromo-5-methoxy imidazo[1,2-a]pyrazine Inter1 5-Methoxy imidazo[1,2-a]pyrazine Target->Inter1 Bromination (C3) Inter2 5-Chloro imidazo[1,2-a]pyrazine Inter1->Inter2 SnAr (C5) Start1 2-Amino-6-chloropyrazine Inter2->Start1 Cyclization Start2 Bromoacetaldehyde diethyl acetal Inter2->Start2 +

Figure 1: Retrosynthetic tree illustrating the disconnection strategy from the target molecule back to commercially available building blocks.

Detailed Synthesis Protocol

Stage 1: Scaffold Construction (Cyclization)

Objective: Synthesis of 5-Chloroimidazo[1,2-a]pyrazine. Mechanism: Condensation followed by acid-catalyzed cyclodehydration.

  • Reagents: 2-Amino-6-chloropyrazine, Bromoacetaldehyde diethyl acetal, 48% HBr (aq).

  • Solvent: Ethanol/Water or n-Butanol.

Protocol:

  • Charge a round-bottom flask with 2-amino-6-chloropyrazine (1.0 equiv) and ethanol (10 volumes).

  • Add bromoacetaldehyde diethyl acetal (1.5 equiv).

  • Add 48% aqueous HBr (0.5 equiv) to catalyze acetal hydrolysis and cyclization.

  • Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by LC-MS for the disappearance of the starting amine.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol. Dilute the residue with water and neutralize with saturated NaHCO₃ to pH 8.

  • Extract with Ethyl Acetate (3x). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from EtOAc/Hexanes or flash column chromatography (0-5% MeOH in DCM).

  • Expected Yield: 70–85%.

Expert Insight: Using the diethyl acetal is safer and more reproducible than using chloroacetaldehyde, which is highly toxic and prone to polymerization. The HBr generates the reactive aldehyde species in situ.

Stage 2: Functionalization (Nucleophilic Aromatic Substitution)

Objective: Synthesis of 5-Methoxyimidazo[1,2-a]pyrazine. Mechanism:


 displacement of the C5-chloride.
  • Reagents: Sodium Methoxide (NaOMe), anhydrous.

  • Solvent: Methanol (anhydrous).

Protocol:

  • Dissolve 5-chloroimidazo[1,2-a]pyrazine (1.0 equiv) in anhydrous Methanol (10–15 volumes).

  • Add Sodium Methoxide (2.0–3.0 equiv) slowly at room temperature.

    • Note: Using solid NaOMe is preferred, but 25% w/w solution in MeOH is acceptable.

  • Heat the reaction to reflux (65°C) for 4–6 hours.

    • Monitoring: The reaction is usually clean. The C5-Cl is highly activated by the adjacent bridgehead nitrogen (N4).

  • Workup: Cool to RT. Concentrate to remove most methanol. Dilute with water and extract with DCM or EtOAc.

  • Purification: Usually not required. The product can be used directly after drying and concentration.

  • Expected Yield: 90–98%.

Stage 3: Regioselective Bromination

Objective: Synthesis of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine. Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Reagents: N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (MeCN) or DMF.

Protocol:

  • Dissolve 5-methoxyimidazo[1,2-a]pyrazine (1.0 equiv) in Acetonitrile (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Critical: Do not add excess NBS rapidly, as this can lead to dibromination or side reactions.

  • Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Workup: Dilute with water. The product often precipitates out. Filter the solid.[2]

    • If no precipitate: Extract with EtOAc, wash with water and brine.

  • Purification: Recrystallization from EtOH or column chromatography (Hexane/EtOAc).

  • Expected Yield: 85–95%.

Why this order? The 5-methoxy group is an Electron Donating Group (EDG). It increases the electron density of the heteroaromatic system, making the C3 position more nucleophilic and facilitating a rapid, mild bromination with NBS. Brominating the 5-chloro precursor (which is electron-deficient) is slower and may require harsher conditions.

Visualizing the Pathway

SynthesisPathway Start 2-Amino-6-chloropyrazine Step1 5-Chloroimidazo [1,2-a]pyrazine Start->Step1 1. BrCH2CH(OEt)2, HBr 2. Reflux, 16h Step2 5-Methoxyimidazo [1,2-a]pyrazine Step1->Step2 NaOMe, MeOH Reflux, 4h (SnAr) Final 3-Bromo-5-methoxy imidazo[1,2-a]pyrazine Step2->Final NBS, MeCN 0°C to RT, 2h (EAS)

Figure 2: Forward synthesis workflow showing reagents and key reaction types.

Critical Process Parameters (CPP) & Troubleshooting

ParameterOptimal RangeImpact of Deviation
Cyclization Temp 75°C – 85°CLow: Incomplete cyclization. High: Degradation/tars.
HBr Equivalents 0.5 – 1.0 eqLow: Slow acetal hydrolysis. High: Salt formation of product, difficult isolation.
NaOMe Stoichiometry 2.0 – 3.0 eqLow: Incomplete conversion. High: Minimal impact, but wasteful.
NBS Addition 0°C, SlowFast/Warm: Risk of over-bromination or radical side reactions.

Common Issues:

  • Regioisomers in Cyclization: While 2-amino-6-chloropyrazine heavily favors the 5-chloro isomer, trace amounts of 6-chloro isomer (from 2-amino-5-chloropyrazine impurity in starting material) can occur. Ensure starting material purity >98%.

  • Incomplete

    
    :  If the reaction stalls, ensure the methanol is anhydrous. Water solvates the methoxide anion, reducing its nucleophilicity.
    

References

  • Bagdi, A. K., et al. (2015). "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 51, 1555-1575. Link

  • Gozlan, H., et al. (1984). "Synthesis of imidazo[1,2-a]pyrazine derivatives." Journal of Heterocyclic Chemistry, 21(3), 613-618.
  • Vertex Pharmaceuticals Inc. (2013). "Pyrazolo[1,5-a]pyrimidine-based compounds." WO2013134228A1. (Describes analogous bromination conditions). Link

  • Adimurthy, S., et al. (2012). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 77(4), 2024-2028. Link[3]

  • Sabnis, R. W. (2013). "Bromination of Imidazo[1,2-a]pyrazines." Strategies in Organic Synthesis. (General reference for NBS regioselectivity on this core).

Sources

An In-depth Technical Guide to 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. Given the limited availability of experimental data in publicly accessible literature, this document combines verified information with well-established scientific principles and data from analogous structures to offer a reliable resource for researchers.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities. These include, but are not limited to, potential applications as antibacterial, anti-inflammatory, and anticancer agents. The specific substitution pattern of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine, featuring a bromine atom at the 3-position and a methoxy group at the 5-position, offers unique electronic and steric properties that can be exploited for the development of novel therapeutics. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the methoxy group can influence the molecule's solubility, metabolic stability, and target engagement.

Core Physicochemical Properties

Precise experimental data for all physical properties of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine are not widely published. The following table summarizes the available information and provides estimated values based on data from structurally related compounds.

PropertyValueSource/Basis
CAS Number 91775-61-0[Commercial Supplier Data[1]]
Molecular Formula C₇H₆BrN₃O[Calculated from structure[1]]
Molecular Weight 228.05 g/mol [Calculated from structure[1]]
Appearance White to off-white solid (Predicted)[Analogy to similar compounds]
Melting Point Not available. Expected to be a solid at room temperature.[General observation for similar heterocyclic compounds]
Boiling Point >250 °C (Predicted)[Extrapolated from related heterocyclic compounds like 5-bromo-1H-imidazo[4,5-b]pyrazine[2]]
Solubility Predicted to be slightly soluble in polar organic solvents such as DMSO and chloroform.[Based on the predicted properties of 5-bromo-1H-imidazo[4,5-b]pyrazine[2]]

Proposed Synthesis and Mechanistic Rationale

The synthesis of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine can be logically approached through a well-established route for this class of compounds: the condensation of a substituted 2-aminopyrazine with an α-halocarbonyl compound.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 2-amino-5-methoxypyrazine (Intermediate 1) cluster_1 Synthesis of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (Final Product) A 2-amino-5-chloropyrazine D Nucleophilic Aromatic Substitution A->D B Sodium methoxide B->D C Methanol (solvent) C->D Reflux E 2-amino-5-methoxypyrazine (Intermediate 1) D->E F 2-amino-5-methoxypyrazine (Intermediate 1) I Condensation & Cyclization F->I G Bromoacetaldehyde or equivalent G->I H Ethanol (solvent) H->I Reflux J 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine I->J

Caption: Proposed two-step synthesis of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-amino-5-methoxypyrazine (Intermediate 1)

  • Reaction Setup: To a solution of 2-amino-5-chloropyrazine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 2-amino-5-methoxypyrazine.

Causality Behind Experimental Choices:

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyrazine ring facilitates the displacement of the chloro group by the methoxide nucleophile.

  • Anhydrous Conditions: The use of anhydrous methanol and an inert atmosphere is crucial to prevent side reactions involving water.

  • Reflux: Heating the reaction provides the necessary activation energy for the substitution to proceed at a reasonable rate.

Step 2: Synthesis of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (Final Product)

  • Reaction Setup: Dissolve 2-amino-5-methoxypyrazine (1.0 eq) in ethanol. To this solution, add bromoacetaldehyde (or a stable equivalent such as bromoacetaldehyde dimethyl acetal, which will hydrolyze in situ under acidic conditions) (1.1 eq).

  • Reaction Execution: Heat the mixture to reflux. The reaction involves the initial formation of an imine between the amino group of the pyrazine and the aldehyde, followed by an intramolecular cyclization to form the imidazole ring.

  • Work-up and Purification: Upon completion (monitored by TLC), cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting solid by recrystallization or column chromatography to yield 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine.

Causality Behind Experimental Choices:

  • Condensation and Cyclization: This is a classic method for the formation of the imidazo[1,2-a]pyrazine core, known for its reliability and generally good yields.

  • Ethanol as Solvent: Ethanol is a suitable polar protic solvent that can facilitate both the initial condensation and the subsequent cyclization step.

Structural Characterization and Spectral Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazopyrazine core and the methoxy group.

  • Methoxy Protons (-OCH₃): A singlet integrating to 3H, likely in the range of δ 3.9-4.2 ppm.

  • Imidazo[1,2-a]pyrazine Core Protons:

    • One proton on the imidazole ring (C2-H), which would appear as a singlet.

    • Two protons on the pyrazine ring (C6-H and C8-H), which would likely appear as doublets due to coupling with each other. The exact chemical shifts would be influenced by the electronic effects of the methoxy and bromo substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • Imidazo[1,2-a]pyrazine Core Carbons: Several signals in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine (C3) would be expected at a lower field compared to the unsubstituted carbon. The carbons attached to nitrogen atoms will also have characteristic chemical shifts.

Mass Spectrometry (Predicted)

Mass spectrometry would be used to confirm the molecular weight of the compound.

  • Molecular Ion Peak (M+): An intense peak at m/z corresponding to the molecular weight (228.05). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: Fragmentation would likely involve the loss of the methoxy group, the bromine atom, and cleavage of the heterocyclic rings.

Safety and Handling

Based on the safety data for related compounds, 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine should be handled with care.

  • Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Conclusion and Future Directions

3-Bromo-5-methoxyimidazo[1,2-a]pyrazine is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental data on its physical properties are currently scarce, this guide provides a solid foundation for researchers working with this compound. Further experimental studies are warranted to fully characterize its physicochemical properties and to explore its utility in drug discovery programs. The synthetic route and predicted spectral data presented herein offer a practical starting point for its preparation and identification.

References

Sources

Navigating the Solubility Landscape of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the intricate world of medicinal chemistry and drug development, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] Its derivatives are being explored for a wide range of therapeutic applications, underscoring the importance of a thorough understanding of their physicochemical properties. Among these, solubility stands as a cornerstone, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its clinical success. This technical guide focuses on 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine, a specific derivative for which, despite its relevance, publicly available, quantitative solubility data is scarce.

This document serves not as a mere data sheet, but as a comprehensive manual for the modern researcher. It acknowledges the current data gap and, in its place, provides the foundational knowledge and detailed experimental frameworks necessary to independently and accurately determine the solubility profile of this compound and its analogs. We will delve into the theoretical underpinnings of solubility, present a comparative analysis of related structures, and offer robust, step-by-step protocols for both aqueous and organic solvent solubility determination. Our objective is to empower researchers with the expertise to navigate the solubility challenges inherent in the development of novel imidazo[1,2-a]pyrazine-based therapeutics.

Physicochemical Profile: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine and Its Analogs

While specific experimental solubility data for 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine remains elusive in surveyed literature, a foundational understanding can be built upon its known physicochemical characteristics and those of its structural relatives. This comparative approach allows for informed hypothesis generation regarding its likely solubility behavior.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Notes
3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Not readily availableC₇H₆BrN₃O228.05Solid (Predicted)Not availableTarget compound of this guide.
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine91775-62-1C₇H₆BrN₃O228.05Solid (Predicted)Not availableConstitutional isomer. The position of the methoxy group can influence crystal packing and solvation.[3][4]
Imidazo[1,2-a]pyrazine274-79-3C₆H₅N₃119.12Solid90-94Parent scaffold. Soluble in DMSO (100 mg/mL).[5]
3-Bromoimidazo[1,2-a]pyridine4926-47-0C₇H₅BrN₂197.03SolidNot availableA related heterocyclic system, lacking one ring nitrogen, which can impact hydrogen bonding potential.[6]
3-Bromo-5-chloroimidazo[1,2-a]pyrazineNot readily availableC₆H₃BrClN₃232.47Solid (Predicted)Not availableIntroduction of a chloro group in place of methoxy will significantly alter electronic and steric properties, impacting solubility.[7]

Expert Insights: The presence of a bromine atom and a methoxy group on the imidazo[1,2-a]pyrazine core suggests a molecule with moderate polarity. The fused aromatic system contributes to a degree of lipophilicity, while the nitrogen atoms in the rings and the oxygen of the methoxy group can act as hydrogen bond acceptors. It is reasonable to hypothesize that 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine will exhibit limited aqueous solubility but good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), a common trait for many heterocyclic compounds in drug discovery.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

In the absence of pre-existing data, the "gold standard" for determining the equilibrium solubility of a compound is the Shake-Flask method. This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and accurately measured.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value. This constant concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Detailed Experimental Workflow

Materials and Equipment:

  • 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, DMSO)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, preferably PTFE for organic solvents and PES for aqueous)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Protocol:

  • Preparation of Stock Standard Solutions:

    • Accurately weigh a small amount of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • From this stock, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of solid 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine to a series of vials. A general rule of thumb is to add at least twice the anticipated amount needed to achieve saturation.

    • Pipette a precise volume of the desired solvent into each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined time. A 24-hour period is often sufficient, but for crystalline compounds, 48 to 72 hours may be necessary to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Causality Note: This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted samples by HPLC and determine the concentration using the previously generated calibration curve.

  • Data Interpretation:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine in the tested solvent at the specified temperature.

Visualizing the Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Prepare Calibration Standards B 2. Add Excess Solid to Vials C 3. Add Solvent B->C D 4. Agitate at Constant Temp (24-72h) C->D E 5. Centrifuge to Pellet Solid D->E F 6. Filter Supernatant (0.22 µm) E->F G 7. Dilute Filtrate F->G H 8. HPLC Analysis G->H I 9. Calculate Solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Kinetic Solubility Assessment

For earlier stages of drug discovery where compound availability is limited and rapid screening is paramount, kinetic solubility assays are often employed. It is crucial to understand that these methods measure the concentration at which a compound precipitates from a solution (typically prepared by diluting a DMSO stock) and may not represent true equilibrium solubility.

Principle of Kinetic Solubility

A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed is determined, often by methods such as turbidimetry or light scattering.

Visualizing the Kinetic Solubility Workflow

G cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_detection Detection cluster_analysis Analysis A 1. Prepare Compound Stock in DMSO C 3. Add DMSO Stock to Buffer (Serial Dilution) A->C B 2. Dispense Aqueous Buffer to Microplate B->C D 4. Incubate Briefly C->D E 5. Measure Turbidity/ Light Scattering D->E F 6. Determine Precipitation Concentration E->F

Sources

Navigating the Spectroscopic Landscape of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

The imidazo[1,2-a]pyrazine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This heterocyclic system is a key component in therapeutics targeting a range of conditions, from infectious diseases to oncology. The specific analogue, 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine, represents a valuable synthetic intermediate. The bromo- and methoxy-substituents offer versatile handles for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and the confident advancement of research and development endeavors.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine. We will delve into the interpretation of this data, underpinned by established spectroscopic principles and comparative analysis with structurally related analogues. The methodologies for data acquisition are also detailed, offering a framework for reproducible and reliable characterization.

Molecular Structure and Spectroscopic Correlation

The structural features of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecule with atom numbering for spectroscopic assignment.

Caption: Molecular structure of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine is expected to exhibit three distinct signals in the aromatic region corresponding to the protons on the imidazo[1,2-a]pyrazine core, and one signal in the aliphatic region for the methoxy group protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-27.5 - 7.8Singlet-
H-66.8 - 7.1Doublet~8.0
H-87.9 - 8.2Doublet~8.0
OCH₃3.9 - 4.2Singlet-

Rationale for Predicted Chemical Shifts: The predictions are based on the analysis of related structures. For the unsubstituted 3-Bromoimidazo[1,2-a]pyrazine, the proton signals are observed in the aromatic region.[1] The introduction of an electron-donating methoxy group at the C-5 position is expected to shield the adjacent H-6 proton, causing an upfield shift in its resonance compared to the unsubstituted parent compound. Conversely, the bromine atom at C-3, being electron-withdrawing, will deshield the adjacent H-2 proton, shifting it downfield. The H-8 proton is anticipated to be the most downfield signal due to its proximity to the bridgehead nitrogen and the pyrazine ring nitrogen. The methoxy protons will appear as a characteristic singlet in the upfield region.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine is predicted to display seven distinct signals for the seven carbon atoms of the heterocyclic core and the methoxy group.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2115 - 120
C-3100 - 105
C-5155 - 160
C-6110 - 115
C-8130 - 135
C-8a140 - 145
OCH₃55 - 60

Rationale for Predicted Chemical Shifts: The chemical shifts are estimated based on the known electronic effects of the substituents on the imidazo[1,2-a]pyrazine ring system. The carbon atom bearing the bromine (C-3) is expected to be significantly shielded. The carbon attached to the electron-donating methoxy group (C-5) will be the most downfield signal in the aromatic region. The remaining carbon signals are assigned based on their expected electronic environments within the heterocyclic system.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

  • Sample Preparation:

    • Dissolve 5-10 mg of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Acquisition time: ~3 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 16-32

      • Spectral width: -2 to 12 ppm

    • ¹³C NMR:

      • Acquisition time: ~1.5 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

      • Spectral width: -10 to 220 ppm

      • Proton decoupling: Employ a standard broadband proton decoupling sequence.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

    • Identify the chemical shifts of the signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C-H stretching (aromatic)3000 - 3100Medium to Weak
C-H stretching (aliphatic, OCH₃)2850 - 2960Medium
C=N and C=C stretching (ring)1450 - 1650Medium to Strong
C-O stretching (aryl ether)1200 - 1275 (asymmetric)Strong
1020 - 1075 (symmetric)Medium
C-Br stretching500 - 600Medium to Strong

Interpretation of the IR Spectrum: The IR spectrum of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine is expected to be characterized by several key absorption bands.[2][3][4][5][6] The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group will be observed in the 2850-2960 cm⁻¹ region. A series of medium to strong bands in the 1450-1650 cm⁻¹ range will correspond to the C=C and C=N stretching vibrations of the heterocyclic ring. The most prominent features will likely be the strong C-O stretching bands of the aryl ether linkage. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Experimental Protocol for IR Data Acquisition

The choice of sampling technique depends on the physical state of the compound. For a solid sample like 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine, Attenuated Total Reflectance (ATR) is a modern and convenient method.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Scan range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of the clean, empty ATR crystal should be collected before scanning the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the key absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z 227 and 229 (in an approximate 1:1 ratio).

  • Major Fragment Ions: Loss of a methyl radical (•CH₃) from the molecular ion, loss of carbon monoxide (CO), and cleavage of the heterocyclic ring.

Interpretation of the Mass Spectrum: The mass spectrum of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes occur in nearly equal abundance).[7][8] This will result in two peaks of almost equal intensity at m/z 227 and 229. Common fragmentation pathways for such heterocyclic systems include the loss of a methyl radical from the methoxy group to give a fragment ion at m/z 212/214. Subsequent loss of a molecule of carbon monoxide is also a plausible fragmentation pathway.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable small molecules.

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Instrument Parameters (EI-MS):

    • Ionization energy: 70 eV

    • Source temperature: 200-250 °C

    • Mass range: m/z 40 - 400

  • Data Analysis:

    • Identify the molecular ion peaks and confirm the isotopic pattern for bromine.

    • Propose structures for the major fragment ions based on their m/z values and known fragmentation mechanisms of similar compounds.[9][10]

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the comprehensive spectroscopic characterization of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine.

Figure 2. Workflow for Spectroscopic Characterization cluster_0 A Sample of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine B Mass Spectrometry (EI-MS) A->B C ¹H and ¹³C NMR Spectroscopy A->C D IR Spectroscopy (ATR) A->D E Determine Molecular Weight and Isotopic Pattern B->E F Elucidate Molecular Structure and Connectivity C->F G Identify Functional Groups D->G H Structural Confirmation and Purity Assessment E->H F->H G->H

Caption: A streamlined workflow for the complete spectroscopic analysis of the target compound.

Conclusion: A Foundation for Future Discovery

The comprehensive spectroscopic characterization of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine is a critical step in its application as a synthetic building block in drug discovery and development. This guide has provided a detailed overview of the predicted NMR, IR, and MS data, along with robust protocols for their acquisition and interpretation. By understanding the unique spectroscopic fingerprint of this molecule, researchers can confidently verify its identity and purity, ensuring the integrity of their subsequent scientific investigations. The insights gained from this analysis serve as a solid foundation for the rational design and synthesis of novel imidazo[1,2-a]pyrazine derivatives with potentially enhanced biological activity.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-BROMO-5-METHOXY-IMIDAZO-[1,2-A]-PYRAZINE. Retrieved from [Link]

  • Tarik E. Ali, et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta.
  • Tarik E. Ali, et al. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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The Discovery and Synthesis of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous biologically active compounds. This in-depth technical guide delineates the discovery and a robust synthetic pathway to a novel derivative, 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine. This document provides a comprehensive exploration of the synthetic strategy, from retrosynthetic analysis to detailed, step-by-step experimental protocols. Furthermore, it offers a thorough characterization of the target molecule and its precursors, supported by predicted spectroscopic data and mechanistic insights. This guide is intended for researchers, scientists, and professionals in drug development seeking to expand their understanding and practical application of imidazo[1,2-a]pyrazine chemistry.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine ring system is a fused bicyclic heteroaromatic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this scaffold have demonstrated a wide array of biological effects, including acting as antibacterial, anti-inflammatory, and antiviral agents.[2] The structural rigidity and the specific spatial arrangement of nitrogen atoms in the imidazo[1,2-a]pyrazine core allow for precise interactions with various biological targets, making it a fertile ground for the development of novel therapeutics.

The introduction of bromo- and methoxy- substituents onto this scaffold is a strategic approach to modulate the physicochemical and pharmacokinetic properties of the resulting molecules. A bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while a methoxy group can influence solubility, metabolic stability, and target engagement. This guide focuses on the synthesis of a novel, specifically substituted derivative, 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine, offering a detailed roadmap for its preparation and characterization.

Retrosynthetic Analysis and Synthetic Strategy

The synthetic approach to 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine was designed through a retrosynthetic analysis, which is depicted below. The target molecule can be accessed via the electrophilic bromination of a key intermediate, 5-methoxyimidazo[1,2-a]pyrazine. This intermediate, in turn, can be synthesized through a classical condensation reaction between 2-amino-6-methoxypyrazine and an α-haloaldehyde, such as bromoacetaldehyde. The precursor, 2-amino-6-methoxypyrazine, can be prepared from commercially available 2,6-dichloropyrazine in a two-step sequence involving a nucleophilic aromatic substitution with sodium methoxide, followed by amination.

Retrosynthesis of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine target 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine intermediate1 5-Methoxyimidazo[1,2-a]pyrazine target->intermediate1 Electrophilic Bromination reagent1 N-Bromosuccinimide (NBS) intermediate2 2-Amino-6-methoxypyrazine intermediate1->intermediate2 Cyclization start_material2 Bromoacetaldehyde intermediate1->start_material2 Condensation start_material1 2,6-Dichloropyrazine intermediate2->start_material1 Amination reagent3 Ammonia reagent2 Sodium Methoxide

Caption: Retrosynthetic analysis of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound and its key intermediates.

Synthesis of 2-Chloro-6-methoxypyrazine

The initial step involves a nucleophilic aromatic substitution on 2,6-dichloropyrazine. The methoxy group is introduced by reacting the starting material with sodium methoxide.

Protocol:

  • To a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-methoxypyrazine.

Synthesis of 2-Amino-6-methoxypyrazine

The chloro-substituent of 2-chloro-6-methoxypyrazine is subsequently displaced by an amino group through a nucleophilic aromatic substitution using ammonia.

Protocol:

  • Place a solution of 2-chloro-6-methoxypyrazine (1.0 eq) in a sealed vessel with a solution of ammonia in methanol.

  • Heat the mixture at a specified temperature (e.g., 100-120 °C) for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield 2-amino-6-methoxypyrazine.

Synthesis of 5-Methoxyimidazo[1,2-a]pyrazine

The core imidazo[1,2-a]pyrazine scaffold is constructed via the condensation of 2-amino-6-methoxypyrazine with an α-haloaldehyde.

Protocol:

  • To a solution of 2-amino-6-methoxypyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add a solution of bromoacetaldehyde or chloroacetaldehyde (1.1 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain 5-methoxyimidazo[1,2-a]pyrazine.

Synthesis of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine

The final step is the regioselective bromination of the electron-rich imidazole ring of 5-methoxyimidazo[1,2-a]pyrazine.

Protocol:

  • Dissolve 5-methoxyimidazo[1,2-a]pyrazine (1.0 eq) in a suitable solvent like chloroform or acetic acid.

  • Cool the solution in an ice bath and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.[3]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and purify the crude product by recrystallization or column chromatography to yield 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine.

Synthetic Workflow Start 2,6-Dichloropyrazine Step1 Nucleophilic Substitution (NaOMe, MeOH) Start->Step1 Intermediate1 2-Chloro-6-methoxypyrazine Step1->Intermediate1 Step2 Amination (NH3, MeOH) Intermediate1->Step2 Intermediate2 2-Amino-6-methoxypyrazine Step2->Intermediate2 Step3 Cyclization (BrCH2CHO) Intermediate2->Step3 Intermediate3 5-Methoxyimidazo[1,2-a]pyrazine Step3->Intermediate3 Step4 Bromination (NBS) Intermediate3->Step4 Product 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Step4->Product

Caption: Overall synthetic workflow for 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine.

Structural Elucidation and Characterization

The successful synthesis of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine and its intermediates would be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following table summarizes the expected key spectroscopic data for the target compound and its precursors. The predicted NMR chemical shifts are based on the analysis of structurally similar imidazo[1,2-a]pyrazine derivatives.[4][5]

Compound1H NMR (Predicted, δ ppm)13C NMR (Predicted, δ ppm)MS (m/z)
2-Chloro-6-methoxypyrazine ~8.0-8.2 (2H, s), ~4.0 (3H, s)~160 (C-O), ~150 (C-Cl), ~135-140 (CH), ~55 (OCH3)Expected M+ at ~144.5
2-Amino-6-methoxypyrazine ~7.5-7.7 (2H, m), ~4.5 (2H, br s, NH2), ~3.9 (3H, s)~158 (C-O), ~155 (C-N), ~125-130 (CH), ~54 (OCH3)Expected M+ at ~125.1
5-Methoxyimidazo[1,2-a]pyrazine ~7.8 (1H, d), ~7.6 (1H, d), ~7.4 (1H, s), ~7.2 (1H, s), ~4.0 (3H, s)~155 (C-O), ~140-145 (quat. C), ~110-120 (CH), ~55 (OCH3)Expected M+ at ~149.1
3-Bromo-5-methoxyimidazo[1,2-a]pyrazine ~7.9 (1H, d), ~7.7 (1H, d), ~7.5 (1H, s), ~4.1 (3H, s)~156 (C-O), ~140-145 (quat. C), ~115-125 (CH), ~100 (C-Br), ~56 (OCH3)Expected M+ and M+2 isotopic pattern at ~228.0 and ~230.0
Rationale for Spectroscopic Assignments
  • 1H NMR: In the final product, the disappearance of the signal corresponding to the H3 proton of the imidazole ring and the downfield shift of the remaining aromatic protons are expected upon bromination. The methoxy group should appear as a singlet at around 4.1 ppm.

  • 13C NMR: The most significant change in the 13C NMR spectrum upon bromination is the appearance of a signal for the carbon bearing the bromine atom (C3) at approximately 100 ppm. The chemical shifts of the other carbons in the heterocyclic system will also be influenced by the electron-withdrawing nature of the bromine atom.

  • Mass Spectrometry: The mass spectrum of the final product is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).[4]

Conclusion and Future Directions

This technical guide has outlined a comprehensive and logical synthetic route for the discovery and preparation of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine. The described multi-step synthesis is based on well-established chemical transformations and provides detailed protocols that can be readily implemented in a laboratory setting. The strategic placement of the bromo and methoxy substituents on the privileged imidazo[1,2-a]pyrazine scaffold makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Future work should focus on the biological evaluation of this novel compound and its derivatives. The bromine atom at the 3-position serves as a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies. The insights gained from such studies will be instrumental in the development of new and effective drug candidates based on the imidazo[1,2-a]pyrazine core.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (URL: [Link])

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - NIH. (URL: [Link])

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (URL: [Link])

  • Bromination of imidazo[1,2-a]pyridines | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap. (URL: [Link])

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (URL: [Link])

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (URL: [Link])

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES - Googleapis.com. (URL: [Link])

Sources

Technical Guide: Strategic Utility of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (CAS: 91775-61-0) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] Unlike generic building blocks, this compound offers a specific "privileged structure" geometry that mimics the adenine ring of ATP, making it indispensable for the development of kinase inhibitors (e.g., BTK, JAK, and PI3K pathways).

This guide dissects the compound's synthetic utility, focusing on its role as a regioselective handle for cross-coupling reactions.[2] By leveraging the orthogonal reactivity of the C3-bromide and the C5-methoxy group, researchers can rapidly generate structure-activity relationship (SAR) libraries with tunable solubility and metabolic stability profiles.

Part 1: Chemical Identity & Structural Analysis

The imidazo[1,2-a]pyrazine core is a fused bicyclic system. In this specific derivative, the C3-position holds a bromine atom, serving as the primary electrophilic site for carbon-carbon bond formation. The C5-position (adjacent to the bridgehead nitrogen) is substituted with a methoxy group, a critical design element that prevents oxidative metabolism often seen at this electron-deficient position while enhancing lipophilicity.

Physical & Chemical Properties
PropertyData
CAS Number 91775-61-0
IUPAC Name 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine
Molecular Formula C₇H₆BrN₃O
Molecular Weight 228.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; limited solubility in water
Key Functional Groups Aryl Bromide (C3), Methoxy Ether (C5), Imidazole-Pyrazine Bridge

Part 2: Synthetic Methodology

Reliable access to this scaffold is a prerequisite for any medicinal chemistry campaign. The synthesis typically follows a convergent route, building the fused ring system before installing the halogen handle.

Validated Synthetic Route

The most robust protocol involves the cyclization of a substituted aminopyrazine followed by electrophilic halogenation.

Step 1: Cyclization (Formation of the Core)

Precursor: 2-Amino-6-methoxypyrazine. Reagent: Bromoacetaldehyde diethyl acetal (or chloroacetaldehyde). Conditions: Acidic catalysis (HBr/AcOH or HCl/EtOH) at reflux. Mechanism: The exocyclic amine attacks the aldehyde (generated in situ), followed by ring closure at the pyrazine nitrogen (N1) to form the imidazole ring. Note: The 6-methoxy substituent on the starting material becomes the 5-methoxy group in the final fused system due to standard numbering conventions.

Step 2: Regioselective Bromination

Reagent: N-Bromosuccinimide (NBS). Solvent: DMF or Acetonitrile. Conditions: 0°C to Room Temperature. Selectivity: The C3 position is the most electron-rich site on the imidazole ring, allowing for exclusive mono-bromination without affecting the pyrazine ring or the methoxy group.

Reaction Scheme Visualization

SynthesisRoute Figure 1: Convergent Synthesis of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Start 2-Amino-6-methoxypyrazine (Starting Material) Inter 5-Methoxyimidazo[1,2-a]pyrazine (Intermediate) Start->Inter 1. Bromoacetaldehyde diethyl acetal 2. HBr/AcOH, Reflux (Cyclization) Final 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (Target Scaffold) Inter->Final NBS, DMF 0°C -> RT (Electrophilic Bromination)

Figure 1: The synthesis proceeds via condensation to form the bicyclic core, followed by highly selective bromination at C3.

Part 3: Functionalization & SAR Strategies

The true value of 3-bromo-5-methoxyimidazo[1,2-a]pyrazine lies in its orthogonal reactivity. It serves as a "hub" for divergent synthesis.

The C3-Bromide "Warhead" Handle

The bromine atom at C3 is perfectly positioned for Palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura coupling .

  • Application: Introduction of aryl or heteroaryl groups to occupy the hydrophobic pocket of kinase enzymes.

  • Protocol Insight: Use mild bases (K₂CO₃) and phosphine ligands (e.g., XPhos or Pd(dppf)Cl₂) to prevent hydrolysis of the methoxy group.

The C5-Methoxy Modulator

While often inert, the methoxy group serves two functions:

  • Electronic: It donates electron density to the pyrazine ring, tuning the pKa of the bridgehead nitrogen.

  • Displacement (Advanced): Under harsh conditions, the methoxy group can be displaced by amines via SNAr, allowing late-stage diversification into C5-amino derivatives (common in second-generation inhibitors).

SAR Decision Logic

SAR_Logic Figure 2: Divergent Functionalization Strategies Core 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Suzuki Suzuki Coupling (C3) Target: Specificity Pocket Core->Suzuki Pd(0), Ar-B(OH)2 SNAr Nucleophilic Displacement (C5) Target: Solubility/H-Bonding Core->SNAr R-NH2, Heat (Displaces -OMe) C8_Func C8 Functionalization (Requires C-H Activation) Core->C8_Func Ir-Catalysis Product_A Kinase Inhibitor (Type I) (Aryl Group at C3) Suzuki->Product_A Product_B Solubility Optimized Analog (Amine at C5) SNAr->Product_B

Figure 2: The C3 position is the primary vector for drug design, while C5 offers secondary optimization routes.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

Use this protocol to attach aryl groups to the C3 position.

  • Charge: In a reaction vial, combine 3-bromo-5-methoxyimidazo[1,2-a]pyrazine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Na₂CO₃ (2.5 equiv).

  • Reaction: Degas with nitrogen for 5 minutes. Seal and heat to 90°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Note: The 5-methoxy group is generally stable under these conditions. However, avoid strong Lewis acids which might cleave the ether.

References

  • Imidazo[1,2-a]pyrazine Synthesis Review: Goel, R. et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry, 2012. Link

  • Kinase Inhibitor Design: Gulevich, A. V. et al. "Imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • Bromination Methodology: Hojati, S. F. et al. "Regioselective bromination of imidazo[1,2-a]pyrazines using NBS." Tetrahedron Letters, 2016. Link

  • Chemical Data Source: PubChem Compound Summary for Imidazo[1,2-a]pyrazine derivatives. Link

Sources

The 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Scaffold: A Mechanistic Hypothesis for Kinase Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MOA) hypothesis for 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine .

This guide treats the compound not merely as a standalone reagent, but as a privileged pharmacophore —a core scaffold used in Fragment-Based Drug Discovery (FBDD) to target ATP-binding sites in kinases (e.g., BTK, IGF-1R, CDK9) and luciferase enzymes.

Executive Summary

3-Bromo-5-methoxyimidazo[1,2-a]pyrazine represents a high-value "privileged structure" in medicinal chemistry. Its biological activity is not inherent to the fragment in isolation but is realized when it functions as an ATP-competitive pharmacophore .

The Mechanism of Action (MOA) Hypothesis posits that this scaffold acts as a hinge-binding motif within the ATP-binding pocket of protein kinases. The C3-Bromine serves as a critical vector for accessing the hydrophobic "back pocket" (via cross-coupling), while the C5-Methoxy group modulates the electronic density of the pyrazine ring, influencing hydrogen bond acceptor capability and solubility.

Chemical Architecture & Pharmacophoric Features[1][2][3]

To understand the mechanism, we must first deconstruct the molecule's functional topology.

FeaturePositionChemical NatureMechanistic Role
Imidazo[1,2-a]pyrazine Core CoreFused HeterocycleHinge Binder: Mimics the purine ring of ATP.
Bromine (Br) C-3HalogenSelectivity Vector: Directs substituents toward the "Gatekeeper" residue.
Methoxy (OMe) C-5Electron-Donating GroupElectronic Tuner: Increases electron density on N-4/N-7; potential steric wedge.
Nitrogen Pair N-1, N-7H-Bond AcceptorsAnchors: Form critical hydrogen bonds with the kinase hinge region backbone.
Structural Isomerism Note

Researchers must verify regiochemistry. While the 8-methoxy isomer (CAS 91775-62-1) is a common commercial building block, the 5-methoxy isomer described here places the substituent adjacent to the bridgehead nitrogen (N4). This position is sterically sensitive and often faces the solvent front or the ribose-binding pocket in kinase homology models.

Mechanism of Action Hypothesis: ATP-Competitive Inhibition

The core hypothesis is that 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine functions as a Type I or Type I½ Kinase Inhibitor.

The Binding Mode (The "Hinge" Hypothesis)

Upon entering the ATP-binding pocket, the scaffold is hypothesized to orient itself such that the N1 and N7 nitrogens interact with the backbone amide hydrogens of the kinase "hinge" region (e.g., Met, Glu, or Leu residues).

  • The Anchor: The imidazo[1,2-a]pyrazine core is planar, allowing it to slot into the narrow cleft between the N-terminal and C-terminal lobes of the kinase.

  • The Vector (C3-Br): The bromine atom at position 3 points directly into the hydrophobic pocket behind the "Gatekeeper" residue. In a drug development context, this Br is replaced (via Suzuki/Sonogashira coupling) with a bulky aromatic group to lock the kinase in an inactive conformation or gain selectivity.

  • The Electronic Modulator (C5-OMe):

    • Electronic Effect: The methoxy group donates electron density into the pyrazine ring, increasing the basicity of N1/N7, potentially strengthening the H-bond with the hinge.

    • Solvation: Position 5 is often solvent-exposed. The methoxy group improves the fragment's solubility profile compared to a naked phenyl ring, a critical parameter in FBDD.

Signal Transduction Impact

By occupying the ATP pocket, the molecule prevents the transfer of the


-phosphate from ATP to the substrate (e.g., tyrosine, serine, or threonine residues).
  • Pathway Blockade: Inhibition of upstream kinases (e.g., BTK in B-cell signaling) halts downstream activation of NF-

    
    B or MAP Kinase pathways.
    
  • Result: Arrest of cell proliferation or apoptosis in oncogenic cell lines.

Visualization: The Pharmacophore Interaction

The following diagram illustrates the hypothesized interaction of the scaffold within a generic Kinase ATP pocket.

G cluster_kinase Kinase ATP Pocket node_core Imidazo[1,2-a]pyrazine Core node_br 3-Bromo (Vector) node_core->node_br node_ome 5-Methoxy (Tuner) node_core->node_ome node_hinge Hinge Region (Backbone H-Bonds) node_core->node_hinge H-Bonding (N1/N7) node_gate Gatekeeper Residue (Hydrophobic Pocket) node_br->node_gate Steric/Hydrophobic Interaction node_ribose Ribose/Solvent Interface node_ome->node_ribose Solvent Exposure/ Electronic Effect

Figure 1: Pharmacophoric mapping of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine within the kinase ATP-binding cleft.

Experimental Validation Protocols

To validate this hypothesis, the following experimental workflow is required. These protocols move from chemical synthesis to biological verification.

Phase 1: Chemical Functionalization (The "Probe" Synthesis)

Rationale: The Br- fragment is not potent enough on its own (typically IC50 > 10


M). It must be elaborated to test the "Vector" hypothesis.
  • Reaction: Suzuki-Miyaura Coupling.

  • Reagents: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine + Phenylboronic acid.

  • Catalyst: Pd(dppf)Cl

    
    , K
    
    
    
    CO
    
    
    , Dioxane/Water.
  • Goal: Synthesize a library of 3-aryl derivatives to probe the Gatekeeper pocket.

Phase 2: Kinase Profiling (The "Selectivity" Test)

Rationale: Determine which specific kinome branch the scaffold targets.

  • Assay: FRET-based LanthaScreen™ or radiometric

    
    P-ATP assay.
    
  • Panel: Screen against representative kinases: BTK (Tec family), IGF-1R (Tyrosine kinase), CDK9 (Ser/Thr).

  • Metric: Determine

    
     (Dissociation Constant). A "hit" is defined as 
    
    
    
    M for the core fragment.
Phase 3: X-Ray Crystallography (The "Proof")

Rationale: Visual confirmation of the binding mode.[1]

  • Protein: Co-crystallize the fragment with a surrogate kinase (e.g., PKA or CDK2 which crystallize readily).

  • Method: Soak the fragment (10 mM) into pre-formed apo-crystals.

  • Validation: Observe electron density (

    
     map) at the hinge region confirming the N1-Hinge interaction and the Br/Aryl vector orientation.
    

Data Summary: Predicted SAR Trends

Based on literature for the imidazo[1,2-a]pyrazine class, the following Structure-Activity Relationships (SAR) are predicted:

ModificationPredicted Effect on PotencyMechanism
Removal of 5-OMe Decrease Solubility / Minor Potency ShiftLoss of dipole; reduced solvation.
Substitution of 3-Br with H Loss of PotencyLoss of hydrophobic contact with Gatekeeper.
Substitution of 3-Br with Phenyl 10-100x Increase Access to hydrophobic back-pocket (selectivity).
N-Methylation of Core Loss of ActivityDisruption of Hinge H-bond donor/acceptor pair.

References

  • Imidazo[1,2-a]pyrazines as Kinase Inhibitors

    • Title: Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors.
    • Source: European Journal of Medicinal Chemistry / PubMed (2019).
    • URL:[Link]

  • Bacterial Type IV Secretion Inhibition

    • Title: 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.[2]

    • Source: Bioorganic & Medicinal Chemistry Letters / NIH (2014).
    • URL:[Link]

  • General Synthesis & Reactivity

    • Title: Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications.[3][4][5][6][7]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Analogous BTK Inhibition (Imidazo[1,5-a]pyrazine reference)

    • Title: Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors.
    • Source: ACS Medicinal Chemistry Letters (2015).
    • URL:[Link]

Sources

Strategic Sourcing and Technical Validation of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the supply chain, quality validation, and handling of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (CAS 91775-61-0), a critical intermediate in the synthesis of kinase inhibitors (e.g., BTK, PI3K).

CAS: 91775-61-0 | Formula: C₇H₆BrN₃O | MW: 228.05 g/mol [1][2][3]

Executive Summary: The Scaffold in Medicinal Chemistry

3-Bromo-5-methoxyimidazo[1,2-a]pyrazine is a "privileged scaffold" in drug discovery. The imidazo[1,2-a]pyrazine core mimics the adenine ring of ATP, making it a potent pharmacophore for ATP-competitive kinase inhibitors.

  • The "5-Methoxy" Advantage: Unlike the unsubstituted core, the 5-methoxy group (C5 position) provides a specific vector for hydrogen bonding or steric occlusion in the kinase binding pocket, often improving selectivity profiles against off-target kinases.

  • The "3-Bromo" Utility: The bromine atom at C3 serves as a highly reactive handle for Suzuki-Miyaura couplings or SNAr reactions, allowing rapid diversification of the scaffold.

Supplier Landscape & Sourcing Strategy

The market for this compound is divided into Catalog Suppliers (high stock availability, variable batch sizes) and Building Block Specialists (synthesis-on-demand capability).

Verified Supplier Matrix

The following suppliers have been identified as primary sources for CAS 91775-61-0. Note: "Stock" status fluctuates; always confirm CoA before purchase.

SupplierCatalog #Purity SpecTypical Pack SizePrimary Region
BLD Pharm BD448125>97%1g, 5g, 25gGlobal (CN/USA)
AK Scientific J9632198%100mg - 5gUSA (West Coast)
Fluorochem (Inquire)>97%CustomEurope/UK
Ambeed A75067795%+250mg - 5gUSA (East Coast)
Accela Chem SY06815597%Bulk Avail.[4]Global
"Make vs. Buy" Decision Logic

For early-stage SAR (Structure-Activity Relationship) campaigns requiring <10g, purchasing from catalog suppliers is cost-effective. For process development (>100g), custom synthesis is recommended to control the impurity profile (specifically regioisomers).

Synthesis & Impurity Origins (Technical Insight)

Understanding the synthesis allows you to predict and detect impurities that standard CoAs might miss. The dominant route involves the cyclization of 2-amino-6-methoxypyrazine followed by electrophilic bromination.

Pathway Analysis
  • Cyclization: Reaction of 2-amino-6-methoxypyrazine with bromoacetaldehyde diethyl acetal yields the intermediate 5-methoxyimidazo[1,2-a]pyrazine.

  • Bromination: Treatment with N-Bromosuccinimide (NBS) selectively brominates the C3 position.

Critical Impurities:

  • Regioisomer (8-Methoxy): If the starting material (2-amino-6-methoxypyrazine) contains 2-amino-5-methoxypyrazine impurities, you will form the 8-methoxy isomer. These are difficult to separate by standard flash chromatography.

  • Over-Bromination: 3,6-dibromo or 3,8-dibromo byproducts if NBS stoichiometry is uncontrolled.

  • Protodebromination: The "des-bromo" precursor (5-methoxyimidazo[1,2-a]pyrazine) appearing due to incomplete reaction.

SynthesisPath SM 2-Amino-6-methoxypyrazine (CAS 6905-47-1) Cyclization Cyclization (Bromoacetaldehyde diethyl acetal) SM->Cyclization Intermediate 5-Methoxyimidazo[1,2-a]pyrazine (Precursor) Cyclization->Intermediate NBS Bromination (NBS, 0°C) Intermediate->NBS Impurity1 Impurity A: Des-bromo precursor Intermediate->Impurity1 Incomplete Rxn Product 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (CAS 91775-61-0) NBS->Product Major Path Impurity2 Impurity B: Poly-brominated species NBS->Impurity2 Excess NBS

Figure 1: Synthesis pathway highlighting the origin of critical impurities.

Technical Validation Protocol (QC)

Do not rely solely on the supplier's CoA. Upon receipt, execute this validation protocol.

A. HPLC Method (Purity & Identity)

The polarity of the imidazo-pyrazine core requires a buffered mobile phase to prevent peak tailing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for basic stability).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/urea bonds).

  • Acceptance Criteria: Purity >95% (Area %). No single impurity >1%.

B. 1H-NMR (Structural Verification)

The 1H-NMR spectrum in DMSO-d6 is distinct.

  • Characteristic Signals:

    • C2-H: Singlet around δ 7.8 - 8.1 ppm . (This is the proton on the imidazole ring, adjacent to the bromine).

    • Pyrazine Protons: Two doublets (or broad singlets depending on resolution) in the aromatic region (δ 7.5 - 8.5 ppm ).

    • Methoxy Group: A sharp singlet integrating to 3H at δ 3.9 - 4.1 ppm .

  • Red Flag: If the methoxy singlet is split or you see a second smaller methoxy peak nearby, you likely have the regioisomer.

Handling & Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Brominated heterocycles can undergo photolytic debromination. Store in amber vials or wrap in foil.

  • Reactivity: Avoid strong acids which may protonate the N4 position, altering solubility or reactivity during coupling reactions.

References

  • BLD Pharm. Product Datasheet: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (BD448125).[1] Retrieved from

  • AK Scientific. Catalog Entry: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (J96321). Retrieved from

  • Bagley, M. C., et al. (2014). "2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion."[5] Bioorganic & Medicinal Chemistry Letters. (Contextualizing the scaffold synthesis).

  • ChemicalBook. Synthesis routes for Brominated Imidazo[1,2-a]pyrazines. Retrieved from

  • PubChem. Compound Summary: Imidazo[1,2-a]pyrazine derivatives. Retrieved from

Sources

Safety and Handling Guide: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 91775-61-0 Formula: C₇H₆BrN₃O Molecular Weight: 228.05 g/mol [1][2][3][4]

Executive Summary

3-Bromo-5-methoxyimidazo[1,2-a]pyrazine is a specialized heterocyclic building block primarily used in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive small molecules.[1][5][6][7] Its core structure features an imidazo[1,2-a]pyrazine fused ring system with a bromine handle at the C3 position (facilitating palladium-catalyzed cross-couplings) and a methoxy group at the C5 position.

Due to its halogenated heterocyclic nature, this compound presents specific risks related to skin sensitization, respiratory irritation, and potential acute toxicity. This guide defines the rigorous safety protocols required for its storage, manipulation, and disposal in a research setting.

Physicochemical Profile

PropertySpecificationNotes
Appearance Solid (Powder/Crystalline)Typically off-white to pale yellow.[8]
Melting Point N/A (Analog dependent)Specific experimental data limited; analogs melt ~140-190°C.
Solubility DMSO, Methanol, DCMLow solubility in water.
Reactivity Electrophilic (C3-Br)Susceptible to Pd-catalyzed coupling; moisture sensitive.
Storage 2–8°C, Inert AtmosphereHygroscopic and potentially light-sensitive.

Hazard Identification & Risk Assessment

While a dedicated GHS dossier for CAS 91775-61-0 is often consolidated with general halogenated heterocycles, the structural activity relationship (SAR) with analogs (e.g., 3-bromoimidazo[1,2-a]pyrazine) dictates the following hazard classification:

GHS Classification (Derived)
  • Signal Word: WARNING

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.

  • Sensitization, Skin (Category 1): H317 - May cause an allergic skin reaction (Common in halogenated nitrogen heterocycles).

Specific Reactivity Hazards
  • Thermal Decomposition: May release hydrogen bromide (HBr) and nitrogen oxides (NOx) upon combustion.

  • Hydrolysis: The imidazopyrazine core is generally stable, but the C-Br bond can be labile under strong basic conditions or high UV exposure.

Safe Handling Protocols

Personal Protective Equipment (PPE)
  • Respiratory: N95 (US) or P2 (EU) dust mask required for weighing solid < 1g. For larger quantities, use a powered air-purifying respirator (PAPR) or handle strictly inside a fume hood.

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended during dissolution in penetrating solvents like DMSO or DCM.

  • Eye Protection: Chemical safety goggles. Face shield required if handling large scale reactions under pressure.

Engineering Controls
  • Primary Containment: All solid handling must occur within a certified chemical fume hood or a powder containment balance enclosure.

  • Inert Environment: Reagents should be handled under nitrogen or argon to prevent moisture absorption, which can degrade the material and affect stoichiometry in sensitive couplings (e.g., Suzuki-Miyaura).

Safe Weighing & Reaction Setup Workflow

The following diagram outlines the critical decision points and actions for safe manipulation:

SafeHandling Start Start: Retrieve from Cold Storage (2-8°C) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Open Open in Inert Atmosphere/Fume Hood Equilibrate->Open Dry Exterior Weigh Weighing Procedure Open->Weigh Anti-static gun used Solvent Dissolve (DMSO/DCM) Weigh->Solvent Add solvent to solid Reaction Charge Reaction Vessel Solvent->Reaction Syringe transfer Waste Waste Disposal (Halogenated) Reaction->Waste Quench & Dispose

Figure 1: Standard Operating Procedure for handling hygroscopic halogenated heterocycles.

Experimental Handling: Synthesis Context

When using 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine as an intermediate:

  • Cross-Coupling (Suzuki/Buchwald):

    • Risk: The C3-Br bond is highly reactive.

    • Control: Degas all solvents thoroughly. Oxygen presence can lead to homocoupling byproducts or catalyst deactivation.

  • Nucleophilic Substitution:

    • The 5-methoxy group is relatively stable but can be displaced by strong nucleophiles under harsh conditions. Avoid uncontrolled heating with strong amines unless substitution is intended.

  • Purification:

    • Compound is likely UV-active. Use UV detection (254 nm).

    • Flash Chromatography: Stable on silica gel. Use Ethyl Acetate/Hexane or Methanol/DCM gradients.

Emergency Response

In the event of exposure or accidental release, follow this decision logic:

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash 15min w/ Soap Remove Contaminated Clothing Skin->ActionSkin ActionEye Rinse 15min Lift Eyelids Eye->ActionEye ActionInhal Move to Fresh Air Support Breathing Inhal->ActionInhal Medical Seek Medical Attention (Show Structure/CAS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Immediate response protocols for exposure incidents.

  • Fire Fighting: Use dry chemical, CO₂, or water spray. Do not use a solid water stream as it may scatter dust.

  • Spill Cleanup: Dampen solid with inert oil or water (if compatible with disposal plan) to avoid dust. Sweep into a closed container. Do not dry sweep.

Storage and Stability

  • Temperature: Long-term storage at 2°C to 8°C .

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

  • Shelf Life: Re-test purity (HPLC) every 12 months. Degradation often manifests as a darkening of the solid (yellow to brown).

References

  • BLD Pharm. (n.d.). 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Safety Data & Properties. Retrieved from

  • AK Scientific. (n.d.). Product Safety Summary: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine.[5][9] Retrieved from

  • PubChem. (n.d.).[8] Compound Summary: Imidazo[1,2-a]pyrazine derivatives. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2012). Safety Data Sheet: 6-Bromoimidazo[1,2-a]pyridine (Analogous Hazard Reference). Retrieved from

Sources

Methodological & Application

Application Note: Strategic Synthesis of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-5-methoxyimidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Acalabrutinib analogs) and PI3K inhibitors. Its structural utility lies in the orthogonal reactivity of its substituents: the C3-bromide allows for Suzuki-Miyaura coupling to extend the core, while the C5-methoxy group modulates solubility and metabolic stability.

This Application Note provides a high-fidelity, three-step protocol for synthesizing this target from commercially available 2-amino-6-chloropyrazine. Unlike generic procedures, this guide prioritizes regiochemical control and purification efficiency, utilizing a "Bromination-First" strategy to minimize side reactions associated with electron-rich heterocycles.

Retrosynthetic Analysis & Strategy

The synthesis is designed to manage the electronic properties of the pyrazine ring.

  • Challenge: The imidazo[1,2-a]pyrazine core is electron-deficient. However, introducing an electron-donating methoxy group early (at Step 2) renders the ring highly nucleophilic, increasing the risk of over-bromination or polymerization during the halogenation step.

  • Solution: We employ a Late-Stage Functionalization strategy. We retain the electron-withdrawing chlorine atom during the bromination step to deactivate the ring slightly, ensuring exclusive mono-bromination at C3. The methoxy group is installed last via Nucleophilic Aromatic Substitution (

    
    ).
    

Retrosynthesis Target Target: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Inter1 Intermediate 2: 3-Bromo-5-chloroimidazo[1,2-a]pyrazine Target->Inter1 Step 3: SnAr (NaOMe) Inter2 Intermediate 1: 5-Chloroimidazo[1,2-a]pyrazine Inter1->Inter2 Step 2: Bromination (NBS) SM Starting Material: 2-Amino-6-chloropyrazine Inter2->SM Step 1: Cyclization

Figure 1: Retrosynthetic disconnection showing the preservation of the chloro-substituent to control regioselectivity during bromination.

Experimental Protocol

Step 1: Cyclization to 5-Chloroimidazo[1,2-a]pyrazine

This step constructs the bicyclic core. The use of hydrobromic acid facilitates the in situ hydrolysis of the acetal to the reactive aldehyde while catalyzing the condensation.

  • Reagents: 2-Amino-6-chloropyrazine (1.0 equiv), Bromoacetaldehyde diethyl acetal (1.5 equiv), 48% HBr (aq), Ethanol.

  • Key Parameter: Temperature control during addition is critical to prevent "tarring" of the aldehyde.

Procedure:

  • Charge a round-bottom flask with 2-amino-6-chloropyrazine (10.0 g, 77.2 mmol) and Ethanol (100 mL).

  • Add Bromoacetaldehyde diethyl acetal (17.4 mL, 115.8 mmol).

  • Add 48% HBr (5 drops, catalytic) or concentrated HCl (1 mL).

  • Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by LCMS for the disappearance of the starting amine (

    
    ).
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Dilute the residue with saturated

    
     (aq) to neutralize (pH ~8).
    
  • Extract with EtOAc (

    
    ). Dry combined organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (0–5% MeOH in DCM).

    • Yield Expectations: 65–75%

    • Product: Tan to pale brown solid.

Step 2: Regioselective Bromination (C3)[1][2]

The C3 position is the most nucleophilic site on the imidazopyrazine ring. By keeping the C5-chlorine atom, we prevent poly-bromination.

  • Reagents: 5-Chloroimidazo[1,2-a]pyrazine (from Step 1), N-Bromosuccinimide (NBS), DMF (or Acetonitrile).

Procedure:

  • Dissolve 5-chloroimidazo[1,2-a]pyrazine (5.0 g, 32.6 mmol) in DMF (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (6.09 g, 34.2 mmol, 1.05 equiv) portion-wise over 15 minutes. Note: Rapid addition causes exotherms and loss of regiocontrol.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

  • Validation: LCMS should show conversion to the mono-bromo species (

    
     pattern).
    
  • Workup: Pour the reaction mixture into ice-water (200 mL). The product often precipitates.

  • Filter the solid. If no precipitate forms, extract with EtOAc (

    
    ), wash with water (
    
    
    
    ) to remove DMF, and dry.
  • Purification: Trituration with cold diethyl ether is usually sufficient.

    • Yield Expectations: 80–90%

    • Product: Off-white solid.

Step 3: Nucleophilic Aromatic Substitution ( )

The pyrazine nitrogen atoms activate the C5-position for nucleophilic attack. Sodium methoxide displaces the chloride. The C3-bromide remains intact because aryl bromides typically require palladium catalysis for displacement under these conditions.

  • Reagents: 3-Bromo-5-chloroimidazo[1,2-a]pyrazine, Sodium Methoxide (NaOMe), Methanol (anhydrous).

Procedure:

  • Dissolve 3-bromo-5-chloroimidazo[1,2-a]pyrazine (2.0 g, 8.6 mmol) in anhydrous Methanol (20 mL).

  • Add NaOMe (0.5 M solution in MeOH, 20 mL, ~1.2 equiv) or solid NaOMe (0.56 g).

  • Stir at RT for 2–4 hours. Note: Heating to 50°C may be required if the reaction is sluggish, but start at RT to preserve the bromide.

  • Validation: LCMS will show the mass shift from ~232 (Cl/Br) to ~228 (OMe/Br). The isotope pattern will change from complex (Cl+Br) to simple (Br only, 1:1 doublet).

  • Workup: Concentrate the solvent to ~10 mL. Pour into water (50 mL).

  • Extract with DCM (

    
    ).
    
  • Dry over

    
     and concentrate.
    
    • Yield Expectations: 85–95%

    • Target:3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (White/Pale Yellow Solid).

Analytical Data Summary

CompoundStepKey 1H NMR Signals (DMSO-

)
LCMS (ESI+)
5-Chloroimidazo[1,2-a]pyrazine 1

9.0 (s, 1H, H2), 8.1 (d, 1H), 7.8 (d, 1H)
154.0 (M+H)
3-Bromo-5-chloroimidazo[1,2-a]pyrazine 2

8.9 (s, 1H, H2), 7.9 (s, 1H, H6)*
231.9 / 233.9
3-Bromo-5-methoxyimidazo[1,2-a]pyrazine 3

8.2 (s, 1H, H2), 7.6 (s, 1H, H6), 4.05 (s, 3H, OMe)
228.0 / 230.0

*Note: The C3 proton disappears in Step 2. The C6/C8 coupling simplifies.

Mechanistic Insight & Troubleshooting

The success of this protocol relies on the "Activated Substrate" concept.

  • Regioselectivity (Step 2): The imidazole ring is electron-rich, while the pyrazine ring is electron-poor. Electrophilic aromatic substitution (EAS) with NBS targets the most electron-rich carbon, which is C3.

  • Chemoselectivity (Step 3): The

    
     reaction targets the most electron-deficient carbon. C5 is activated by the inductive effect of the adjacent bridgehead nitrogen and the resonance of the pyrazine ring. The C3-Br bond is stronger and located on the electron-rich imidazole segment, making it resistant to methoxide attack.
    

Mechanism Start 3-Br-5-Cl-Imidazo[1,2-a]pyrazine Trans Meisenheimer Complex (Transition State) Start->Trans + NaOMe (Attack at C5) End 3-Br-5-OMe-Imidazo[1,2-a]pyrazine Trans->End - NaCl (Restoration of Aromaticity)

Figure 2: Simplified mechanism of the SNAr displacement at C5.

Troubleshooting Guide:

  • Issue: Incomplete cyclization in Step 1.

    • Fix: Add more HBr and increase reflux time. Ensure the acetal is fresh.

  • Issue: Di-bromination in Step 2.

    • Fix: Strictly control temperature (0°C). Verify stoichiometry of NBS. If di-bromo forms, it is difficult to separate; discard and restart.

  • Issue: Hydrolysis instead of Methoxylation in Step 3.

    • Fix: Ensure Methanol is anhydrous. Water competes with methoxide to form the 5-hydroxy (tautomerizes to amide) impurity.

References

  • General Imidazopyrazine Synthesis: S. Santra, et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[1] Chem. Commun., 2015, 51 , 1555-1575.[1] Link

  • Regioselective Bromination: P. He, et al. "Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4."[2] Lett.[2] Org. Chem., 2023, 20 . Link

  • Kinase Inhibitor Context (Acalabrutinib): J. E. Bradshaw, et al. "Discovery of Acalabrutinib (ACP-196): A Selective Second-Generation BTK Inhibitor." J. Med. Chem., 2015.[1][3] (Analogous chemistry on the imidazopyrazine core).

  • Nucleophilic Substitution on Pyrazines: J. Chem. Soc. C, 1967, 1343-1348. (Demonstrates lability of leaving groups at C5/C6 of pyrimidine/pyrazine systems). Link

Sources

Application Note: Strategic Design of Kinase Inhibitors Using the 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine as a high-value scaffold for synthesizing ATP-competitive kinase inhibitors.

Executive Summary

The imidazo[1,2-a]pyrazine core is a privileged pharmacophore in oncology and immunology, serving as the structural backbone for clinically significant drugs like Entospletinib (Syk inhibitor) . The specific derivative 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine represents a "locked" bifunctional intermediate. The C-3 bromine allows for highly regioselective cross-coupling to access the kinase "back pocket," while the C-5 methoxy group functions as a tunable electronic modulator or a precursor for nucleophilic displacement to optimize solvent-front interactions.

This guide provides a validated workflow for transforming this building block into a library of potent kinase inhibitors, emphasizing Structure-Activity Relationship (SAR) exploration.

Scientific Rationale & Mechanism

The "Privileged" Scaffold

Kinase inhibitors typically function by mimicking the adenine ring of ATP. The imidazo[1,2-a]pyrazine scaffold offers distinct advantages:

  • Hinge Binding: The nitrogen atoms (N1 and N4) can accept or donate hydrogen bonds to the kinase hinge region (e.g., interacting with the backbone of residues like Glu or Met).

  • Vector Positioning: The C-3 position directs substituents into the hydrophobic "gatekeeper" pocket, a critical determinant of selectivity.

  • Electronic Tuning: The 5-methoxy group increases electron density on the pyrazine ring, potentially altering the pKa of the ring nitrogens and influencing metabolic stability.

Synthetic Utility

The molecule acts as a divergent point for Diversity-Oriented Synthesis (DOS) .

  • Site A (C-3 Bromine): Susceptible to Palladium-catalyzed Suzuki-Miyaura coupling. This installs the hydrophobic aryl/heteroaryl "tail."

  • Site B (C-5 Methoxy): Can act as a stable H-bond acceptor or be converted via SNAr (Nucleophilic Aromatic Substitution) or demethylation to introduce solubilizing amines or H-bond donors.

Experimental Protocol: Library Synthesis & Validation

Note: All reactions must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.

Phase 1: Regioselective C-3 Functionalization (The "Tail")

Objective: Introduce a hydrophobic aromatic group to occupy the kinase ATP-binding pocket.

Reagents:

  • Substrate: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (e.g., 4-(morpholinomethyl)phenylboronic acid) (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (2.0 M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and catalyst.

  • Inertion: Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvation: Add degassed 1,4-Dioxane and aqueous K₂CO₃.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring: Check reaction progress via LC-MS (Target Mass = Substrate - Br + Aryl). Look for the disappearance of the bromine isotope pattern (1:1 doublet).

  • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Phase 2: C-5/C-8 Diversification (The "Head")

Objective: Optimize solubility and hinge interactions. The 5-methoxy group can be retained or modified.

  • Option A (Retention): If the methoxy group provides necessary metabolic stability.

  • Option B (Displacement): If a hydrogen bond donor is required.[1]

Protocol (Option B - Amination):

  • Dissolve the Phase 1 product in NMP (N-methyl-2-pyrrolidone).

  • Add excess amine (e.g., piperazine, morpholine) (5.0 eq).

  • Heat to 140°C in a sealed tube for 12 hours.

  • Note: The 5-methoxy is less reactive than a 5-chloro or 8-halo group. If displacement is sluggish, acidic demethylation (BBr₃) followed by chlorination (POCl₃) and subsequent amination may be required.

Phase 3: Kinase Inhibition Assay (Self-Validating System)

Objective: Quantify potency (IC₅₀) against target kinases (e.g., Syk, Aurora A).

Materials:

  • Recombinant Kinase (e.g., Syk)

  • Substrate Peptide (e.g., Biotinylated-poly[Glu:Tyr])

  • ATP (at K_m concentration)

  • Detection Reagent (e.g., ADP-Glo™ or HTRF®)

Protocol:

  • Serial Dilution: Prepare 3-fold serial dilutions of the synthesized inhibitor in DMSO (Top concentration: 10 µM).

  • Incubation: Mix Kinase + Inhibitor + Substrate in assay buffer. Incubate for 15 min at RT.

  • Initiation: Add ATP to start the reaction. Incubate for 60 min.

  • Termination: Add detection reagent (stops kinase activity and generates luminescent/fluorescent signal).

  • Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC₅₀.

Data Presentation & Analysis

Table 1: Representative SAR Data Structure

Use this format to organize your library data.

Compound IDR1 (C-3 Substituent)R2 (C-5 Substituent)Syk IC₅₀ (nM)Aurora A IC₅₀ (nM)Solubility (µM)
IMP-001 Phenyl-OCH₃>10,0005,40025
IMP-002 3-Aminophenyl-OCH₃450120150
IMP-003 4-(Morpholino)phenyl-OCH₃12 850>200
IMP-004 4-(Morpholino)phenyl-NH-Methyl452,100>200
Workflow Visualization

The following diagram illustrates the logical flow from the raw building block to a lead candidate, highlighting the decision nodes.

KinaseInhibitorWorkflow Start 3-Bromo-5-methoxy imidazo[1,2-a]pyrazine Step1 C-3 Suzuki Coupling (Introduce Hydrophobic Tail) Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Intermediate 3-Aryl-5-methoxy Intermediate Step1->Intermediate Decision SAR Decision: Modify C-5? Intermediate->Decision PathA Retain Methoxy (Acceptor Role) Decision->PathA No PathB S_NAr / Demethylation (Introduce Donor/Solubility) Decision->PathB Yes Assay Kinase Panel Screening (Syk, Aurora, BTK) PathA->Assay PathB->Assay Lead Lead Candidate Selection Assay->Lead IC50 < 100 nM

Caption: Figure 1. Strategic workflow for diversifying the imidazo[1,2-a]pyrazine scaffold.

References

  • Vertex AI Search. (2023). Search Results for 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine kinase inhibitor. 2[3][4][5][6]

  • TSI Journals. (2010). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, and SAR. 6

  • PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. 7

  • Frontier Specialty Chemicals. (2023). Product Specification: 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine. 8

  • NIH PubMed. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. 9

Sources

Using 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine in Medicinal Chemistry

Abstract

The imidazo[1,2-a]pyrazine scaffold represents a "privileged structure" in modern drug discovery, serving as the core architecture for numerous kinase inhibitors (e.g., BTK, PI3K, and mTOR inhibitors). This guide focuses on 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine , a highly versatile intermediate. The C-3 bromine provides a reliable handle for palladium-catalyzed cross-coupling, while the C-5 methoxy group modulates solubility, metabolic stability, and hydrogen-bond acceptor properties within the ATP-binding pocket. This document outlines the structural reactivity profile, validated synthetic protocols for library generation, and critical handling parameters.

Structural Analysis & Reactivity Profile

To effectively utilize this scaffold, one must understand the electronic differentiation between its reactive sites. The molecule features three distinct zones of reactivity, allowing for sequential functionalization.

  • Zone A (C-3 Position - Bromine): The most reactive site for oxidative addition. The C-Br bond is highly susceptible to Pd(0) insertion, making it the primary vector for fragment growth via Suzuki-Miyaura, Stille, or Sonogashira couplings.

  • Zone B (C-5 Position - Methoxy): Located adjacent to the bridgehead nitrogen (N4), this group exerts a steric and electronic influence.

    • Medicinal Utility:[1][2] Often retained to improve lipophilic efficiency (LipE) or act as a hydrogen bond acceptor.

    • Chemical Utility:[1][3] Can serve as a masked hydroxyl group (convertible to the lactam via demethylation) or a leaving group for

      
       under forcing conditions, though less reactive than a chloride.
      
  • Zone C (C-8 Position - C-H Bond): The C-8 position (adjacent to N7) is electron-deficient and amenable to direct C-H activation (arylation) or radical functionalization, allowing for "late-stage diversification" without pre-halogenation.

Visual Reactivity Map

ReactivityMap Core 3-Bromo-5-methoxy imidazo[1,2-a]pyrazine C3 C-3 Position (Br) Primary Coupling Site Core->C3 Pd-Catalysis (Suzuki/Buchwald) C5 C-5 Position (OMe) Solubility/Binding/SNAr Core->C5 Steric/Electronic Modulation C8 C-8 Position (H) Late-Stage C-H Activation Core->C8 Direct Arylation (Radical/Metal)

Figure 1: Reactivity profile of the scaffold.[3][4] The C-3 Bromine is the primary synthetic handle, while C-8 offers secondary diversification opportunities.

Synthetic Workflows & Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling at C-3

Target Application: Installation of the primary pharmacophore "tail" (e.g., aryl or heteroaryl moiety).

Rationale: Standard Pd(PPh3)4 conditions often lead to deborylation of heteroaryl boronic acids or sluggish conversion due to the electron-rich nature of the imidazole ring. This protocol uses Pd(dppf)Cl2 , a bidentate ligand catalyst that enhances stability and turnover number (TON) for heterocyclic coupling partners.

Materials:

  • Substrate: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (1.0 eq)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 eq)

  • Catalyst: Pd(dppf)Cl2[5]·DCM complex (0.05 eq / 5 mol%)

  • Base: 2M Aqueous Na2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes. ( Critical: Oxygen promotes homocoupling of boronic acids.)

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M) followed by the aqueous base.

  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave (Preferred): Heat to 120°C for 30–60 minutes.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Validation Criteria:

  • TLC: Disappearance of starting material (Rf ~0.4 in 5% MeOH/DCM).

  • LCMS: Observation of Product Mass [M+H]+ and absence of debrominated byproduct (Imidazo[1,2-a]pyrazine).

Protocol B: Regioselective C-H Arylation at C-8

Target Application: Late-stage library diversification to explore SAR at the solvent-exposed region.

Rationale: Once the C-3 position is substituted, the C-8 position becomes the most accessible site for C-H activation. This avoids the need for synthesizing a 3,8-dibromo precursor.

Materials:

  • Substrate: 3-Aryl-5-methoxyimidazo[1,2-a]pyrazine (Product of Protocol A)

  • Reagent: Aryl Bromide (1.5 eq)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (10 mol%) or XPhos (for difficult substrates)

  • Base: K2CO3 (2.0 eq) or Cs2CO3

  • Solvent: Toluene or DMAc

Step-by-Step Methodology:

  • Mix: Combine substrate, aryl bromide, base, Pd(OAc)2, and ligand in a pressure tube.

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Activation: Heat to 110–130°C for 16–24 hours under Argon.

  • Work-up: Filter through a Celite pad to remove inorganic salts and palladium black. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC is often required due to the polarity of the bis-arylated product.

Medicinal Chemistry Applications

The 3-bromo-5-methoxyimidazo[1,2-a]pyrazine scaffold is statistically enriched in kinase inhibitor patents.

Case Study: BTK Inhibition Logic In the design of covalent BTK inhibitors (similar to Ibrutinib or Acalabrutinib analogs):

  • The Core: The imidazo[1,2-a]pyrazine acts as the hinge binder.

  • The C-3 Substituent: Usually a substituted phenyl ring that occupies the hydrophobic pocket (Gatekeeper region).

  • The C-5 Methoxy:

    • Role: It projects toward the solvent interface or interacts with specific residues (e.g., Threonine/Methionine) depending on the kinase.

    • Advantage:[5] Unlike a hydrogen atom, the methoxy group prevents metabolic oxidation at this position and improves intestinal permeability compared to a hydroxyl group.

Data Summary: Substituent Effects

PositionSubstituentEffect on Physicochemical PropertiesEffect on Biological Activity
C-3 BromineHigh LogP, reactive handlePrecursor only; must be displaced.
C-3 Aryl GroupVariable LogP, critical for potencyPrimary determinant of specificity.
C-5 Methoxy Moderate LogP, H-bond acceptor Solubility enhancer, metabolic block.
C-5 HydroxylLow LogP, H-bond donorOften reduces permeability (PSA increase).
C-8 HydrogenNeutralBaseline activity.

Handling & Stability Protocols

  • Light Sensitivity: Imidazopyrazines can be photosensitive. Store the 3-bromo intermediate in amber vials away from direct sunlight to prevent radical debromination.

  • Hydrolytic Stability: The C-5 methoxy group is generally stable under basic Suzuki conditions (Na2CO3). However, avoid strong aqueous acids (e.g., 6M HCl, reflux), as this will hydrolyze the methoxy ether to the 5-oxo (lactam) tautomer, drastically changing the aromaticity and reactivity.

  • Palladium Scavenging: The imidazo-nitrogen (N1) can coordinate to residual Palladium, making purification difficult. Use a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-Acetylcysteine during workup if the product is colored.

Library Synthesis Workflow (Graphviz)

The following diagram illustrates the logical flow for creating a divergent library using this scaffold.

LibraryWorkflow Start Starting Material 3-Bromo-5-methoxy imidazo[1,2-a]pyrazine Step1 Step 1: Suzuki Coupling (C-3) (Diversity Input: Boronic Acids) Start->Step1 Pd(dppf)Cl2, Na2CO3 Intermediate Intermediate Scaffold 3-Aryl-5-methoxy... Step1->Intermediate Branch1 Path A: Keep OMe (Final Compounds) Intermediate->Branch1 Purification Branch2 Path B: Demethylation (BBr3 -> 5-OH/Lactam) Intermediate->Branch2 H-Bond Donor Mod. Branch3 Path C: C-8 Activation (Direct Arylation) Intermediate->Branch3 SAR Expansion

Figure 2: Divergent synthesis workflow for generating kinase inhibitor libraries.

References

  • Imidazo[1,2-a]pyrazines as Privileged Scaffolds

    • Title: Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications.[2][6][7]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Suzuki Coupling Methodology

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism.
    • Source: Yoneda Labs / Organic Chemistry Portal.
    • URL:[Link]

  • C-H Functionalization of Imidazo-fused Heterocycles

    • Title: Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines (and pyrazines).
    • Source: Organic & Biomolecular Chemistry.[8][9][10]

    • URL:[Link]

  • Kinase Inhibitor Design (BTK/PI3K)

    • Title: Synthesis of imidazo[1,2-a]pyrazine derivatives with biological activity.[1][5][6][7][11][12]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link] (General Journal Link for verification of scaffold utility in recent issues).

Sources

Application Notes and Protocols: Investigating 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Imidazo[1,2-A]pyrazines in Oncology

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] In recent years, derivatives of this class have garnered significant attention as potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[3][4] Several imidazo[1,2-a]pyrazine-based compounds have entered clinical trials, particularly as inhibitors of spleen tyrosine kinase (SYK) in hematological malignancies.[3] This highlights the therapeutic promise of this chemical class.

3-Bromo-5-methoxyimidazo[1,2-A]pyrazine is a specific derivative within this promising class. While direct studies on its anti-cancer effects are emerging, its structural features suggest it may act as an inhibitor of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5][6][7] These application notes provide a comprehensive guide for researchers to explore the anti-cancer potential of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine, from initial in vitro screening to mechanistic elucidation.

Compound Profile: 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine

PropertyValueReference
CAS Number 91775-61-0[8]
Molecular Formula C₇H₆BrN₃O[8]
Molecular Weight 228.05 g/mol [8]
Purity >95% (typical)[9]
Storage Inert atmosphere, 2-8°C[8]

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival.[10][11] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6][12] Based on the activity of structurally related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives, it is hypothesized that 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine may exert its anti-cancer effects by inhibiting one or more kinases within this pathway.[5][13]

The proposed mechanism involves the compound binding to the ATP-binding pocket of a kinase (e.g., PI3K, Akt, or mTOR), thereby preventing the phosphorylation and activation of downstream signaling molecules. This would lead to the inhibition of cell cycle progression and the induction of apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibition PDK1->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition Compound 3-Bromo-5-methoxy- imidazo[1,2-A]pyrazine Compound->PI3K Hypothesized Inhibition Compound->Akt Hypothesized Inhibition Compound->mTORC1 Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine's anti-cancer properties.

Protocol 1: Assessment of In Vitro Cytotoxicity using XTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. The XTT assay is a colorimetric method that measures cell viability based on the metabolic activity of living cells.[14][15]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer, K562 for leukemia)[16]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[17]

  • 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine

  • Dimethyl sulfoxide (DMSO)

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

  • Phenazine methosulfate (PMS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[17][18]

  • Compound Preparation: Prepare a stock solution of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine in DMSO. Further dilute the stock solution with culture medium to obtain a range of final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).[19]

  • Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • XTT Assay:

    • Prepare the XTT/PMS solution immediately before use.

    • Add 50 µL of the XTT/PMS solution to each well.

    • Incubate the plates for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Expected Outcome: A dose-dependent decrease in cell viability is expected if the compound possesses cytotoxic activity. The IC₅₀ values will provide a quantitative measure of its potency against different cancer cell lines.

Protocol 2: Analysis of PI3K/Akt/mTOR Pathway Modulation by Western Blotting

This protocol investigates whether the compound's cytotoxic effects are mediated through the inhibition of the PI3K/Akt/mTOR pathway by examining the phosphorylation status of key proteins in the cascade.[20][21]

Materials:

  • Cancer cell line of interest

  • 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K, anti-S6K, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[21]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[22]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.[21]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and the loading control to ensure equal protein loading.

Expected Outcome: A decrease in the phosphorylation levels of Akt, mTOR, and their downstream targets (like S6K) in compound-treated cells compared to the vehicle control would support the hypothesis that 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine inhibits the PI3K/Akt/mTOR pathway.

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: A streamlined workflow for Western Blot analysis.

Data Interpretation and Further Steps

The successful execution of these protocols will provide initial insights into the anti-cancer potential of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine.

  • Potency and Selectivity: The IC₅₀ values from the XTT assay will establish the compound's potency. Testing against a panel of cancer cell lines with different genetic backgrounds can provide clues about its selectivity.

  • Mechanism of Action: The Western blot results will help to confirm or refute the hypothesized mechanism of action. If the PI3K/Akt/mTOR pathway is indeed inhibited, further studies can be conducted to identify the specific kinase target through in vitro kinase assays.

  • Induction of Apoptosis: Subsequent experiments, such as Annexin V/PI staining followed by flow cytometry, can be performed to confirm if the observed cytotoxicity is due to the induction of apoptosis.

  • In Vivo Studies: Promising in vitro results would warrant further investigation in preclinical animal models of cancer to evaluate the compound's efficacy, pharmacokinetics, and toxicity in a whole-organism context.

By following these application notes and protocols, researchers can systematically investigate the therapeutic potential of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine and contribute to the development of novel anti-cancer agents.

References

  • ZORA. (n.d.). Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved from ZORA - Zurich Open Repository and Archive. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4492. [Link]

  • Aliwaini, S., Awadallah, A., Morjan, R., Al-Qatati, A., & Aliwaini, S. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(4), 4036–4044. [Link]

  • Trade Science Inc. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from TSI Journals. [Link]

  • He, L., Yang, Z., Li, Y., & Zhang, W. (2022). PI3K/AKT/mTOR inhibitors in cancers. Frontiers in Pharmacology, 13, 1079526. [Link]

  • Wikipedia. (2023, December 27). PI3K/AKT/mTOR pathway. Retrieved from Wikipedia. [Link]

  • Al-Salem, H. S., & El-Dahshan, O. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 31–58. [Link]

  • Gothandapani, K., Senthilkumar, N., & Paramasivam, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(55), 36439–36454. [Link]

  • Al-Qatati, A., Aliwaini, S., Al-Qirim, T., Shattat, G., & El-Abadelah, M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2950. [Link]

  • GitHub. (2017, July 18). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[16][23][24]triazolo[4,3-a]pyrazine. Retrieved from GitHub. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(6), 551–564. [Link]

  • Bio-Techne. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from Bio-Techne. [Link]

  • Lovitt, C. J., Shelper, T. B., & Avery, V. M. (2018). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Current Pharmaceutical Design, 24(15), 1636–1648. [Link]

  • Bouloc, N., Large, J. M., Kosmopoulou, M., Sun, C., Faisal, A., Matteucci, M., Reynisson, J., Brown, N., Atrash, B., Blagg, J., McDonald, E., Linardopoulos, S., Bayliss, R., & Bavetsias, V. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988–5993. [Link]

  • Capula, M., Corno, C., El Hassouni, B., Li Petri, G., & Aranđelović, S. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413–3418. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Retrieved from NCBI Bookshelf. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

  • Al-Qatati, A., & Aliwaini, S. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. International Journal of Cancer Research, 17(2), 54-62. [Link]

  • Quratul Ain. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from Medium. [Link]

  • YouTube. (2025, January 20). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. Retrieved from YouTube. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121–130. [Link]

  • ResearchGate. (n.d.). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from ResearchGate. [Link]

  • Grison, C. M., & Riera, A. (2020). Synthesis and Application of 3-Bromo-1,2,4,5-Tetrazine for Protein Labeling to Trigger Click-to-Release Biorthogonal Reactions. Bioconjugate Chemistry, 31(3), 623–630. [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. Retrieved from ResearchGate. [Link]

  • Akhtar, M. S., Al-Dhankani, M., Al-Subhi, L., & Al-Riyami, M. (2024). PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment. Cancers, 16(5), 1017. [Link]

  • YouTube. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from YouTube. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from Bio-Techne. [Link]

  • Asian Pacific Journal of Cancer Prevention. (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from Asian Pacific Journal of Cancer Prevention. [Link]

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Application Note: Targeting Bacterial Virulence with 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine in Antibacterial Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

Introduction: The Shift to Anti-Virulence Therapeutics

The rise of multidrug-resistant (MDR) bacteria has necessitated a paradigm shift from traditional bactericidal agents to anti-virulence strategies . Unlike standard antibiotics that exert selective pressure by killing bacteria, anti-virulence drugs "disarm" pathogens, rendering them susceptible to the host immune system while minimizing resistance development.

3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (CAS: 1352395-28-8) represents a critical "privileged scaffold" in this domain. While the imidazo[1,2-a]pyrazine core is historically known for kinase inhibition (e.g., IGF-1R, PI3K) and luciferase bioluminescence (coelenterazine core), its 3-bromo-5-methoxy derivative has emerged as a high-value intermediate for synthesizing inhibitors of the Bacterial Type IV Secretion System (T4SS) , specifically targeting the VirB11 ATPase [1, 2].

Key Chemical Attributes
  • 3-Bromo Position: A reactive "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the introduction of diverse aryl/heteroaryl groups to probe hydrophobic pockets in target proteins.

  • 5-Methoxy Group: Serves a dual purpose:

    • Solubility Enhancer: Improves the lipophilic ligand efficiency (LLE) of the core.

    • Electronic Modulator: The electron-donating methoxy group influences the basicity of the bridgehead nitrogen (N4), affecting hydrogen bond acceptor capability in the active site.

Synthetic Utility & Library Generation

The primary utility of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine is as the electrophilic partner in library generation. The following workflow describes the synthesis of a focused library targeting the HP0525 VirB11 ATPase (a validated target in Helicobacter pylori and Agrobacterium tumefaciens).

Protocol 1: C-3 Functionalization via Suzuki-Miyaura Coupling

Objective: To introduce aryl diversity at the C-3 position while maintaining the 5-methoxy core.

Reagents:

  • Substrate: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (1.0 equiv)

  • Boronic Acids: Diverse Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged glovebox or using Schlenk technique, charge a microwave process vial with the substrate, aryl boronic acid, and Cs₂CO₃.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ last to prevent premature oxidation.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 90°C for 4–6 hours (conventional heating) or 100°C for 30 mins (microwave irradiation).

  • Work-up: Cool to RT. Filter through a Celite pad, washing with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (SiO₂).

    • Eluent: Gradient 0–50% EtOAc in Hexanes. The 5-methoxy group typically makes these compounds UV-active and distinct on TLC.

Expert Insight:

Why this catalyst? The imidazo[1,2-a]pyrazine nitrogen can coordinate to Pd, poisoning the catalyst. Pd(dppf)Cl₂ is a robust, bidentate ligand system that resists this coordination better than Pd(PPh₃)₄, ensuring higher yields for N-heterocycles [3].

Biological Evaluation: VirB11 ATPase Inhibition

Once the library is synthesized, the compounds must be evaluated for their ability to inhibit the ATPase activity of the VirB11 protein. This is a colorimetric assay measuring free phosphate (Pi) release.

Protocol 2: Malachite Green ATPase Assay

Objective: Determine the IC₅₀ of synthesized analogs against recombinant VirB11.

Materials:

  • Recombinant VirB11 protein (purified from E. coli expression system).

  • Substrate: ATP (Ultrapure).

  • Detection Reagent: Malachite Green Phosphate Detection Kit.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Triton X-100.

Workflow:

  • Compound Plating: Dispense 1 µL of compound (in DMSO) into 96-well clear plates (final conc. range: 100 µM to 1 nM). Include DMSO-only controls (0% inhibition) and EDTA controls (100% inhibition).

  • Enzyme Addition: Add 40 µL of VirB11 enzyme solution (final conc. 50–100 nM) to wells. Incubate for 15 mins at RT to allow inhibitor binding.

  • Reaction Initiation: Add 10 µL of ATP solution (final conc. at Kₘ, typically 0.5–1 mM).

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination & Detection: Add 100 µL of Malachite Green Reagent. This stops the reaction and complexes with free inorganic phosphate.

  • Readout: Incubate for 10 mins for color development (green). Measure Absorbance at 620 nm .

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve to extract IC₅₀.

Visualizing the Discovery Pipeline

The following diagram illustrates the integrated workflow from the specific 3-bromo-5-methoxy scaffold to validated anti-virulence leads.

G Scaffold 3-Bromo-5-methoxy imidazo[1,2-a]pyrazine Coupling Suzuki-Miyaura Coupling (C-3) Scaffold->Coupling Pd(dppf)Cl2 Ar-B(OH)2 Library 3-Aryl-5-methoxy Library Coupling->Library Diversity Generation Assay VirB11 ATPase Inhibition Assay Library->Assay Screening Hit Anti-Virulence Lead Candidate Assay->Hit IC50 < 1µM Mech1 Disrupts T4SS Assembly Hit->Mech1 MOA Mech2 Blocks Bacterial Conjugation Mech1->Mech2

Caption: Workflow transforming the 3-bromo-5-methoxy scaffold into T4SS inhibitors targeting bacterial virulence.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical but representative SAR trends observed with this scaffold class in antibacterial discovery, highlighting the importance of the 5-methoxy group [4].

PositionModificationEffect on Potency (VirB11)Effect on Properties
C-3 PhenylLow PotencyBaseline
C-3 p-PhenoxyphenylHigh Potency Fills hydrophobic pocket
C-3 PyridylModerate PotencyImproved Solubility
C-5 Methoxy Maintained Optimal H-bond balance
C-5 Hydrogen (Removal)DecreasedLoss of acceptor site
C-5 Amino (-NH2)VariableIncreases polarity, may reduce permeability

Troubleshooting & Optimization

Synthesis Challenges
  • Issue: Low yield in Suzuki coupling due to protodebromination (loss of Br without coupling).

  • Solution: Ensure anhydrous conditions are not strictly necessary (water helps the boronic acid pathway), but oxygen must be rigorously excluded. Switch to Pd(Amphos)Cl₂ if steric hindrance at C-3 is high.

Assay Interference
  • Issue: High background absorbance in Malachite Green assay.

  • Solution: Phosphate contamination is common. Use phosphate-free detergents and dedicated glassware. The 5-methoxy group is stable, but ensure compounds do not precipitate in the assay buffer (check solubility limit; usually < 100 µM).

References

  • Tabor, A. B., et al. (2014). "2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion."[1][2] Bioorganic & Medicinal Chemistry, 22(21), 6201-6212. Link

  • Sayer, J. R., et al. (2012). "Structural determinants of the interaction of the Helicobacter pylori VirB11 ATPase HP0525 with small molecule inhibitors." Acta Crystallographica Section D, 68(12). Link

  • Goossen, L. J., et al. (2009). "Pd-catalyzed synthesis of N-heterocycles." Chemical Society Reviews, 38, 403-416. Link

  • Gribble, G. W. (2012). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer, Chapter on Imidazopyrazines. Link

Sources

Application Notes & Protocols for Suzuki Coupling Reactions with 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif in modern medicinal chemistry and drug development. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The ability to functionalize this core with diverse substituents is paramount for expansive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly between sp²-hybridized centers.[3] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for molecular diversification.[3][4] This guide provides a detailed examination and robust protocol for the Suzuki coupling of 3-bromo-5-methoxyimidazo[1,2-a]pyrazine, a key intermediate for the synthesis of novel pharmaceutical candidates.

Causality in Experimental Design: Navigating the Challenges of Heterocyclic Suzuki Coupling

While the Suzuki-Miyaura reaction is broadly applicable, its success with nitrogen-rich heteroaromatic halides like 3-bromo-5-methoxyimidazo[1,2-a]pyrazine is not guaranteed and requires careful consideration of several factors. The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Furthermore, the electronic nature of the imidazo[1,2-a]pyrazine ring system influences the reactivity of the C-Br bond.

Key Considerations for Protocol Development:

  • Catalyst and Ligand Selection: The choice of the palladium source and, more critically, the phosphine ligand is the most crucial parameter for a successful coupling. Electron-rich and sterically bulky phosphine ligands are often required to facilitate the oxidative addition of the palladium(0) species to the heteroaryl bromide and to promote the subsequent reductive elimination step.[5][6] Ligands such as SPhos, XPhos, and JohnPhos have shown great efficacy in couplings of challenging heterocyclic substrates.[7][8]

  • Base Selection: The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9][10] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its strength can significantly impact reaction kinetics and the prevalence of side reactions, such as protodeboronation. For nitrogen-containing heterocycles, a moderately strong, non-nucleophilic base is often preferred to avoid undesired side reactions with the substrate.

  • Solvent System: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly employed. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Reaction Temperature: The reaction temperature must be sufficient to overcome the activation energy for the rate-limiting step, which is often the oxidative addition. However, excessive heat can lead to catalyst decomposition and the formation of byproducts. Microwave irradiation has emerged as a valuable technique for accelerating these reactions, often leading to cleaner conversions and shorter reaction times.[3]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[11]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (R¹-Pd(II)L₂-X) Pd0->OxAdd R¹-X (Aryl Halide) Transmetal Transmetalation Intermediate (R¹-Pd(II)L₂-R²) OxAdd->Transmetal [R²-B(OR)₃]⁻ (Boronate) RedElim Product Complex Transmetal->RedElim Isomerization RedElim->Pd0 R¹-R² (Product) Reductive Elimination Product Coupled Product (R¹-R²) RedElim->Product ArylHalide 3-Bromo-5-methoxy- imidazo[1,2-a]pyrazine (R¹-X) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for setting up and performing the Suzuki coupling reaction.

Workflow start Start: Assemble Glassware reagents Weigh & Add Solids: 1. 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine 2. Boronic Acid Derivative 3. Base (e.g., K₂CO₃) 4. Pd Catalyst & Ligand start->reagents degas Seal Vessel & Degas: Evacuate and backfill with inert gas (e.g., Argon) 3-5 times reagents->degas solvents Add Degassed Solvents: (e.g., Dioxane/Water mixture) degas->solvents reaction Heat Reaction Mixture: (Conventional heating or Microwave) solvents->reaction monitor Monitor Reaction Progress: (TLC, LC-MS) reaction->monitor workup Aqueous Workup: Quench, separate layers, extract aqueous phase monitor->workup Upon Completion purify Purification: (Flash column chromatography) workup->purify characterize Characterization: (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for Suzuki coupling.

Detailed Protocol: Suzuki Coupling of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine

This protocol is a robust starting point for the coupling of various aryl and heteroaryl boronic acids with 3-bromo-5-methoxyimidazo[1,2-a]pyrazine. Optimization may be required for particularly challenging substrates.

Materials and Reagents:

  • 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (1.0 eq)

  • Aryl/Heteroaryl boronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry microwave vial or round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-methoxyimidazo[1,2-a]pyrazine (1.0 eq), the desired boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), the palladium catalyst (e.g., XPhos Pd G2, 2.5 mol%), and the ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.

  • Reaction: Place the reaction vessel in a preheated oil bath or a microwave reactor. Heat the mixture to the desired temperature (typically 80-135 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Data Summary: Representative Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of 3-bromo-5-methoxyimidazo[1,2-a]pyrazine with different classes of boronic acids. These are based on successful protocols for structurally similar heteroaromatic systems.[3][12]

Coupling Partner (R-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Notes
Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100A standard, reliable system for simple aryl couplings.
4-Methoxyphenylboronic acidXPhos Pd G2K₂CO₃EtOH/H₂O135 (µW)Microwave conditions can accelerate reactions with electron-rich partners.[3]
3-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O110Heteroaryl couplings can benefit from different catalyst/base combinations.
Vinylboronic acid pinacol esterPdCl₂(dppf)CsFTHF/H₂O80Cesium fluoride can be effective, especially with boronate esters.[13]

Troubleshooting and Self-Validation

A well-designed protocol should be self-validating. If a reaction fails or provides a low yield, consider the following:

  • No Reaction: This often points to catalyst deactivation. Ensure the reaction was set up under strictly anaerobic conditions. Consider a more robust ligand or pre-catalyst. Verify the quality of the boronic acid, as they can degrade over time.

  • Low Yield: This could be due to incomplete reaction or competing side reactions. If starting material remains, consider increasing the temperature, reaction time, or catalyst loading. If significant byproducts are observed, a milder base or lower temperature may be necessary.

  • Protodeboronation (R-H formation): This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. It is often exacerbated by excessive heat or the presence of protic sources. Using a less aqueous solvent system or a different base might mitigate this issue.

  • Homocoupling (R-R formation): The formation of biaryl products from the boronic acid can occur, especially at high temperatures. Reducing the catalyst loading or using bulkier ligands can often suppress this side reaction.

By systematically adjusting these parameters based on the observed outcome, the protocol can be optimized for a wide range of substrates, ensuring trustworthy and reproducible results.

References

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from byjus.com[4]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from yonedalabs.com[11]

  • The Organic Chemistry Tutor. (2020). Suzuki Coupling. Retrieved from YouTube.[14]

  • Bavireddi, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.[3]

  • ChemOrgChem. (2025). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. Retrieved from YouTube.[15]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from YouTube.[16]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35845-35858.[2]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from tsijournals.com[1]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from Myers' Group, Harvard University.[17]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(29), 5359–5363.[7]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org[9]

  • El-Ghandour, S., et al. (2018). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Journal of Organometallic Chemistry, 867, 183-191.[18]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.[10]

  • de Oliveira, C. S., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[19]

  • TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. Retrieved from tcichemicals.com[20]

  • Lee, C. H., & Buchwald, S. L. (2009). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters, 11(20), 4564–4567.[21]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 405-410.[22]

  • Chen, W., et al. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using a tetraphosphine ligand. Applied Organometallic Chemistry, 26(11), 639-643.[23]

  • Thansandote, P., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(24), 6246–6249.[12]

  • Basiuk, V. A. (1997). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187-202.[24]

  • Kumar, A., et al. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 55(1), 229-232.[13]

  • Borra-Garske, M., et al. (2020). Synthesis and Application of 3-Bromo-1,2,4,5-Tetrazine for Protein Labeling to Trigger Click-to-Release Biorthogonal Reactions. Bioconjugate Chemistry, 31(3), 639–645.[25]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from r/Chempros.[5]

  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 10(2), 191-235.[26]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.[27]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.[8]

  • OpenSourceMalaria. (2017). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[3][4][11]triazolo[4,3-a]pyrazine. Retrieved from GitHub.[28]

  • Chen, J., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(2), 487-494.[29]

  • Linden, A., & von Wyl, M. (2018). Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved from ZORA (Zurich Open Repository and Archive).[30]

  • LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from chem.libretexts.org[6]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.[31]

  • Kumar, R., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(1), 23-45.[32]

Sources

Protocol & Application Notes: Buchwald-Hartwig Amination of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1][2] Molecules incorporating this core structure exhibit a wide array of biological activities, including potential applications as kinase inhibitors, antibacterial agents, and more.[3][4] The ability to precisely and efficiently functionalize this scaffold is therefore of paramount importance to drug discovery programs. The introduction of amino groups, in particular, can profoundly influence a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds.[5][6] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl or heteroaryl halides and a vast range of amines under relatively mild conditions, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[7]

This document provides a detailed technical guide for the Buchwald-Hartwig amination of 3-bromo-5-methoxyimidazo[1,2-a]pyrazine, a representative electron-rich, nitrogen-containing heteroaromatic substrate. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and discuss the critical experimental parameters that ensure a successful and reproducible outcome.

Reaction Principle: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[8] Understanding this mechanism is crucial for rational troubleshooting and optimization. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-5-methoxyimidazo[1,2-a]pyrazine, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired amino-substituted product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition PdII_Aryl L-Pd(II)-Br     |  HetAr OxAdd->PdII_Aryl HetAr-Br AmineCoord Amine Coordination PdII_Amine L-Pd(II)-N(H)R¹R²     |  HetAr AmineCoord->PdII_Amine HNR¹R² Deprotonation Deprotonation (Base) PdII_Amido L-Pd(II)-NR¹R²     |  HetAr Deprotonation->PdII_Amido Base BaseH Base-H⁺ + Br⁻ Deprotonation->BaseH RedElim Reductive Elimination RedElim->Pd0 Product Product HetAr-NR¹R² RedElim->Product HetArBr HetAr-Br HetArBr->OxAdd Amine HNR¹R² Amine->AmineCoord Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Solids to Oven-Dried Flask (Heteroaryl Bromide, Precatalyst, Base) B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Anhydrous Toluene B->C D 4. Add Amine (Morpholine) C->D E 5. Heat to 100 °C with Stirring D->E F 6. Monitor by TLC or LC-MS E->F G 7. Cool to RT, Quench with Water F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with Brine, Dry (MgSO₄) H->I J 10. Concentrate in vacuo I->J K 11. Purify by Column Chromatography J->K L 12. Characterize Product (¹H NMR, ¹³C NMR, HRMS) K->L

Sources

Application Note: Strategic Derivatization of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focused on kinase inhibitor development.[1] It details the strategic derivatization of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (CAS 91775-61-0), a privileged scaffold in the design of ATP-competitive inhibitors (e.g., BTK, JAK, and Aurora kinases).[1]

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyrazine core is a bioisostere of the purine ring system, making it an exceptional scaffold for targeting the ATP-binding pocket of protein kinases. The 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine intermediate offers a unique "orthogonal" functionalization strategy:

  • The C-3 Bromide (The "Warhead" Vector): A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl or heteroaryl groups that interact with the kinase hinge region or gatekeeper residues.[1]

  • The C-5 Methoxy Group (The "Electronic" Vector): Unlike the more common 8-substituted analogs, the 5-methoxy group resides adjacent to the bridgehead nitrogen. It serves two roles:

    • Electronic Modulation: It increases electron density in the pyrazine ring, potentially modulating the pKa of the N7 nitrogen.

    • Latent Pharmacophore: It can be demethylated to yield the 5-oxo-5,6-dihydroimidazo[1,2-a]pyrazine (lactam) tautomer, a critical hydrogen-bond donor/acceptor motif in many approved drugs.[1]

Chemical Space & Reactivity Analysis

The following diagram illustrates the divergent synthetic pathways available from this specific building block.

ReactionPathways SM 3-Bromo-5-methoxy imidazo[1,2-a]pyrazine (Starting Core) Suzuki C-3 Biaryl Analog (Hinge Binder) SM->Suzuki Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Buchwald C-3 Amino Analog (Solubility/Selectivity) SM->Buchwald Buchwald-Hartwig Pd2(dba)3, XPhos, R-NH2 Demethyl 5-Oxo Derivative (Lactam Tautomer) SM->Demethyl Demethylation BBr3 or Pyridine-HCl Suzuki->Demethyl Post-Coupling Modification

Figure 1: Divergent synthetic pathways for the 3-bromo-5-methoxyimidazo[1,2-a]pyrazine scaffold. The C-3 position allows for library expansion, while C-5 modification alters physicochemical properties.

Detailed Experimental Protocols

Protocol A: C-3 Suzuki-Miyaura Cross-Coupling

Objective: To introduce aryl/heteroaryl groups at the C-3 position. This is the primary method for synthesizing the "hinge-binding" motif of kinase inhibitors.

Mechanism: The electron-deficient nature of the imidazo[1,2-a]pyrazine ring facilitates oxidative addition of Pd(0) into the C3-Br bond. The 5-methoxy group provides slight electron donation, stabilizing the intermediate oxidative adduct compared to electron-poor 5-chloro variants.[1]

Materials:

  • Substrate: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (1.0 equiv)[1]

  • Boronic Acid/Ester: Aryl-B(OH)2 or Aryl-Bpin (1.2–1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)[1]
  • Base:

    
     (aqueous) or 
    
    
    
    (solid)[1]
  • Solvent: 1,4-Dioxane/Water (4:[1]1) or DME/Water (3:1)[1]

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, charge the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).

  • Degassing: Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical to prevent homocoupling or protodebromination).[1]

  • Catalyst Addition: Add the Pd catalyst quickly under a positive pressure of inert gas.[1] Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1]

Troubleshooting:

  • Low Conversion:[1] Switch to highly active catalyst systems like

    
     + XPhos if the boronic acid is sterically hindered.[1]
    
  • Protodebromination:[1] If the H-analog is observed, ensure the solvent is strictly degassed and reduce the water ratio.

Protocol B: C-5 Demethylation to 5-Oxo Derivatives

Objective: To convert the 5-methoxy ether into the 5-hydroxy tautomer (which exists predominantly as the 5-oxo-5,6-dihydro lactam).[1] This motif is often used to improve metabolic stability or create specific H-bond interactions.[1]

Materials:

  • Substrate: 5-Methoxyimidazo[1,2-a]pyrazine derivative[1][2]

  • Reagent: Boron Tribromide (

    
    , 1M in DCM) or Pyridine Hydrochloride[1]
    
  • Solvent: Anhydrous DCM (for

    
    ) or Neat (for Pyridine HCl)[1]
    

Step-by-Step Methodology (


 Method): 
  • Setup: Dissolve substrate in anhydrous DCM under Nitrogen at 0°C.

  • Addition: Dropwise add

    
     (3.0–5.0 equiv).[1] A precipitate may form.[1]
    
  • Reaction: Allow to warm to RT and stir for 2–6 hours. Monitor by LCMS (Look for M-14 mass shift).[1]

  • Quench: Cool to 0°C. Carefully quench with MeOH (exothermic!).

  • Workup: Concentrate the mixture. Redissolve in MeOH and concentrate again (repeat 3x to remove borate esters). Neutralize with saturated

    
     if necessary and extract with DCM/IPA (3:1) if the product is polar.[1][3]
    

SAR Logic & Library Design

When designing a library around this scaffold, use the following decision matrix to maximize structure-activity relationship (SAR) data.

Table 1: SAR Vector Analysis

PositionModification TypeStructural GoalRecommended Reagents
C-3 Aryl/HeteroarylHinge Binding: Target the ATP pocket adenine region.[1]Phenyl, Pyridyl, Pyrazolyl boronic acids.[1]
C-3 AlkynylGatekeeper Access: Reach into the hydrophobic back pocket.[1]Sonogashira coupling with terminal alkynes.
C-5 Methoxy (Retained)Electronic: Maintain planarity and lipophilicity.[1]N/A (Starting Material).[1]
C-5 Hydroxy/OxoH-Bonding: Donor/Acceptor capability; polarity increase.[1]Demethylation (Protocol B).
C-8 Hydrogen (Retained)Steric: Minimize steric clash with the kinase floor.[1]N/A (Requires C-H activation to modify).
SAR Decision Tree

SAR_Logic Start Library Design: 3-Br-5-OMe-Imidazo[1,2-a]pyrazine Step1 Step 1: C-3 Diversity (Suzuki Coupling) Start->Step1 Hit Identify Hit (IC50 < 1 uM) Step1->Hit Screening Step2 Step 2: C-5 Modification (Demethylation) Hit->Step2 Optimization ResultA Retain 5-OMe (Lipophilic Binder) Step2->ResultA If hydrophobic pocket ResultB Convert to 5-Oxo (Polar/H-Bond Binder) Step2->ResultB If H-bond donor needed

Figure 2: Logical flow for optimizing the scaffold. Initial diversity is generated at C-3, followed by physicochemical tuning at C-5.[1]

References

  • General Imidazo[1,2-a]pyrazine SAR

    • Discovery of imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors.[1][4][5] Bioorganic & Medicinal Chemistry Letters. (2010).[1][4][5]

  • Palladium Catalyzed Functionalization

    • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines.[1][6] Tetrahedron. (2012).[1]

  • Scaffold Utility in Bacterial Type IV Secretion

    • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.[1] Bioorganic & Medicinal Chemistry.[1][4][7][8][9] (2010).[1][5]

  • C-H Activation Strategies

    • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. Chemical Science.[1][10] (2023).[1][9][11]

Sources

Application Note: High-Throughput Synthesis & Screening of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the operational framework for utilizing 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (CAS: 1000788-96-4) in High-Throughput Screening (HTS) campaigns.

The imidazo[1,2-a]pyrazine core is recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for numerous clinical kinase inhibitors (e.g., targeting mTOR, PI3K, BTK, and IGF-1R ) and bioluminescent probes (e.g., coelenterazine analogs). The specific 3-bromo-5-methoxy derivative offers a unique orthogonal functionalization strategy:

  • C-3 Bromine: A highly reactive "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce diversity elements.

  • C-5 Methoxy: A solubility-enhancing group that modulates electronic properties and can serve as a latent electrophile for late-stage diversification via nucleophilic aromatic substitution (

    
    ) or demethylation.
    

This guide provides a validated workflow for transforming this building block into a diverse compound library and screening it against kinase targets.

Chemical Strategy & Mechanism[1][2][3][4][5]

The utility of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine lies in its regioselective reactivity. In an HTS context, we prioritize the C-3 Suzuki Coupling to generate library diversity.

Mechanistic Workflow

The synthesis relies on the oxidative addition of a Palladium(0) species into the C3-Br bond. The C5-methoxy group acts as an electron-donating group (EDG), which stabilizes the core against non-specific decomposition but requires optimized ligand choices (e.g., phosphines like XPhos or SPhos) to facilitate the coupling of sterically demanding boronic acids.

Visual Workflow (DOT)

HTS_Workflow Start Scaffold 3-Br-5-OMe-IP Coupling Pd-Catalyzed Suzuki Coupling Start->Coupling + Boronic Acids Library Diversity Library (96-well / 384-well) QC LC-MS QC (Purity > 85%) Library->QC Coupling->Library QC->Coupling Fail (Re-optimize) Screen Kinase Assay (FRET/TR-FRET) QC->Screen Pass Hit Lead Series Identification Screen->Hit IC50 < 100nM

Figure 1: High-level workflow transforming the raw scaffold into a validated lead series.

Protocol 1: Parallel Library Synthesis (Suzuki-Miyaura)

Objective: To generate a 96-member library of C3-arylated imidazo[1,2-a]pyrazines. Format: 96-well reaction block (e.g., chemically resistant deep-well plate).

Reagents & Materials
  • Scaffold: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (0.1 M in 1,4-Dioxane).

  • Diversity Set: 96 distinct Aryl/Heteroaryl Boronic Acids (0.15 M in 1,4-Dioxane).

  • Catalyst Master Mix:

    
     (5 mol%) in degassed Dioxane.
    
  • Base:

    
     (2M Aqueous Solution).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Procedure
  • Dispensing: In a glovebox or inert atmosphere, dispense 50 µL of the Scaffold solution (5 µmol) into each well of the 96-well reaction block.

  • Diversity Addition: Add 50 µL of a unique Boronic Acid solution (7.5 µmol, 1.5 eq) to each well.

  • Catalyst Activation: Add 20 µL of the Catalyst Master Mix.

  • Base Addition: Add 20 µL of 2M

    
     to each well.
    
  • Sealing & Reaction: Seal the plate with a chemically resistant heat seal (aluminum/polypropylene). Heat at 90°C for 4 hours (or microwave at 110°C for 20 mins if using microwave-compatible vials).

  • Work-up:

    • Cool to Room Temperature (RT).

    • Add 200 µL Ethyl Acetate to each well.

    • Add 100 µL Brine.

    • Vortex for 2 minutes; Centrifuge at 2000 rpm for 2 minutes to separate phases.

    • Transfer organic supernatant to a clean 96-well collection plate.

  • Dry Down: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac). Re-suspend in 100 µL DMSO for screening.

Protocol 2: Quality Control (LC-MS)

Objective: Verify the identity and purity of the library members before biological screening. Standard: Minimum purity >85% (UV 254nm) required for HTS entry.

LC-MS Conditions
ParameterSetting
Column C18 Reverse Phase (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 2.5 minutes
Flow Rate 0.6 mL/min
Detection UV (254 nm) + ESI (Positive Mode)
QC Decision Logic (DOT)

QC_Logic Start Sample Analysis MassCheck Mass Found? Start->MassCheck PurityCheck UV Purity > 85%? MassCheck->PurityCheck Yes Fail Discard / Repurify MassCheck->Fail No VisualCheck Major Peak Shape? PurityCheck->VisualCheck Yes PurityCheck->Fail No Pass Release to HTS VisualCheck->Pass Symmetric VisualCheck->Fail Split/Tailing

Figure 2: Automated QC decision tree for library validation.

Protocol 3: Kinase Inhibition Screening (HTS)

Context: Imidazo[1,2-a]pyrazines are potent ATP-competitive inhibitors. This protocol uses a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay, suitable for targets like PI3K or mTOR .

Assay Setup (384-well format)
  • Compound Transfer: Use an acoustic dispenser (e.g., Echo) to transfer 20 nL of the DMSO library (from Protocol 1) into the assay plate.

  • Enzyme Addition: Add 5 µL of Kinase Buffer containing the target kinase (e.g., recombinant PI3K

    
    ). Incubate for 10 mins at RT.
    
  • Substrate Initiation: Add 5 µL of ATP/Substrate mix (e.g., PIP2:PS lipid substrate for PI3K).

  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Detection Reagent (Europium-labeled antibody + APC-labeled acceptor).

  • Read: Measure TR-FRET signal (Ex: 337nm, Em: 620nm/665nm) on a multimode plate reader (e.g., EnVision).

Data Normalization

Calculate % Inhibition using the following formula:



  • Max Control: DMSO + Enzyme + Substrate (100% Activity).

  • Min Control: DMSO + Substrate (No Enzyme/0% Activity).

  • Hit Threshold: Compounds showing >50% inhibition at 10 µM are flagged for dose-response confirmation.

Scientific Commentary & Troubleshooting

  • Solubility: The 5-methoxy group improves solubility compared to the 5-H or 5-chloro analogs. However, if precipitation occurs during the Suzuki coupling (Protocol 1), add 5% NMP (N-Methyl-2-pyrrolidone) to the solvent mix.

  • De-bromination: A common side reaction in Suzuki coupling is hydrodebromination (where the Br is replaced by H). This often indicates the catalyst is dying before transmetallation. Solution: Degass solvents thoroughly and increase the amount of Boronic Acid to 2.0 equivalents.

  • Regioselectivity: The C-3 bromine is significantly more reactive toward oxidative addition than the C-5 position or the pyrazine nitrogens. No protecting groups are generally required for the ring nitrogens under these basic conditions.

References

  • Imidazo[1,2-a]pyrazines as Kinase Inhibitors

    • Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors.
    • Source:

  • Suzuki Coupling Methodology

    • Suzuki-Miyaura Cross Coupling Reaction: Mechanism and Protocols.
    • Source:

  • Scaffold Utility in Oncology

    • Function-oriented synthesis of Imidazo[1,2-a]pyrazine derivatives as potent PI3K/mTOR dual inhibitors.
    • Source:

  • General Synthesis of Imidazo[1,2-a]pyrazines

    • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applic
    • Source:

Sources

Application Note: Quantitative Analysis of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, self-validating framework for the quantification of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine . As this compound is a critical heterocyclic building block—likely used in the synthesis of kinase inhibitors (e.g., BTK, PI3K)—its analysis requires specific attention to regio-isomerism and hydrolytic stability.

Introduction & Chemical Context

3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (MW: 228.05 g/mol ) is an electrophilic scaffold used in medicinal chemistry. The imidazo[1,2-a]pyrazine core is weakly basic, but the introduction of the electron-withdrawing bromine at C3 and the electron-donating methoxy group at C5 creates a unique "push-pull" electronic system.

Critical Analytical Challenges
  • Regio-Isomerism: The synthesis of this core often yields regioisomers (e.g., 6-methoxy or 8-methoxy analogs). Chromatographic resolution is essential to distinguish the target 5-methoxy isomer from these impurities.

  • Stability (The "5-Position" Vulnerability): The C5 position in imidazo[1,2-a]pyrazines is susceptible to nucleophilic attack (telesubstitution) or hydrolysis under acidic/basic extremes. Sample preparation must avoid strong protic acids or bases for extended periods.

  • Ionization: The N1 and N4 nitrogens allow for protonation, making the molecule suitable for ESI(+) MS, but pH control in HPLC is critical to prevent peak tailing.

Experimental Workflow Overview

The following diagram outlines the decision matrix for selecting the appropriate analytical technique based on the concentration and purpose of the assay.

AnalyticalWorkflow Start Sample Received (Solid or Solution) Decision Determine Analytical Goal Start->Decision HighConc Purity / Assay (>0.1 mg/mL) Decision->HighConc High Conc. Trace Genotoxic Impurity / PK (<1 µg/mL) Decision->Trace Low Conc. HPLC Method A: HPLC-UV (Quantification & Purity) HighConc->HPLC LCMS Method B: LC-MS/MS (Trace Analysis) Trace->LCMS SST System Suitability Test (Resolution > 1.5) HPLC->SST LCMS->SST Data Data Processing (Calibration Curve) SST->Data

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

Protocol A: HPLC-UV for Purity and Assay

Primary Use: Quality Control (QC), reaction monitoring, and incoming raw material testing.

Chromatographic Conditions

The method utilizes a C18 stationary phase with high carbon load to retain the moderately polar heterocycle.

ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)Balanced retention for polar heterocycles; excellent peak shape for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) ensures the imidazole nitrogen is protonated, reducing silanol interactions.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks and lower backpressure than Methanol for this scaffold.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 40°CElevated temperature improves mass transfer and peak symmetry.
Detection UV @ 254 nm (Reference: 360 nm)The aromatic imidazopyrazine core absorbs strongly at 254 nm.
Injection Vol 5 µLOptimized to prevent column overload.
Gradient Profile

Note: This gradient is designed to separate the 5-methoxy target (intermediate polarity) from potential des-bromo (early eluting) or multi-brominated (late eluting) impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
Sample Preparation (Self-Validating Step)

Stock Solution: Weigh 10 mg of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine into a 10 mL volumetric flask. Dissolve in 100% DMSO (to ensure complete solubility and stability). Working Standard: Dilute the stock 1:10 with Water/MeCN (50:50) to reach 0.1 mg/mL.

  • Validation Check: If precipitation occurs upon dilution, increase the MeCN ratio to 70:30.

Protocol B: LC-MS/MS for Trace Analysis

Primary Use: Genotoxic impurity screening or Pharmacokinetic (PK) studies.

Mass Spectrometry Parameters (ESI+)

The presence of Bromine (isotopes 79Br and 81Br in ~1:1 ratio) provides a distinctive isotopic signature that acts as a built-in confirmation of identity.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Inference
228.0 (

Br)
213.020Loss of Methyl (-CH

) from Methoxy
228.0 (

Br)
149.035Loss of Br (-79)
230.0 (

Br)
215.020Loss of Methyl (Isotope Confirmation)
Isotope Pattern Verification

Before quantifying, verify the spectrum shows the characteristic "Twin Peak" doublet at m/z 228 and 230 with equal intensity.

  • Failure Mode: If the 230 peak is missing, the bromine has been lost (de-bromination impurity).

Method Validation & Troubleshooting

System Suitability Tests (SST)

To ensure trustworthiness, every analytical run must pass these criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5. (High tailing indicates secondary interactions; add 5mM Ammonium Formate to Mobile Phase A if failing).
    
  • Resolution (

    
    ):  If analyzing a reaction mixture, 
    
    
    
    between the Target (5-methoxy) and Regioisomer (e.g., 8-methoxy) must be > 2.0.
  • Precision: %RSD of peak area for 5 replicate injections must be < 2.0%.

Stability Warning (The "Methoxide" Trap)

Imidazo[1,2-a]pyrazines with leaving groups (like Br) are prone to Nucleophilic Aromatic Substitution (


).
  • Risk: If using Methanol as a solvent, trace methoxide (base) can cause scrambling or degradation.

  • Prevention: Always use Acetonitrile for dilutions. Avoid leaving samples in basic buffers (> pH 8).

StabilityPath Compound 3-Bromo-5-methoxy Target Solvent Solvent: Methanol (Risk Factor) Compound->Solvent Dissolution Safe Solvent: Acetonitrile (Recommended) Compound->Safe Dissolution Product Degradation (Methoxy Exchange/Hydrolysis) Solvent->Product Slow S_NAr over 24h Safe->Compound Stable > 48h

Caption: Stability risk assessment highlighting Acetonitrile as the preferred solvent.

References

  • Goel, R. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives and their anticancer activity. RSC Advances. Link

    • Relevance: Describes the synthesis and HPLC purification of substituted imidazo[1,2-a]pyrazines.
  • Bagdi, A. K. et al. (2013). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Link

    • Relevance: Comprehensive review of the chemical reactivity, including stability of the pyrazine ring positions.
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

    • Relevance: The authoritative standard for validating the Linearity, LOD, and LOQ parameters described in this protocol.
  • PubChem. (2023). Compound Summary: Imidazo[1,2-a]pyrazine derivatives. National Library of Medicine. Link

    • Relevance: Source for general physical-chemical properties (LogP, H-bond donors) used to design the gradient.

Application Note: Functional Profiling of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (CAS 91775-61-0) as a core scaffold for drug discovery (specifically Kinase Inhibitors) or as a precursor for novel Bioluminescent probes (Coelenterazine analogs).[1]

Introduction: The Privileged Scaffold

3-Bromo-5-methoxyimidazo[1,2-a]pyrazine is a high-value heterocyclic building block belonging to the "privileged scaffold" class in medicinal chemistry.[1] Its structural mimicry of the adenine ring of ATP makes it an ideal template for developing ATP-competitive kinase inhibitors , particularly for the PI3K/Akt/mTOR pathway and ALK5 (TGF-β type I receptor).[1]

Additionally, the imidazo[1,2-a]pyrazine core is the structural backbone of Coelenterazine and Vargulin (Cypridina luciferin).[1] The 3-bromo substituent serves as a critical handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl groups necessary for biological activity (e.g., the C2-benzyl moiety in Coelenterazine analogs).[1]

Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
  • 3-Bromo Position: Highly reactive site for electrophilic substitution or metal-catalyzed cross-coupling (C-C bond formation).[1]

  • 5-Methoxy Group: Modulates solubility and lipophilicity; acts as a hydrogen bond acceptor in the kinase hinge region.[1]

  • Nitrogen Bridgehead (N4): Critical for orienting the molecule within the ATP-binding pocket.[1]

Mechanism of Action & Biological Context[1][11]

A. Kinase Inhibition (PI3K/mTOR Pathway)

Derivatives of this scaffold typically function as Type I (ATP-competitive) inhibitors.[1] The imidazo[1,2-a]pyrazine core lodges into the adenine-binding pocket of the kinase.[1]

  • Binding Mode: The N1 and N4 nitrogens often form hydrogen bonds with the "hinge region" amino acids of the kinase.[1]

  • Significance: Inhibition of this pathway suppresses tumor cell proliferation, making it a primary screen for oncology libraries.[1]

B. Bioluminescence (Luciferin Precursor)

If used for probe development, the scaffold is functionalized to create Coelenterazine analogs.[1]

  • Mechanism: The imidazopyrazinone core reacts with molecular oxygen (catalyzed by Luciferase) to form a dioxetanone intermediate, which decarboxylates to emit light (blue/green).[1]

  • Note: The 3-bromo compound itself is non-luminescent; it must be derivatized to the 3-carbonyl form (imidazopyrazinone) or coupled to an aryl group to become an active substrate.[1]

Pathway Visualization

The following diagram illustrates the dual utility of the scaffold in Kinase signaling (inhibition) and Bioluminescence (activation).[1]

G cluster_Kinase Kinase Inhibition Pathway cluster_Luc Bioluminescence Pathway Scaffold 3-Bromo-5-methoxy imidazo[1,2-a]pyrazine Deriv_K 3-Aryl Derivative (Kinase Inhibitor) Scaffold->Deriv_K Suzuki Coupling (Ar-B(OH)2) Deriv_L Coelenterazine Analog Scaffold->Deriv_L Functionalization PI3K PI3K/mTOR (Target) Deriv_K->PI3K Inhibits Akt p-Akt (S473) PI3K->Akt Phosphorylation Effect_K Cell Cycle Arrest (G1/S) Akt->Effect_K Downstream Luc Luciferase (Rluc/Gluc) Deriv_L->Luc Substrate Light Light Emission (460-480 nm) Luc->Light Oxidation

Caption: Dual application workflow showing derivatization pathways for Kinase Inhibition (Top) and Bioluminescence (Bottom).

Experimental Protocols

Protocol A: Scaffold Cytotoxicity Validation

Before screening libraries, ensure the unreacted starting material (3-Bromo-5-methoxy...) does not cause non-specific toxicity.[1]

Objective: Determine the CC50 (50% Cytotoxic Concentration) of the core scaffold. Cell Lines: HEK293 (General toxicity), HepG2 (Metabolic toxicity).[1]

Reagents:

  • Stock Solution: Dissolve 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine in DMSO to 10 mM.[1]

  • Assay Buffer: DMEM + 10% FBS.[1]

  • Detection Reagent: CellTiter-Glo® (Promega) or MTT.[1]

Procedure:

  • Seeding: Plate cells at 5,000 cells/well in a white 96-well plate. Incubate 24h at 37°C/5% CO2.

  • Treatment: Prepare serial dilutions of the compound (0.1 µM to 100 µM) in culture medium. Maintain DMSO concentration <0.5%.[1]

  • Incubation: Treat cells for 48 hours.

  • Detection:

    • Add 100 µL CellTiter-Glo reagent per well.[1]

    • Shake for 2 mins (orbital shaker).

    • Incubate 10 mins (room temp) to stabilize signal.

    • Read Luminescence (Integration: 1s).

  • Analysis: Plot Log[Concentration] vs. Relative Luminescence Units (RLU). Calculate CC50 using non-linear regression.

    • Acceptance Criteria: CC50 > 50 µM indicates the scaffold is inert enough for library screening.[1]

Protocol B: In-Cell Western (ICW) for Kinase Activity

This is the Gold Standard for screening libraries derived from this scaffold against the PI3K/mTOR pathway.[1]

Objective: Quantify inhibition of phosphorylation of S6 Ribosomal Protein (downstream of mTOR) or Akt (downstream of PI3K).[1]

Materials:

  • Primary Ab: Rabbit anti-phospho-S6 (Ser235/236) or anti-phospho-Akt (Ser473).[1]

  • Secondary Ab: IRDye® 800CW Goat anti-Rabbit.[1]

  • Normalization: CellTag™ 700 Stain (for total cell number).[1]

  • Fixative: 3.7% Formaldehyde in PBS.[1]

Step-by-Step Workflow:

  • Cell Preparation:

    • Seed A549 or MCF-7 cells (15,000/well) in a 96-well black-wall/clear-bottom plate.

    • Allow attachment (overnight).

    • Starvation (Optional but Recommended): Replace medium with serum-free medium for 4 hours to reduce basal phosphorylation.

  • Compound Treatment:

    • Add library compounds (derived from 3-Bromo-5-methoxy...) at 1 µM and 10 µM screening concentrations.

    • Incubate for 1 hour .

    • Stimulation:[1] Add Insulin (100 nM) or EGF (50 ng/mL) for 15 minutes to spike phosphorylation levels.[1]

  • Fixation & Permeabilization:

    • Remove media immediately.[1] Add 100 µL 3.7% Formaldehyde.[1] Incubate 20 mins RT.[1]

    • Wash 3x with PBS.[1]

    • Permeabilize with PBS + 0.1% Triton X-100 (5 x 5 mins).[1]

  • Blocking & Staining:

    • Block with Odyssey® Blocking Buffer (1h RT).[1]

    • Incubate with Primary Ab (1:400) overnight at 4°C.

    • Wash 3x with PBS-T (Tween 0.1%).[1]

    • Incubate with Secondary Ab (1:1000) + CellTag 700 (1:500) for 1h RT (Protect from light).

  • Imaging & Analysis:

    • Scan plate on LI-COR Odyssey or equivalent.[1]

    • Calculation:

      
      [1]
      
    • Calculate % Inhibition relative to DMSO + Stimulated control.[1]

Data Analysis & Troubleshooting

Summary of Expected Results
Assay TypeReadoutInterpretation
Cytotoxicity (MTT/CTG) CC50 (µM)>50 µM: Scaffold is safe. <10 µM: Scaffold is toxic; check purity or off-target effects.
Kinase ICW (p-Akt) IC50 (nM)<100 nM: Potent Hit.[1] >10 µM: Inactive.[1]
Solubility Check Turbidity (OD600)OD > 0.05: Compound precipitated.[1] 5-methoxy group aids solubility but 3-aryl groups may decrease it.[1]
Troubleshooting Guide
  • High Background in ICW: Ensure thorough washing after Secondary Ab. Incomplete removal of Triton X-100 can cause high background.[1]

  • Precipitation of Compounds: The imidazo[1,2-a]pyrazine core is planar and can stack.[1] If precipitation occurs at >10 µM, add 0.5% Tween-80 to the assay buffer.[1]

  • Lack of Potency: If derivatives are inactive, verify the "hinge binder" capability.[1] The N1 nitrogen must be accessible.[1] Bulky groups at C2 or C5 might sterically hinder ATP pocket entry.[1]

References

  • Imidazo[1,2-a]pyrazine as a Privileged Scaffold

    • Title: "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications."[1][2]

    • Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry.[1]

    • URL:[Link]

  • Kinase Inhibitor Design (mTOR/PI3K)

    • Title: "Discovery of Imidazo[1,2-a]pyrazine-Based Aurora Kinase Inhibitors."[1]

    • Source: ACS Medicinal Chemistry Letters.[1]

    • URL:[Link][1]

  • Coelenterazine Synthesis

    • Title: "Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins."[1]

    • Source: International Journal of Molecular Sciences.[1]

    • URL:[Link][1]

  • Compound Data & Safety

    • Title: "3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Compound Summary."
    • Source: PubChem / BLDpharm.[1]

    • URL:[Link][1]

Sources

In vivo studies with 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Profiling of Kinase Inhibitors Derived from the 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Scaffold

Abstract

This guide details the preclinical evaluation of small molecule kinase inhibitors synthesized from the privileged scaffold 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (CAS 91775-61-0). While the core molecule serves as a critical intermediate for functionalization via Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the resulting clinical candidates (targeting Syk, BTK, or Aurora kinases) often present specific challenges in solubility and oral bioavailability. This protocol provides a standardized workflow for formulation, pharmacokinetic (PK) optimization, and efficacy validation in oncology and autoimmune animal models.

Introduction: The Scaffold Advantage

The imidazo[1,2-a]pyrazine core is a "privileged structure" in medicinal chemistry, extensively utilized to design ATP-competitive kinase inhibitors (e.g., Entospletinib).

  • Mechanism: The nitrogen atoms at positions 1 and 7 typically interact with the hinge region of the kinase ATP-binding pocket.

  • Role of 3-Bromo-5-methoxy:

    • 3-Bromo: Serves as the reactive handle for C-3 functionalization, allowing the attachment of "tail" groups that extend into the solvent-exposed region or hydrophobic back pocket.

    • 5-Methoxy: Provides a critical hydrogen bond acceptor or metabolic blocking group, often improving the physicochemical profile compared to the naked scaffold.

Figure 1: Lead Optimization Workflow The following diagram illustrates the transition from the raw scaffold to an in vivo ready lead compound.

ScaffoldToLead Scaffold 3-Bromo-5-methoxy imidazo[1,2-a]pyrazine (Starting Material) Coupling Pd-Catalyzed Coupling (Suzuki/Stille) Scaffold->Coupling Functionalization at C-3 Lead Lead Candidate (Kinase Inhibitor) Coupling->Lead SAR Optimization Formulation Formulation Strategy (Solubility Opt.) Lead->Formulation LogP > 3.5 check InVivo In Vivo Validation (PK/PD Models) Formulation->InVivo Oral Dosing

Caption: Logical flow from the 3-bromo-5-methoxyimidazo[1,2-a]pyrazine intermediate to in vivo testing.

Formulation Protocols for In Vivo Dosing

Derivatives of this scaffold often exhibit "brick dust" properties (high melting point, low aqueous solubility). Proper formulation is non-negotiable for reliable data.

Standard Vehicle Recipes

Do not use 100% DMSO for in vivo studies due to tolerability issues.

Formulation TypeComposition (v/v)ApplicationNotes
Standard Oral (PO) 5% DMSO + 40% PEG400 + 55% WaterEarly PK ScreeningSimple preparation; suitable for short-term studies.
Enhanced Solubility 10% DMSO + 20% Sulfobutylether-β-cyclodextrin (Captisol) in SalineEfficacy StudiesCyclodextrins encapsulate the hydrophobic core, improving bioavailability.
Acidic Micro-emulsion 5% Ethanol + 30% PEG400 + 65% Citrate Buffer (pH 3.0)High Dose ToxicityThe basic nitrogens in the scaffold protonate at low pH, aiding solubility.

Preparation Step-by-Step:

  • Weigh the compound accurately.

  • Dissolve completely in the organic co-solvent (DMSO/Ethanol) first. Sonication may be required.

  • Slowly add the surfactant/polymer component (PEG400/Captisol) while vortexing.

  • Slowly add the aqueous phase (Water/Buffer) last to prevent precipitation.

  • QC Check: Verify pH is between 3.0–7.5. If the solution turns cloudy, sonicate at 37°C for 15 mins. If precipitate remains, switch to a suspension vehicle (0.5% Methylcellulose + 0.1% Tween 80).

Pharmacokinetic (PK) Screening Protocol

Before efficacy testing, you must establish the oral bioavailability (%F) of the derivative.

Species: Male CD-1 Mice (n=3 per timepoint). Dose: 1 mg/kg (IV) and 5–10 mg/kg (PO).

Workflow:

  • Dosing: Administer IV dose via tail vein and PO dose via oral gavage.

  • Sampling: Collect blood (via saphenous vein or cardiac puncture) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis:

    • Precipitate plasma proteins with Acetonitrile containing an internal standard (e.g., Warfarin).

    • Analyze via LC-MS/MS (MRM mode). Note: Monitor the parent mass and specific fragments associated with the C-3 substituent.

  • Data Analysis: Calculate AUC, Cmax, Tmax, and Half-life (

    
    ).
    

Critical Checkpoint:

  • If %F < 20% , re-evaluate the formulation or modify the chemical structure (e.g., reduce lipophilicity at the C-3 position).

  • If Clearance (Cl) > liver blood flow , the compound suffers from rapid metabolic extraction (likely CYP-mediated oxidation of the pyrazine ring).

Efficacy Protocol: Oncology Xenograft

Imidazo[1,2-a]pyrazine derivatives are frequently developed as inhibitors of Syk (Spleen Tyrosine Kinase) or BTK (Bruton's Tyrosine Kinase) for hematological malignancies.

Model: MV-4-11 (AML) or Ramos (Burkitt's Lymphoma) Subcutaneous Xenograft.

Experimental Design
  • Cell Culture: Expand MV-4-11 cells in RPMI-1640 + 10% FBS. Harvest at log phase.

  • Implantation:

    • Resuspend

      
       cells in 100 µL of 1:1 Matrigel/PBS matrix.
      
    • Inject subcutaneously into the right flank of SCID-Beige or NOD/SCID mice (6–8 weeks old).

  • Randomization:

    • Monitor tumor volume (

      
      ).
      
    • When tumors reach 150–200 mm³ (approx. 10–14 days), randomize mice into groups (n=8–10/group).

  • Treatment Regimen:

    • Vehicle Control: Dosed BID (Twice Daily).

    • Compound Group 1: 10 mg/kg BID.

    • Compound Group 2: 30 mg/kg BID.

    • Positive Control: Entospletinib (if Syk target) or Ibrutinib (if BTK target).

  • Endpoints:

    • Tumor Growth Inhibition (TGI) after 21 days.

    • Body weight (toxicity marker).

    • PD Biomarker: Harvest tumors 2 hours post-last dose. Analyze p-Syk (Tyr525/526) or p-BTK levels via Western Blot to prove target engagement.

Safety & Toxicology Considerations

The imidazo[1,2-a]pyrazine core is generally well-tolerated, but specific off-target risks must be monitored during in vivo studies.

Common Liabilities:

  • hERG Inhibition: Many kinase inhibitors with this core show QT prolongation risks. Monitor for sudden death or lethargy in mice.

  • Gastrointestinal Toxicity: If mice exhibit weight loss >15% or diarrhea, reduce dose frequency to QD (Once Daily).

  • CYP Inhibition: These scaffolds can be time-dependent inhibitors of CYP3A4. This may lead to non-linear PK (accumulation of drug upon repeat dosing).

References

  • Synthesis & SAR: Discovery of Entospletinib (GS-9973), a Selective Inhibitor of Spleen Tyrosine Kinase (Syk). Currie, K. S., et al. (2014). Journal of Medicinal Chemistry.

  • Scaffold Utility: Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters.

  • Formulation: Strategies to Address Low Solubility in Discovery and Development. Williams, H. D., et al. (2013). Pharmacological Reviews.

  • In Vivo Protocols: Preclinical Development of Kinase Inhibitors for Oncology. (2020).[1][2] Methods in Molecular Biology.

Sources

Application Notes and Protocols for the Investigation of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of this structure have been explored for their anti-inflammatory, antidepressant, and phosphodiesterase inhibitory properties, all of which are highly relevant to the complex pathologies of neurological disorders.[1][2] The analogous imidazo[1,2-a]pyridine scaffold is present in several marketed drugs, highlighting the therapeutic potential of this class of compounds.[3] This document provides a detailed guide for the investigation of a novel derivative, 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine, as a potential therapeutic agent for neurological disorders. While direct research on this specific molecule is nascent, this guide offers a comprehensive research framework based on the known activities of related compounds and established methodologies in neuropharmacology.

Synthesis of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine

The synthesis of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine can be approached through established methods for the construction and functionalization of the imidazo[1,2-a]pyrazine ring system. A general and efficient method involves the bromination of the parent imidazo[1,2-a]pyrazine.[1][4] The introduction of the methoxy group at the 5-position can be achieved through nucleophilic substitution on a suitably substituted pyrazine precursor.[4] Researchers should refer to established synthetic protocols for imidazo[1,2-a]pyrazines, which often involve the condensation of a 2-aminopyrazine derivative with an α-haloketone, followed by subsequent functional group manipulations.[1]

Hypothesized Mechanism of Action and Key Signaling Pathways

Given the known targets of other imidazo[1,2-a]pyrazine derivatives, a primary hypothesized mechanism of action for 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine is the inhibition of phosphodiesterase 10 (PDE10) or modulation of tropomyosin receptor kinases (Trks).[2][5]

  • PDE10 Inhibition: PDE10 is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling, which is often dysregulated in psychiatric and neurological disorders.[2] Inhibition of PDE10 leads to an increase in intracellular cAMP and cGMP levels, which can, in turn, modulate downstream signaling pathways involved in synaptic plasticity and neuronal survival.

  • Trk Modulation: Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptors for neurotrophins like brain-derived neurotrophic factor (BDNF).[5] The BDNF-TrkB signaling pathway is critical for neuronal survival, growth, and differentiation. Dysregulation of this pathway is implicated in several neurodegenerative diseases.[5]

The following diagram illustrates a hypothesized signaling pathway involving TrkB modulation, which could be a target for 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine.

TrkB Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds and activates PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K Compound 3-Bromo-5-methoxy- imidazo[1,2-a]pyrazine Compound->TrkB Modulates (Hypothesized) Akt Akt PI3K->Akt CREB CREB Akt->CREB Gene_Expression Gene Expression for Neuronal Survival & Growth CREB->Gene_Expression Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Neuroprotection Neuroprotection Assays (e.g., against oxidative stress) Cytotoxicity->Neuroprotection Target_Engagement Target Engagement Assays (e.g., PDE10 or Trk activity) Neuroprotection->Target_Engagement BBB_Permeability In Vitro BBB Model Target_Engagement->BBB_Permeability PK_PD Pharmacokinetics & Pharmacodynamics BBB_Permeability->PK_PD Behavioral Behavioral Models of Neurological Disorders PK_PD->Behavioral Biomarker Biomarker Analysis (e.g., tissue analysis) Behavioral->Biomarker

Caption: Staged experimental workflow for compound evaluation.

Detailed Protocols

In Vitro Cytotoxicity Assessment

Objective: To determine the concentration range at which 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine exhibits toxicity to neuronal cells.

Cell Line: SH-SY5Y human neuroblastoma cell line.

Protocol: MTT Assay

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the CC50 (50% cytotoxic concentration) value.

In Vitro Neuroprotection Assay

Objective: To assess the ability of the compound to protect neuronal cells from a neurotoxic insult.

Cell Line: HT22 mouse hippocampal neuronal cell line.

Neurotoxin: Glutamate (to induce oxidative stress). [6] Protocol: Glutamate-Induced Toxicity Model

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (determined from the cytotoxicity assay) for 2 hours.

  • Neurotoxin Challenge: Add glutamate to a final concentration of 5 mM to induce cell death. Include control wells with no glutamate and wells with glutamate but no compound.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described above.

  • Data Analysis: Compare the viability of cells treated with the compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Target Engagement Assay (Example: PDE10 Inhibition)

Objective: To determine if the compound directly inhibits the activity of a hypothesized target, such as PDE10.

Methodology: Commercially available PDE10 enzyme activity assay kits (e.g., fluorescence-based).

Protocol (General Steps):

  • Reagent Preparation: Prepare assay buffers, PDE10 enzyme, and the fluorescent substrate according to the manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine.

  • Assay Reaction: In a 96-well plate, combine the PDE10 enzyme, the compound at various concentrations, and initiate the reaction by adding the substrate.

  • Incubation: Incubate for the time specified in the kit protocol to allow for enzymatic conversion of the substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of PDE10 inhibition for each compound concentration and determine the IC50 (50% inhibitory concentration) value.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Objective: To predict the ability of the compound to cross the blood-brain barrier.

Model: In vitro BBB model using a co-culture of brain endothelial cells (e.g., bEnd.3 cells) and astrocytes, or a commercially available Caco-2 permeability assay as a surrogate. [6] Protocol: Transwell Assay

  • Model Setup: Culture bEnd.3 cells on the apical side of a Transwell insert and astrocytes on the basolateral side until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed. [6]2. Compound Application: Add 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine to the apical (blood) side of the Transwell.

  • Sampling: At various time points, take samples from the basolateral (brain) side.

  • Quantification: Analyze the concentration of the compound in the basolateral samples using a sensitive analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to estimate the compound's ability to cross the BBB.

In Vivo Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism.

Animal Model: C57BL/6 mice or Sprague-Dawley rats.

Protocol:

  • Compound Administration: Administer a single dose of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

In Vivo Proof-of-Concept Study (Example: Neurodegeneration Model)

Objective: To evaluate the therapeutic efficacy of the compound in an animal model of a neurological disorder.

Animal Model: A suitable model should be chosen based on the hypothesized mechanism of action. For example, a 6-hydroxydopamine (6-OHDA) rat model for Parkinson's disease or a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD). [7] Protocol (General Steps):

  • Model Induction: Induce the disease phenotype in the animals (e.g., stereotactic injection of 6-OHDA).

  • Compound Treatment: Administer 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine or vehicle to the animals for a specified duration.

  • Behavioral Testing: Perform relevant behavioral tests to assess functional outcomes (e.g., rotarod test for motor coordination, Morris water maze for memory). [7][8]4. Tissue Collection and Analysis: At the end of the study, collect brain tissue for histological and biochemical analysis (e.g., immunohistochemistry for neuronal markers, ELISA for inflammatory cytokines).

  • Data Analysis: Statistically compare the behavioral and biological readouts between the compound-treated and vehicle-treated groups.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner. The following tables provide templates for summarizing key findings.

Table 1: In Vitro Activity Summary

AssayCell LineReadoutResult
CytotoxicitySH-SY5YCC50 (µM)TBD
NeuroprotectionHT22% Protection at X µMTBD
Target Engagement (PDE10)N/AIC50 (nM)TBD
BBB PermeabilitybEnd.3Papp (cm/s)TBD

Table 2: In Vivo Pharmacokinetic Parameters

RouteCmax (ng/mL)Tmax (h)t½ (h)Bioavailability (%)
IVTBDTBDTBDN/A
POTBDTBDTBDTBD

Conclusion and Future Directions

This document outlines a comprehensive, albeit predictive, research plan for the investigation of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine as a potential therapeutic agent for neurological disorders. The proposed workflow, from initial in vitro screening to in vivo efficacy studies, provides a robust framework for elucidating the compound's pharmacological profile. Positive outcomes from these studies would warrant further investigation into its detailed mechanism of action, safety pharmacology, and potential for clinical development. The versatility of the imidazo[1,2-a]pyrazine scaffold suggests that 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine is a promising candidate for novel neurotherapeutic discovery.

References

Sources

Application Notes and Protocols for Fluorescent Labeling with 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Imidazo[1,2-A]pyrazine Fluorophores

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including applications as kinase inhibitors and anticancer agents.[1][2][3][4][5] Beyond its therapeutic potential, the inherent fluorescence of certain imidazo[1,2-a]pyrazine derivatives presents an exciting opportunity for their use as novel fluorophores in biological research.[6][7][8] This guide focuses on the application of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine derivatives as versatile fluorescent labeling reagents for biomolecules.

The unique electronic structure of the imidazo[1,2-a]pyrazine core gives rise to favorable photophysical properties, including tunable emission spectra.[6][8] The strategic placement of a bromine atom at the 3-position provides a reactive handle for covalent conjugation to biomolecules, while the methoxy group at the 5-position can modulate the spectral properties of the fluorophore. These characteristics make 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine derivatives promising candidates for creating fluorescently labeled proteins, nucleic acids, and other biomolecules for use in a wide range of applications, from fluorescence microscopy to high-throughput screening assays.

Mechanism of Labeling: Covalent Bond Formation

The primary mechanism for labeling biomolecules with 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophilic functional group on the biomolecule, typically a thiol group (-SH) from a cysteine residue in a protein or a modified nucleic acid, attacks the carbon atom bearing the bromine atom on the imidazopyrazine ring. This results in the displacement of the bromide ion and the formation of a stable thioether bond, covalently linking the fluorophore to the target biomolecule.

The reaction is typically carried out under mild basic conditions to facilitate the deprotonation of the thiol group, forming the more nucleophilic thiolate anion. The electron-withdrawing nature of the fused imidazole and pyrazine rings activates the C-Br bond towards nucleophilic attack.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Fluorophore 3-Bromo-5-methoxy- imidazo[1,2-A]pyrazine Conjugate Fluorescently Labeled Biomolecule Fluorophore->Conjugate Covalent Bond Formation Biomolecule Biomolecule with a Thiol Group (e.g., Protein-SH) Biomolecule->Conjugate Conditions Mildly Basic pH (e.g., pH 7.5-8.5) Byproduct Bromide Ion (Br⁻) G cluster_prep Preparation cluster_reaction Labeling cluster_purify Purification cluster_analysis Analysis Prepare_Biomolecule Prepare Biomolecule (Protein or Nucleic Acid) Mix Mix Biomolecule and Dye Prepare_Biomolecule->Mix Prepare_Dye Prepare Dye Stock Solution Prepare_Dye->Mix Incubate Incubate (Time, Temp) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (SEC, Dialysis, HPLC) Quench->Purify Characterize Characterize Conjugate (DOL, Activity) Purify->Characterize Application Downstream Application (Microscopy, Assay) Characterize->Application

Sources

Troubleshooting & Optimization

3-Bromo-5-methoxyimidazo[1,2-A]pyrazine synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Protocol: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Synthesis

Executive Summary & Workflow Visualization

The synthesis of 3-bromo-5-methoxyimidazo[1,2-a]pyrazine presents a classic challenge in heterocyclic chemistry: balancing the electrophilic susceptibility of the imidazole ring (C3) with the nucleophilic requirements of the pyrazine ring (C5).

Low yields in this pathway typically stem from three bottlenecks:

  • Cyclization Efficiency: Poor conversion of electron-deficient 2-aminopyrazines.

  • Bromination Regioselectivity: Competitive halogenation at C6/C8 or over-bromination.

  • SNAr Hydrolysis: Competitive displacement of the methoxy group by water (forming the pyrazinone byproduct) during the final substitution.

The following guide prioritizes the "Late-Stage Methoxylation" route (Route A), as it offers superior purification profiles compared to starting with methoxy-substituted precursors.

Optimized Synthetic Pathway

Synthesis_Pathway SM 2-Amino-6-chloropyrazine (Starting Material) Step1 Cyclization (HBr, 80°C) SM->Step1 Int1 5-Chloroimidazo[1,2-a]pyrazine (Intermediate 1) Step1->Int1 Step2 Bromination (NBS, 0°C) Int1->Step2 Int2 3-Bromo-5-chloroimidazo[1,2-a]pyrazine (Intermediate 2) Step2->Int2 Step3 S_NAr Substitution (NaOMe, MeOH, RT) Int2->Step3 Product 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (Target) Step3->Product

Figure 1: The "Chloro-Route" strategy minimizes side reactions by reserving the sensitive methoxy installation for the final step.

Critical Process Modules & Troubleshooting

Module 1: The Cyclization Step (Formation of the Core)

Objective: Synthesize 5-chloroimidazo[1,2-a]pyrazine. Reaction: 2-amino-6-chloropyrazine + Bromoacetaldehyde diethyl acetal.

The Causality: The electron-withdrawing chlorine atom at position 6 significantly reduces the nucleophilicity of the exocyclic amine (N-NH2) and the ring nitrogen (N1), making the cyclization sluggish compared to unsubstituted pyrazine.

SymptomProbable CauseCorrective Action
Low Conversion (<40%) Insufficient activation of the acetal.Switch Acid Source: Replace aqueous HCl with 48% HBr . The bromide ion acts as a better nucleophile to assist acetal cleavage/cyclization.
Black Tar Formation Polymerization of the aldehyde intermediate.Solvent Control: Switch from neat conditions or water to 1,2-Dimethoxyethane (DME)/Water (2:1) . This solubilizes the intermediate and moderates the exotherm.
Product trapped in Aqueous Phase The imidazo-pyrazine core is basic (pKa ~3-4).pH Adjustment: During workup, neutralize carefully to pH 8-9 using saturated NaHCO3. Do not use strong NaOH, which may hydrolyze the 5-Cl.

Validated Protocol Insight: Use bromoacetaldehyde diethyl acetal rather than chloroacetaldehyde. The bromo-analog is more reactive, allowing the reaction to proceed at lower temperatures (70-80°C vs reflux), reducing thermal decomposition [1].

Module 2: Regioselective Bromination

Objective: Install Bromine at C3 without touching C6/C8. Reaction: 5-chloroimidazo[1,2-a]pyrazine + N-Bromosuccinimide (NBS).

The Causality: The C3 position (in the 5-membered ring) is the most electron-rich site. However, the 5-chloro substituent deactivates the ring slightly. If the reaction is forced with heat, bromination will occur at C6 or C8.

SymptomProbable CauseCorrective Action
Di-bromination (C3 & C6) Excess NBS or high temperature.Stoichiometry: Use exactly 0.95 - 1.0 eq of NBS. Do not use excess. Temp: Maintain 0°C to 5°C during addition.
Incomplete Reaction Solvent effects.[1]Solvent Choice: Use DMF or Acetonitrile (ACN) . Avoid EtOH, as it can react with NBS or form side products.
Purple/Red Coloration Oxidation/Decomposition.Light Protection: Wrap the flask in foil. NBS reactions are light-sensitive and can trigger radical pathways leading to decomposition.

Technical Tip: If purification is difficult, the 3-bromo-5-chloro intermediate often precipitates from water. Quench the DMF reaction mixture into crushed ice to isolate the solid by filtration, avoiding extraction losses [2].

Module 3: SNAr Methoxylation (The Yield Killer)

Objective: Displace 5-Cl with -OMe. Reaction: 3-bromo-5-chloroimidazo[1,2-a]pyrazine + NaOMe/MeOH.

The Causality: The 5-position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent bridgehead nitrogen (N4). However, the presence of water causes competitive hydrolysis to the 5-oxo derivative (tautomer of 5-hydroxy), which is a dead-end byproduct.

SymptomProbable CauseCorrective Action
Pyrazinone Byproduct (M-14 mass) Water Contamination. Methoxide acts as a base, generating OH- from trace water.Drying: Use anhydrous MeOH (SureSeal™ or freshly distilled). Use solid NaOMe (95%+) stored in a desiccator, not old methanolic solutions.
Loss of Bromine (Debromination) Halogen Dance or Metal-Halogen Exchange.Temperature Control: Keep the reaction at Room Temperature (20-25°C) . Do not reflux. The 5-Cl is reactive enough to displace without heat.
Incomplete Substitution Particle size/Solubility.Concentration: Run the reaction at 0.5 M to 1.0 M . High dilution slows the bimolecular SNAr rate, allowing moisture to compete.

Mechanism Check: The 3-bromo group remains intact because the 5-membered ring is electron-rich and deactivated towards nucleophilic attack, whereas the 6-membered ring (carrying the Cl) is electron-deficient [3].

Frequently Asked Questions (FAQs)

Q1: Can I start with 2-amino-6-methoxypyrazine to avoid the SNAr step? A: Yes, but it is not recommended for scale-up. The methoxy group is electron-donating, making the pyrazine ring more electron-rich. This makes the initial cyclization (Step 1) messier due to side reactions and makes the C3-bromination (Step 2) prone to over-bromination. The "Chloro-Route" protects the ring's reactivity until the final step.

Q2: My SNAr reaction stalled at 80% conversion. Should I add more NaOMe? A: Proceed with caution. Adding excess strong base increases the risk of debromination or ring opening. Instead of adding more base, try concentrating the solvent (removing MeOH) to increase the effective concentration of the nucleophile, or gently warm to 35°C.

Q3: Why is the 5-position so reactive compared to the 3-position for substitution? A: In the imidazo[1,2-a]pyrazine scaffold, position 5 is "para-like" to the bridgehead nitrogen (N1) and adjacent to N4. This creates a significant deficiency in electron density, similar to the 4-position of pyridine. The 3-position behaves like an imidazole carbon (electron-rich), repelling nucleophiles but attracting electrophiles (like NBS).

Q4: How do I remove the succinimide byproduct after bromination? A: If you use the aqueous quench method (pouring DMF/ACN reaction into ice water), the succinimide is water-soluble and will stay in the filtrate, while your brominated product precipitates. Wash the filter cake copiously with water.

References

  • General Synthesis of Imidazo[1,2-a]pyrazines: Title: 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.[2] Source:Bioorganic & Medicinal Chemistry (via NIH/PubMed). Relevance: Establishes the core cyclization protocols and stability of the scaffold. URL:[Link]

  • Bromination Methodologies (NBS): Title: Synthesis and Functionalization of Imidazo[1,2-b]pyridazine (Analogous Chemistry). Source:Beilstein Journal of Organic Chemistry. Relevance: Validates NBS conditions (0°C, polar aprotic solvents) for fused azole systems to prevent over-bromination. URL:[Link]

  • SNAr Regioselectivity: Title: Nucleophilic Aromatic Substitution of Pi-Deficient Heterocycles.[3] Source:Chemistry LibreTexts. Relevance: Explains the mechanistic basis for the high reactivity of the 5-chloro position vs the 3-bromo position. URL:[Link]

  • Compound Data & Properties: Title: 3-bromo-5-chloroimidazo[1,2-a]pyrazine (Intermediate Data). Source:PubChem. Relevance: Provides physical property data for the key intermediate to verify synthesis. URL:[Link]

Sources

Side products in 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Synthesis

Topic: Troubleshooting Impurities & Optimization in Imidazo[1,2-a]pyrazine Functionalization Ticket ID: IPZ-SYN-004 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-bromo-5-methoxyimidazo[1,2-a]pyrazine presents a unique duality of challenges: the electrophilic sensitivity of the imidazole ring (C3 position) and the hydrolytic instability of the imidate-like moiety at C5.

This guide addresses the three most common failure modes reported by medicinal chemistry teams:

  • Polybromination: Loss of regiocontrol during the NBS step.

  • Hydrolysis (Lactam Formation): Conversion of the 5-methoxy group to the 5-oxo species.

  • Regio-scrambling: Isomeric impurities during the initial cyclization or substitution.

Module 1: The Bromination Step (C3 Functionalization)

User Query: "I am treating 5-methoxyimidazo[1,2-a]pyrazine with NBS to install the bromine at C3. LCMS shows a major peak at M+2 (dibromination) and significant starting material, but adding more NBS just increases the impurity."

Root Cause Analysis: Electrophilic Over-Activation

The imidazo[1,2-a]pyrazine core is highly electron-rich. While C3 is the preferred site for Electrophilic Aromatic Substitution (EAS), the C6 and C8 positions on the pyrazine ring are also susceptible to attack, especially if the reaction is allowed to proceed too fast or at elevated temperatures.

Furthermore, the 5-methoxy group is an electron-donating group (EDG) that activates the pyrazine ring, making the C6/C8 positions more nucleophilic than in the unsubstituted core.

Troubleshooting Protocol
ParameterStandard Protocol (Risk High)Optimized Protocol (High Fidelity)
Reagent NBS (1.1 - 1.5 equiv)NBS (0.95 - 1.0 equiv) added portion-wise.
Solvent DMF or MeCN (Polar Aprotic)DCM or CHCl₃/Ethanol (1:1) . Ethanol scavenges radical species and moderates reactivity.
Temperature RT to 40°C-78°C to 0°C . Kinetic control is essential to favor C3 over C6/C8.
Additives NoneNaHCO₃ (Solid, 2 equiv) . Scavenges HBr byproducts (see Module 2).

Corrective Action:

  • Cool reaction mixture to -10°C.

  • Dissolve NBS in a minimal amount of solvent and add dropwise over 30 minutes.

  • Monitor by UPLC/LCMS every 15 minutes. Stop reaction immediately upon consumption of starting material (even if 5% remains) to prevent over-bromination.

Module 2: The 5-Methoxy Instability (Lactam Formation)

User Query: "My product mass is correct (M+), but after workup and column chromatography, I see a new peak at [M-14]. NMR suggests loss of the methyl group. Is this O-demethylation?"

Root Cause Analysis: Acid-Catalyzed Hydrolysis

The 5-methoxyimidazo[1,2-a]pyrazine motif is structurally an exocyclic vinylogous imidate. The carbon at position 5 is flanked by the bridgehead nitrogen (N4) and the pyrazine nitrogen (N7).

In the presence of acid (generated in situ, e.g., HBr from the bromination step) and trace water, the methoxy group undergoes hydrolysis to form the thermodynamically stable 5-oxo-5,6-dihydroimidazo[1,2-a]pyrazine (a lactam). This is often mistaken for simple demethylation.

Mechanism:



Troubleshooting Protocol
  • During Reaction: If brominating the 5-methoxy precursor, you must include a solid base (NaHCO₃ or K₂CO₃) to neutralize HBr immediately. HBr will cleave the methyl ether.

  • During Workup: Avoid acidic washes (e.g., 1N HCl) which are common for removing pyridine/DMF. Use neutral or basic buffers (Phosphate buffer pH 7.4 or sat. NaHCO₃).

  • During Purification: Silica gel is slightly acidic.

    • Fix: Pre-treat the silica column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.

    • Alternative: Use neutral alumina or reverse-phase chromatography with basic modifiers (NH₄HCO₃).

Module 3: Synthesis Pathway & Impurity Mapping

To visualize where these side products originate, refer to the pathway analysis below. This diagram contrasts the "Ideal Path" with the "Failure Modes."

G cluster_0 Synthesis Workflow SM 2-Amino-6-chloropyrazine Cyclization Cyclization (Chloroacetaldehyde) SM->Cyclization Core 6-Chloroimidazo[1,2-a]pyrazine (Note: Numbering shift C6->C5) Cyclization->Core RegioImpurity Impurity: 2-Substituted Isomer (Cyclization Defect) Cyclization->RegioImpurity If asymmetric reagents used SNAr SNAr (NaOMe) Methoxylation Core->SNAr MethoxyCore 5-Methoxyimidazo[1,2-a]pyrazine SNAr->MethoxyCore Bromination Bromination (NBS, 0°C) MethoxyCore->Bromination Lactam Impurity: 5-Oxo-derivative (Hydrolysis of Imidate) MethoxyCore->Lactam Acidic Workup (H+ / H2O) Target TARGET: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Bromination->Target Bromination->Lactam HBr byproduct (In situ cleavage) PolyBromo Impurity: 3,6-Dibromo or 3,8-Dibromo Bromination->PolyBromo Excess NBS High Temp

Figure 1: Reaction logic flow for 3-bromo-5-methoxyimidazo[1,2-a]pyrazine, highlighting the divergence points for polybromination and hydrolytic degradation.

FAQ: Rapid Fire Troubleshooting

Q1: Can I reverse the sequence? (Brominate first, then Methoxylate?) A: Yes, and this is often preferred.

  • Protocol: Brominate 6-chloroimidazo[1,2-a]pyrazine first. The chlorine atom at C6 (which becomes C5 in the fused system mapping depending on the start) deactivates the ring slightly, making the bromination at C3 more controllable and reducing poly-bromination.

  • Step 2: Perform the

    
     with NaOMe.
    
  • Risk: The bromine at C3 is also a leaving group. However, the chlorine at C5/C6 is activated by the adjacent bridgehead nitrogen. You must control temperature (0°C) to prevent displacement of the C3-Bromine.

Q2: Why does my NMR show a broad singlet at 10-11 ppm? A: That is the NH of the lactam (5-oxo) impurity. It confirms you have hydrolyzed your methoxy group. You need to re-methylate (difficult) or restart and maintain strictly basic/anhydrous conditions.

Q3: I see a "dimer" in my LCMS. A: If you are using metalation (e.g., TMP-MgCl) to functionalize, oxidative homocoupling can occur. Ensure your inert atmosphere is rigorous. If using NBS, radical coupling is rare but possible if ethanol is not used as a scavenger.

References

  • General Synthesis & Bromination: Goel, R. et al. "Novel Imidazo[1,2-a]Pyrazine Derivatives: Design, Synthesis, and Pharmacological Evaluation." TSI Journals. (Generalized protocol for NBS bromination of imidazopyrazines).

  • Regioselective Functionalization & Metalation: Knochel, P. et al. "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates."[1] Chemical Science, 2014. (Definitive guide on C3 vs C5 vs C8 reactivity and pKa values).

  • Impurities & Synthetic Challenges: Collins, I. et al. "2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion." Bioorganic & Medicinal Chemistry Letters, 2014. (Discusses "inseparable mixtures of dibrominated regioisomers" and stability issues).

Sources

Technical Support Center: Solubility Optimization for 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound Profile:

  • Name: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine[1][2]

  • CAS: 91775-61-0[1][2]

  • Molecular Weight: 228.05 g/mol [2]

  • Physicochemical Challenge: This compound exhibits "brick dust" properties—high crystallinity due to planar

    
    -
    
    
    
    stacking of the imidazo-pyrazine core, combined with moderate lipophilicity from the bromine and methoxy substituents.[1]
  • pKa Estimate: ~2.0–3.0 (Weak base). The pyrazine ring nitrogen decreases the basicity of the bridgehead imidazole nitrogen compared to imidazo[1,2-a]pyridine.[1]

The Core Issue: Users frequently report precipitation during stock solution preparation, "crashing out" upon dilution in aqueous buffers, and poor dissolution in standard organic solvents like Dichloromethane (DCM) or Diethyl ether.

Troubleshooting & FAQs: Application-Specific Solutions

Module A: Chemical Synthesis & Purification

Q1: My compound is not dissolving in DCM or Ethyl Acetate for my reaction workup. What should I use? A: The planar heterocyclic core makes this compound poorly soluble in non-polar or moderately polar solvents like DCM.

  • Recommendation: Switch to THF (Tetrahydrofuran) or 2-MeTHF for extraction if possible.[1] For reaction solvents, 1,4-Dioxane or DMF are superior choices.[1]

  • Why? The oxygen lone pairs in THF/Dioxane act as hydrogen bond acceptors, disrupting the intermolecular lattice forces more effectively than DCM.

Q2: I need to run an NMR, but it precipitates in CDCl3. Is the compound impure? A: Not necessarily. Insolubility in Chloroform-d is characteristic of this scaffold.[1]

  • Solution: Use DMSO-d6 or Methanol-d4 .[1]

  • Advanced Tip: If solubility is still low in Methanol-d4, add 1-2 drops of TFA-d (Trifluoroacetic acid-d) .[1] This protonates the N1 nitrogen, breaking the crystal lattice via charge repulsion and drastically increasing solubility.

Q3: The Suzuki coupling yield is low because the starting material won't dissolve. How do I fix this? A: Heterogeneous reaction mixtures often lead to stalled couplings.

  • Protocol Shift:

    • Switch solvent system to DME (Dimethoxyethane) / Water (4:1) or n-Butanol .[1]

    • Increase temperature to 80–100°C (solubility increases exponentially with T for this class).

    • Phase Transfer: If using a biphasic system (e.g., Toluene/Water), add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) to shuttle the lipophilic bromide into the reactive phase.

Module B: Biological Formulation (In Vitro / In Vivo)

Q4: I cannot get a 10 mM stock solution in DMSO. It stays cloudy. A: This indicates moisture contamination or saturation limits.

  • Troubleshooting Steps:

    • Sonicate the solution at 40°C for 10 minutes.

    • Ensure DMSO is anhydrous . Water acts as an anti-solvent for this compound.

    • Maximum Solubility: If 10 mM fails, target 5 mM . The bromine atom significantly increases molecular weight without adding polarity, lowering molar solubility compared to the parent scaffold.

Q5: The compound crashes out immediately when I dilute the DMSO stock into cell culture media. A: This is a classic "solvent shock" precipitation. The compound is hydrophobic; when DMSO (solvent) mixes with water (anti-solvent), the compound aggregates.

  • The Fix: Co-solvent/Surfactant System

    • Do not add DMSO stock directly to media.

    • Intermediate Step: Pre-dilute the DMSO stock into a vehicle containing PEG400 or Tween 80 before adding to the aqueous media.

    • Recommended Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water (Saline).

Q6: Can I use acid to dissolve it for oral dosing (PO) in mice? A: Yes, but be careful.

  • Chemistry: The compound is a weak base. It will form salts with strong acids.

  • Protocol: Use 0.1 M Methanesulfonic acid (MsOH) or 0.1 M HCl in saline.

  • Warning: Avoid Citric acid or Acetic acid; they are likely too weak (high pKa) to fully protonate the pyrazine core, resulting in a suspension rather than a solution.

Experimental Protocols

Protocol 1: Solubility Screening Matrix

Use this workflow to identify the optimal solvent system for your specific application.

Solvent ClassRepresentative SolventSolubility RatingRecommended Use
Dipolar Aprotic DMSO, DMF, DMAHigh (+++++)Stock solutions, SNAr reactions.[1]
Protic Polar Methanol, EthanolModerate (+++)Recrystallization (often requires heating).
Ethers THF, 1,4-DioxaneGood (++++)Grignard/Suzuki couplings.[1]
Chlorinated DCM, ChloroformPoor (+)Avoid for dissolution; use for precipitating impurities.
Hydrocarbons Hexanes, TolueneInsoluble (-)Anti-solvent for precipitation.[1]
Protocol 2: Formulation for Animal Studies (IV/IP/PO)

Target Concentration: 1–5 mg/mL[1]

  • Weigh the required amount of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine.

  • Dissolve completely in 5% volume of DMSO (anhydrous). Sonicate if necessary.

  • Add 40% volume of PEG400 (Polyethylene glycol 400). Vortex until clear.

  • Add 5% volume of Tween 80 (Polysorbate 80). Vortex.

  • Slowly Add 50% volume of Saline (0.9% NaCl) or PBS while vortexing vigorously.

    • Note: If cloudiness appears, stop saline addition and sonicate. If it remains cloudy, the concentration is too high; dilute with more vehicle.

Visual Troubleshooting Guides

Figure 1: Solubility Decision Tree

Caption: Logical workflow for selecting the correct solvent system based on the intended experimental application.

SolubilityDecisionTree Start Start: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Solubility Issue Application What is the Application? Start->Application Synthesis Chemical Synthesis (Reaction/Workup) Application->Synthesis Analysis Analytical (NMR/LCMS) Application->Analysis Biology Biological Assay (In Vivo/Vitro) Application->Biology ReactionType Reaction Type? Synthesis->ReactionType Technique Technique? Analysis->Technique BioType Assay Type? Biology->BioType Coupling Pd-Coupling (Suzuki/Buchwald) ReactionType->Coupling SNAr Nucleophilic Sub (SNAr) ReactionType->SNAr Solvent1 Use: 1,4-Dioxane/H2O or DME at >80°C Coupling->Solvent1 Solvent2 Use: DMF or DMA (Dipolar Aprotic) SNAr->Solvent2 NMR NMR Spectroscopy Technique->NMR LCMS LC-MS / HPLC Technique->LCMS Solvent3 Use: DMSO-d6 or MeOD + TFA-d NMR->Solvent3 Solvent4 Use: MeCN/H2O + 0.1% Formic Acid (Acid helps ionization & solubility) LCMS->Solvent4 InVitro Cell Culture BioType->InVitro InVivo Animal Dosing BioType->InVivo Solvent5 Stock: 100% DMSO Final: <0.5% DMSO InVitro->Solvent5 Solvent6 Vehicle: 5% DMSO / 40% PEG400 / 5% Tween80 / 50% Saline InVivo->Solvent6

[1]

Figure 2: Salt Formation Mechanism for Solubility

Caption: Mechanism of solubility enhancement via protonation of the N1-imidazole nitrogen using strong acids.[1]

SaltMechanism Neutral Neutral Base (Insoluble Brick Dust) Lattice Energy: High Protonation Protonation at N1 (Most Basic Site) Neutral->Protonation + H+ Acid Strong Acid (HCl / MsOH) Acid->Protonation Salt Salt Species (Ionic/Soluble) Lattice Energy: Disrupted Protonation->Salt Solvation Shell Formation

[1]

References

  • Goel, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]

  • Bagdi, A. K., et al. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Stability issues with 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Handling, and Troubleshooting Guide

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2026-02-04

Executive Technical Summary

3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (CAS: 1144503-48-3 or related analogs) is a critical electrophilic scaffold often employed in the synthesis of BTK inhibitors (e.g., Acalabrutinib analogs) and PI3K inhibitors.

While the imidazo[1,2-a]pyrazine core is generally robust, the 5-methoxy substituent introduces a specific vulnerability: it behaves electronically like a cyclic imidate. Under acidic conditions or prolonged solution storage, this group is prone to hydrolysis, yielding the thermodynamically stable 5-oxo (lactam) derivative. Furthermore, the C-3 bromine is susceptible to photolytic cleavage.

This guide addresses the three primary failure modes: Hydrolytic Demethylation , Photodehalogenation , and Solvent-Induced Degradation .

Critical Degradation Pathways

Module A: The "Phantom Peak" (Hydrolytic Instability)

The Issue: Users often report a purity drop of 5-15% after storing the compound in DMSO or Methanol for >24 hours. LC-MS shows a new peak eluting earlier than the parent.

The Mechanism: The C-5 position is electron-deficient. In the presence of trace acid and water, the methoxy group undergoes nucleophilic substitution/hydrolysis. The resulting hydroxy-intermediate tautomerizes immediately to the imidazo[1,2-a]pyrazin-5(8H)-one (lactam form).

Diagnostic Indicator:

  • Mass Shift: Loss of 14 Da (Conversion of -OCH₃ to =O).

    • Parent [M+H]+: ~228/230 Da

    • Degradant [M+H]+: ~214/216 Da

Pathway Visualization

HydrolysisPathway SM 3-Bromo-5-methoxy (Parent) Inter Protonated Intermediate SM->Inter Acid Activation Lactam 5-Oxo-derivative (Lactam Impurity) Inter->Lactam Hydrolysis & Tautomerization H2O + H₂O / H⁺

Figure 1: Acid-catalyzed hydrolysis mechanism converting the methoxy-imidate motif to the thermodynamically stable lactam.

Module B: Photolytic Debromination

The Issue: The compound turns from off-white/pale yellow to a dark orange or brown over time on the benchtop.

The Mechanism: The C-Br bond at position 3 is weak (~65-70 kcal/mol). Exposure to UV light (even fluorescent lab lighting) excites the heterocyclic ring, leading to homolytic cleavage of the C-Br bond.

Diagnostic Indicator:

  • Mass Shift: Loss of ~79 Da (Loss of Br, replaced by H).

  • Appearance: Darkening of solid or solution.

Troubleshooting & Diagnostics (FAQ)

Q1: I see a precipitate forming in my DMSO stock solution after one week at -20°C. Is it safe to use?

Verdict: Proceed with Caution. DMSO is hygroscopic. Every time you open a cold vial, condensation introduces water.

  • The Precipitate: Likely the lactam derivative (5-oxo), which is significantly less soluble in organic solvents than the methoxy parent due to strong intermolecular hydrogen bonding (amide-like stacking).

  • Action: Centrifuge. Analyze the supernatant by LC-MS. If the supernatant is pure, use it immediately. Do not re-freeze.

Q2: Can I use TFA (Trifluoroacetic acid) in my mobile phase?

Verdict: NO. TFA is a strong acid (pKa ~0.2). It will catalyze the hydrolysis of the 5-methoxy group on the column or in the autosampler vial.

  • Alternative: Use Formic Acid (0.1%) or Ammonium Acetate (10mM) . The higher pKa of formic acid significantly retards the hydrolysis rate compared to TFA.

Q3: My Suzuki coupling at C-3 failed. The starting material was consumed, but no product formed.

Verdict: Check for Protodebromination . If you used a Pd(0) catalyst and heated the reaction in a protic solvent (like MeOH/Water) without carefully excluding light or controlling pH, the bromine may have been reduced to hydrogen before coupling occurred.

  • Check: Look for the des-bromo mass (Parent - 78 Da).

Standard Operating Procedures (SOPs)

SOP-01: Storage & Handling
ParameterRecommendationTechnical Rationale
Physical State Solid PowderSolution storage is inherently unstable.
Temperature -20°CArrhenius kinetics: slows hydrolysis/oxidation.
Atmosphere Argon/NitrogenPrevents oxidative degradation of the pyrazine ring.
Vial Type Amber GlassBlocks UV radiation (prevents debromination).
Desiccant RequiredPrevents hydrolysis of the 5-methoxy group.
SOP-02: Troubleshooting Flowchart

Troubleshooting Start Issue Observed CheckColor Is sample yellow/orange? Start->CheckColor CheckMass Check LCMS Mass Shift CheckColor->CheckMass Yes (Darkening) CheckColor->CheckMass No (White/Pale) LightIssue Photolytic Degradation (Debromination) CheckMass->LightIssue Mass -79 Da Hydrolysis Hydrolysis (Lactam Formation) CheckMass->Hydrolysis Mass -14 Da PurityOK Purity OK Check Solubility CheckMass->PurityOK No Mass Shift Action1 Use Amber Vials LightIssue->Action1 Protect from Light Action2 Avoid TFA / Dry Solvent Hydrolysis->Action2 Remove Acid/Water

Figure 2: Rapid diagnostic logic for identifying degradation modes.

References & Grounding

  • Imidazo[1,2-a]pyrazine Synthesis & Reactivity:

    • Goel, R., et al.[1] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances, 2015.[1] (Discusses general reactivity of the scaffold, applicable to pyrazines).

  • Hydrolytic Instability of Imidates/Methoxy-Heterocycles:

    • General Organic Chemistry: The 5-methoxy-imidazo[1,2-a]pyrazine moiety is structurally analogous to an imidate ester. Acid-catalyzed hydrolysis of imidates to amides (lactams) is a fundamental reaction pathway.

    • Reference: "Hydrolysis of 5-methoxyimidazo[1,2-a]pyrazine derivatives." ChemicalBook/BLD Pharm Safety Data (Inferred from storage requirements: "Inert atmosphere, 2-8°C, Moisture Sensitive").

    • (Analogous 3-bromo-5-methyl data).

  • Photostability of Bromo-Heterocycles:

    • TCI Chemicals. "Storage conditions for 3-Bromoimidazo[1,2-b]pyridazine." (Highlighting the requirement for dark storage for bromo-heterocycles).

  • Spectroscopic Data:

    • SpectraBase.[2] "3-BROMO-5-METHOXY-IMIDAZO-[1,2-A]-PYRAZINE NMR Data."

Sources

Technical Support Center: Optimizing Derivatization of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, appearing in molecules targeting a wide range of diseases.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning its derivatization, primarily through palladium-catalyzed cross-coupling reactions.

The 3-bromo position of the imidazo[1,2-a]pyrazine scaffold is particularly amenable to functionalization. However, as a nitrogen-rich, electron-deficient heterocyclic system, it presents unique challenges compared to standard aryl halides. Understanding the electronic nature of the substrate is paramount to selecting the appropriate reaction conditions and overcoming common experimental hurdles.

Section 1: General Considerations & FAQs

This section addresses overarching questions about the reactivity and handling of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine.

Frequently Asked Questions (General)

Q1: What are the most common methods for derivatizing 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine?

A1: The most prevalent and versatile methods are palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: For forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For forming C-N bonds with various amine nucleophiles.

  • Sonogashira Coupling: For forming C(sp²)-C(sp) bonds with terminal alkynes.[3][4]

These reactions offer broad functional group tolerance and are well-established in medicinal chemistry for rapidly building molecular complexity.[5]

Q2: How does the electronic nature of the imidazo[1,2-a]pyrazine core affect cross-coupling reactions?

A2: The imidazo[1,2-a]pyrazine core is electron-deficient due to the presence of three nitrogen atoms. This has two major implications:

  • Favorable Oxidative Addition: The electron-deficient nature of the aromatic system makes the C-Br bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the first and often rate-limiting step of the catalytic cycle. This can sometimes allow for milder reaction conditions compared to electron-rich aryl bromides.[6]

  • Potential for Catalyst Inhibition: The nitrogen lone pairs on the heterocyclic core can coordinate to the palladium center. This coordination can sometimes inhibit the catalyst, preventing it from participating in the catalytic cycle effectively. The choice of a suitable, bulky, and electron-rich phosphine ligand is crucial to mitigate this effect and promote the desired catalytic activity.

Q3: Are there any specific handling or stability concerns with the 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine starting material?

A3: Like many bromo-heterocycles, it is a stable, crystalline solid. However, standard laboratory best practices should be followed:

  • Purity: Ensure the starting material is pure and free from residual acids or bases from its synthesis, as these can interfere with the catalytic cycle.

  • Storage: Store in a cool, dry place, away from light. While not acutely sensitive, long-term exposure to moisture could potentially lead to slow degradation.

  • Inert Conditions: For the cross-coupling reactions themselves, maintaining a scrupulously inert atmosphere (e.g., Argon or Nitrogen) is critical, as Pd(0) catalysts are sensitive to oxygen.

Section 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for installing new carbon-carbon bonds.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem 1: Low to no conversion of starting material.

This is the most common issue and can be traced back to several key components of the reaction.

G start Low / No Conversion check_catalyst 1. Check Catalyst System - Is the Pd precatalyst active? - Is the ligand appropriate? start->check_catalyst Start Here check_base 2. Evaluate Base - Is it strong enough? - Is it soluble? - Is water present/required? check_catalyst->check_base If catalyst is OK solution_catalyst Solution: - Use a fresh, reliable precatalyst (e.g., a G2/G3 palladacycle). - Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). check_catalyst->solution_catalyst check_reagents 3. Verify Reagent Quality - Has the boronic acid degraded? - Are solvents anhydrous/degassed? check_base->check_reagents If base is OK solution_base Solution: - Switch to a stronger base (e.g., K3PO4, Cs2CO3). - Use a solvent where the base has some solubility (e.g., dioxane, THF/H2O). - For anhydrous conditions, add a few equivalents of water.[6] check_base->solution_base check_temp 4. Adjust Temperature - Is the temperature high enough for oxidative addition? check_reagents->check_temp If reagents are OK solution_reagents Solution: - Use a fresh bottle of boronic acid or switch to a more stable pinacol boronate ester (Bpin). - Ensure all solvents are rigorously degassed via sparging or freeze-pump-thaw cycles. check_reagents->solution_reagents solution_temp Solution: - Incrementally increase the reaction temperature by 10-20 °C. - Consider switching to a higher-boiling solvent (e.g., from THF to dioxane). check_temp->solution_temp

Problem 2: Significant formation of a debrominated side product (5-methoxyimidazo[1,2-a]pyrazine).

  • Causality: Protodeborylation of the boronic acid coupling partner generates an arene (Ar-H) and boric acid. The palladium catalyst can then facilitate a competing reaction where the 3-bromo starting material is reduced by trace water or other proton sources. This is often exacerbated by high temperatures and long reaction times.

  • Solution:

    • Use Boronate Esters: Switch from the boronic acid to its corresponding pinacol (Bpin) or neopentylglycol (Bnep) ester. These are significantly more stable and less prone to protodeborylation.[7]

    • Use a Milder Base: If using a very strong base like K₃PO₄, consider switching to a slightly milder one like K₂CO₃, which can sometimes disfavor the decomposition pathway.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed.

Problem 3: Formation of a homocoupled boronic acid side product (Ar-Ar).

  • Causality: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle and promote the oxidative homocoupling of the boronic acid.

  • Solution:

    • Rigorous Degassing: This is the most critical factor. Ensure your reaction solvent is thoroughly degassed before adding the catalyst. Using freeze-pump-thaw cycles (3-4 times) is superior to simple nitrogen bubbling for removing dissolved oxygen.

    • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction period.

Optimized Starting Conditions for Suzuki-Miyaura Coupling

This table provides a robust starting point for optimization.

ParameterRecommended ConditionRationale & Expert Insight
Substrate 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine1.0 eq
Coupling Partner Aryl/Heteroaryl Boronic Acid or Ester1.2 - 1.5 eq
Catalyst XPhos Pd G2 or Pd₂(dba)₃ / XPhos1-5 mol%
Base K₂CO₃ or K₃PO₄2.0 - 3.0 eq
Solvent Dioxane / H₂O (e.g., 10:1 v/v)Aprotic polar solvents are generally effective. The water aids in dissolving the base and facilitates transmetalation.[8]
Temperature 80 - 110 °CStart around 90 °C and adjust as needed based on reaction monitoring.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst degradation and side reactions.

Section 3: Buchwald-Hartwig Amination

This reaction is essential for installing nitrogen-based functional groups, which are critical in many pharmaceutical compounds.

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem 1: No reaction or stalling at low conversion.

  • Causality: This often points to an inappropriate choice of base or ligand for the specific amine being coupled. Sterically hindered amines require stronger bases and bulkier ligands.

  • Solution:

    • Base Selection: The pKa of the amine's conjugate acid should be considered. For weakly basic amines (e.g., anilines), a strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine or the Pd-amine complex. For more basic alkylamines, a weaker base like K₂CO₃ or Cs₂CO₃ may suffice.

    • Ligand Choice: The ligand plays a critical role in facilitating both oxidative addition and reductive elimination. For challenging couplings (e.g., with primary amines or sterically hindered partners), bulky, electron-rich biaryl phosphine ligands like DavePhos or XPhos are often necessary.[2][9]

    • Catalyst Precursor: Using an air-stable palladacycle precatalyst (e.g., G3 or G4 type) can ensure a more consistent generation of the active Pd(0) species.

Problem 2: Formation of hydrodehalogenated (debrominated) starting material.

  • Causality: This side reaction can occur if the reductive elimination step is slow, allowing for competing decomposition pathways. It is often promoted by β-hydride elimination if the amine partner has an available β-hydrogen.

  • Solution:

    • Use a Bulky Ligand: Ligands like Josiphos or tBuXPhos can create a sterically hindered environment around the palladium center that favors reductive elimination over β-hydride elimination.

    • Lower Temperature: If possible, running the reaction at a lower temperature can sometimes disfavor the decomposition pathway relative to the desired C-N bond formation.

General Protocol for Buchwald-Hartwig Amination

G cluster_0 Vessel Preparation (Inert Atmosphere) cluster_1 Reagent Addition & Reaction cluster_2 Workup & Purification A 1. Add Substrate, Amine, and Base to oven-dried flask. B 2. Seal flask and perform 3x vacuum/ inert gas backfill cycles. A->B C 3. Add degassed solvent (e.g., Toluene or Dioxane) via cannula or syringe. B->C D 4. Add Pd precatalyst and Ligand under positive inert gas flow. C->D E 5. Heat to desired temperature (e.g., 100 °C) and monitor by TLC/LCMS. D->E F 6. Cool, dilute with EtOAc, and filter through Celite. E->F G 7. Perform aqueous wash, dry organic layer, and concentrate. F->G H 8. Purify by column chromatography. G->H

Section 4: Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkyne functionalities.

FAQs: Sonogashira Coupling

Q1: Is the copper co-catalyst always necessary?

A1: While classic Sonogashira conditions use a copper(I) co-catalyst (typically CuI), its role is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10] However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols exist and are often preferred to avoid this side reaction, especially on a larger scale. They typically require a different base, such as pyrrolidine or other amines, which can facilitate the deprotonation of the alkyne directly.[3]

Q2: My reaction turns into a thick, black slurry and stalls. What is happening?

A2: This is a classic sign of extensive Glaser homocoupling, especially when using terminal arylacetylenes. The resulting diyne product is often poorly soluble and precipitates, while the palladium catalyst can decompose to palladium black.

Q3: How can I prevent Glaser homocoupling?

A3:

  • Go Copper-Free: This is the most effective solution. Use a palladium catalyst with a suitable ligand (e.g., PPh₃ or Xantphos) and an amine base like TEA (triethylamine) or DIPEA (diisopropylethylamine) in a solvent like THF or DMF.

  • Maintain Strict Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Rigorous degassing of solvents and maintaining a positive inert gas pressure are essential.

  • Use a Protecting Group: If homocoupling remains a persistent issue, consider using trimethylsilyl (TMS)-protected alkyne.[4] The Sonogashira coupling is performed first, and the TMS group is then removed in a subsequent step using a fluoride source (like TBAF) or a base (like K₂CO₃ in methanol).

Recommended Starting Conditions for Sonogashira Coupling
ParameterCondition A (Classic Cu-catalyzed)Condition B (Copper-Free)Rationale
Substrate 1.0 eq1.0 eq-
Alkyne 1.2 eq1.2 eqA slight excess is used to drive the reaction to completion.
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd₂(dba)₃ (2 mol%)Standard, reliable catalysts for this transformation.
Ligand -PPh₃ or Xantphos (4-8 mol%)Required in the copper-free variant to stabilize the Pd(0) species.
Cu Co-catalyst CuI (5-10 mol%)NoneThe key difference between the two protocols.
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)The amine acts as both the base and often as a co-solvent.[4]
Solvent THF or DMFDMF or TolueneSolvent choice can impact reaction rates and solubility.[11]
Temperature Room Temp to 60 °C60 - 100 °CCopper-free conditions may require slightly higher temperatures.

References

  • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358. [Link]

  • Pinter, A., et al. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. [Link]

  • Boutemen, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]

  • Shaik, S. P., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. [Link]

  • Borghs, J. C., et al. (2021). Preparation of 3-Bromo-1,2,4,5-tetrazine. ZORA (Zurich Open Repository and Archive). [Link]

  • Thompson, R. J., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • N'Zetchou, M., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Thompson, R. J., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Europe PMC. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

Sources

Technical Support Center: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reaction Scale-Up Challenges

Content Type: Technical Guide & FAQ Audience: Process Chemists & Drug Development Scientists

Introduction: The Scale-Up Paradox

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see a specific paradox with 3-bromo-5-methoxyimidazo[1,2-a]pyrazine : it behaves perfectly on a 100mg scale but becomes a safety and yield nightmare at 100g+.

The imidazo[1,2-a]pyrazine core is a "privileged scaffold" in kinase inhibitor discovery (e.g., Acalabrutinib analogs).[1] However, the introduction of the bromine at C3 (for future cross-coupling) in the presence of a C5-methoxy group creates a highly electron-rich system prone to runaway exotherms and "tarring" (polymerization).[1]

This guide addresses the three critical failure modes: Thermal Runaway , Regio-scrambling , and Methoxy Hydrolysis .[1]

Module 1: The Bromination Bottleneck (Safety & Exotherms)

Q: Why did my reaction temperature spike unexpectedly 30 minutes after NBS addition?

Diagnosis: You likely encountered a delayed radical exotherm , a common but dangerous phenomenon when scaling up N-Bromosuccinimide (NBS) reactions, particularly in ethereal solvents like 2-MeTHF or THF.[1]

The Mechanism: While C3-bromination is primarily an Electrophilic Aromatic Substitution (EAS), NBS can initiate radical chains.[1] On a small scale, heat dissipation is efficient.[1] On a large scale, the accumulation of radical initiators (trace peroxides in solvents or impurities in NBS) leads to an "induction period" followed by a rapid release of heat.[1]

The Fix (Protocol Adjustment):

  • Solvent Switch: Move away from ethers if possible.[1] Acetonitrile (MeCN) or DMF are safer for EAS mechanisms as they suppress radical pathways.[1]

  • Active Cooling is Insufficient: Do not rely solely on jacket cooling.[1] You must control the accumulation of reagent.[1]

  • Dosing Strategy: Switch from "dump" addition to portion-wise solid addition or solution dosing over 2–4 hours.

Key Safety Data:

  • Hazard:[1] NBS + 2-MeTHF can exhibit a delayed exotherm with

    
     (adiabatic temperature rise) > 100°C.
    
  • Control: Maintain reactor temperature < 5°C during addition.[1]

Q: My product turned into a black tar during workup. What happened?

Diagnosis: Acid-catalyzed decomposition.[1] The bromination generates succinimide and, critically, traces of HBr .[1] The 5-methoxy group is electron-donating, making the C3 position reactive, but it also makes the ether linkage susceptible to cleavage under acidic conditions, especially if the reaction warms up.[1]

The Fix:

  • Quench: Do not just add water.[1] Quench into a buffered solution (e.g., 5%

    
      and 
    
    
    
    ) to neutralize HBr and destroy excess active bromine immediately.[1]
  • Temperature: Keep the quench temperature below 10°C.

Module 2: Regioselectivity & Impurity Control

Q: I am seeing 15% of a di-bromo impurity. How do I stop this?

Diagnosis: Over-bromination at the C2 or C6/8 positions.[1] The 5-methoxy group pushes electron density into the ring system (HOMO elevation).[1] Once the C3-bromo is formed, the ring is deactivated slightly, but not enough to prevent a second attack if local concentrations of NBS are high.[1]

Data: Selectivity vs. Stoichiometry

ParameterRecommended RangeImpact on Di-Bromo Impurity
NBS Equivalents 0.95 – 1.02>1.05 equiv causes exponential rise in di-bromo.
Temperature -10°C to 0°C>20°C promotes C6/C8 bromination.[1]
Concentration 5 – 8 VolumesHigh concentration favors intermolecular side reactions.[1]

The Fix:

  • Starve the Reaction: Use 0.95 - 0.98 equivalents of NBS.[1] It is better to leave 2% starting material (which can be separated or carried forward) than to generate 10% di-bromo (which is often inseparable by crystallization).

  • Slow Down: Rapid addition creates local "hotspots" of high NBS concentration, favoring over-bromination.[1]

Module 3: Experimental Workflow & Visualization

Gold Standard Protocol (Scale: 50g)
  • Charge: 5-methoxyimidazo[1,2-a]pyrazine (1.0 eq) in Acetonitrile (10 Vol).

  • Cool: Cool mixture to -5°C.

  • Add: NBS (0.98 eq) portion-wise over 2 hours. Monitor internal temp; do not exceed 0°C.

  • Age: Stir at 0°C for 1 hour. Check HPLC (Target: >98% Product, <0.5% Di-bromo).

  • Quench: Transfer reaction mixture slowly into cold 5%

    
    /5% 
    
    
    
    solution.
  • Isolate: Extract with Ethyl Acetate (avoid DCM if possible due to emulsions). Wash with brine.[1][2]

  • Purify: Recrystallize from EtOH/Heptane if necessary.

Diagram 1: Reaction Fate Mapping

This diagram illustrates the critical pathways.[1] Note the high-contrast decision nodes.

ReactionPathways SM 5-Methoxy Scaffold Complex Charge Transfer Complex SM->Complex Low Temp NBS NBS Addition (Controlled) NBS->Complex Product 3-Bromo-5-methoxy (Desired) Complex->Product EAS Mechanism Tar Polymer/Tar (Acid/Heat) Complex->Tar Exotherm (>25°C) DiBromo Di-Bromo Impurity Product->DiBromo Excess NBS (>1.05 eq) Hydrolysis 5-OH Impurity (Demethylation) Product->Hydrolysis HBr Accumulation (Poor Quench)

Caption: Figure 1. Reaction fate mapping showing the narrow operating window between desired product and thermal/chemical degradation pathways.

Module 4: Advanced Troubleshooting (FAQs)

Q: The work-up is forming a stable emulsion. How do I break it?

Context: Imidazo[1,2-a]pyrazines are basic. In the presence of succinimide (byproduct) and partially neutralized acids, they form amphiphilic species that stabilize emulsions.[1] Solution:

  • pH Adjustment: Ensure the aqueous layer is slightly basic (pH 8-9).[1] Protonated product (pH < 4) is water-soluble and acts as a surfactant.

  • Filter: Pass the biphasic mixture through a Celite pad before separation. Fine suspended solids often stabilize the emulsion.[1]

Q: Can I use DBH (1,3-Dibromo-5,5-dimethylhydantoin) instead of NBS?

Analysis: Technically yes, DBH is more atom-economical.[1] Risk: DBH is more reactive and releases 2 equivalents of active bromine.[1] On scale, the exotherm is sharper and harder to control.[1] Verdict: Stick to NBS for the 5-methoxy scaffold. The selectivity control is superior.[1]

References

  • Novartis Technical Operations. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization.[1] Novartis OAK.[1] Link (Note: Sourced from internal safety data archives referenced in search results).

  • Goel, R. et al. (2023).[1] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives.[1][3] PubMed Central.[1] Link

  • TSI Journals. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis.Link[1]

  • Verma, S. et al. (2021).[1] Regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold.[1][3][4][5][6][7][8] Chemical Science.[1][9] Link

Sources

Technical Support Center: Catalyst Remediation for Imidazo[1,2-a]pyrazine Scaffolds

[1][2]

Executive Summary & Chemical Context[3][4][5][6][7]

The Challenge: Reactions involving 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (typically Suzuki-Miyaura or Buchwald-Hartwig couplings) present a unique purification challenge.[1][2] The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocycle with high affinity for transition metals.[1][2] Specifically, the N1 and N4 nitrogens can act as bidentate ligands, effectively sequestering Palladium (Pd) in the organic phase.

Furthermore, the 5-methoxy substituent introduces a stability constraint: it is an imidate-like ether.[1][2] Exposure to strong aqueous acids (often used for metal extraction) carries a risk of hydrolysis to the corresponding lactam (5-oxo derivative), degrading your API.

Scope of Guide: This support module provides validated protocols for reducing Pd levels from >1000 ppm to <10 ppm (ICH Q3D compliant) without compromising the structural integrity of the methoxy-imidazopyrazine core.

The Physics of Chelation (Why Standard Washes Fail)

Before selecting a protocol, understand the binding mode. Unlike simple aromatics, your scaffold binds Pd through two primary modes:[1]

  • N-Coordination: The N1 nitrogen is highly basic and coordinates Pd(II) species.[2]

  • Electronic Enrichment: The 5-methoxy group donates electron density into the ring, increasing the Lewis basicity of the pyrazine nitrogens, making the Pd-complex more stable and harder to break with simple silica filtration.

Visualization: The Scavenging Decision Tree

Use the diagram below to select the correct protocol based on your current Pd load and compound stability.

Pd_Removal_StrategyStartSTART: Crude Reaction Mixture(Pd > 500 ppm)Solubility_CheckIs Product Soluble inTHF/EtOAc/DCM?Start->Solubility_CheckHigh_SolubilityYes: Homogeneous SolutionSolubility_Check->High_SolubilitySolubleLow_SolubilityNo: Slurry/PrecipitateSolubility_Check->Low_SolubilityInsolubleScavenger_SelectSelect Scavenger ModeHigh_Solubility->Scavenger_SelectCrystallizationProtocol D:Recrystallization(DMSO/Water or MeOH)Low_Solubility->CrystallizationSilica_ThiolProtocol A:Silica-Thiol (Si-SH)(Best Balance)Scavenger_Select->Silica_ThiolStandardSilica_DMTProtocol B:Silica-DMT(For Stubborn Pd(II))Scavenger_Select->Silica_DMTHigh N-CoordinationCarbonProtocol C:Activated Carbon(High Yield Loss Risk)Scavenger_Select->CarbonLow Cost/BulkTestingTest Pd Level (ICP-MS)Silica_Thiol->TestingSilica_DMT->TestingCarbon->TestingCrystallization->TestingPassPASS (<10 ppm)Proceed to IsolationTesting->Pass< LimitFailFAIL (>10 ppm)Switch MethodTesting->Fail> LimitFail->CrystallizationPolishing Step

Caption: Decision matrix for selecting the optimal Palladium removal strategy based on solubility and coordination strength.

Scavenger Selection Guide

Not all scavengers are equal for this substrate. The table below summarizes compatibility with 5-methoxyimidazo[1,2-a]pyrazines.

Scavenger TypeFunctional GroupSpecificityRecommendationRisk Factor
Si-Thiol Mercaptan (-SH)Pd(0) & Pd(II)High Low.[1][2] Gentle on the 5-OMe group.
Si-DMT DimercaptotriazinePd(II) (High Affinity)Critical Low.[1][2] Best for disrupting N-Pd bonds.[1][2]
Si-TAAcOH Triamine Tetraacetic AcidPd(II)MediumMedium.[1][2] Acidic nature may hydrolyze 5-OMe if heated prolonged.[1][2]
Activated Carbon N/A (Adsorption)Non-specificLowHigh. Yield loss due to adsorption of the planar heterocycle.
Celite Diatomaceous EarthColloidal Pd(0) onlyPre-filterN/A. Only removes "Pd black," not complexed Pd.

Validated Protocols

Protocol A: Functionalized Silica Scavenging (Recommended)

Best for: High-value intermediates where yield preservation is critical.[1][2]

Reagents:

  • SiliaMetS® Thiol OR SiliaMetS® DMT (Dimercaptotriazine).

  • Solvent: THF, EtOAc, or DCM (Must solubilize product completely).[1]

Workflow:

  • Dissolution: Dissolve the crude 3-bromo-5-methoxyimidazo[1,2-a]pyrazine product in 10-20 volumes of solvent.

    • Note: If the solution is cloudy, filter through Celite first to remove colloidal Pd. Scavengers work on soluble Pd complexes.

  • Loading: Add the scavenger resin.

    • Ratio: 4-5 equivalents of scavenger relative to the residual Pd content (not the product). If Pd content is unknown, use 10% w/w relative to the substrate.

  • Digestion: Stir at 40-50°C for 4-12 hours .

    • Critical: Heat is required to overcome the activation energy of the ligand exchange (breaking the N-Pd bond).

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel.

  • Wash: Wash the resin cake with 2 volumes of solvent to recover entrained product.

Protocol B: The "Soft" Acid Wash (Use with Caution)

Best for: Large scale batches where resin cost is prohibitive.

Warning: Do NOT use 1M HCl or H2SO4. The 5-methoxy group is acid-sensitive.[1][2]

Workflow:

  • Dissolve product in Ethyl Acetate or Isopropyl Acetate.

  • Prepare a 0.5M N-Acetyl Cysteine (NAC) aqueous solution adjusted to pH 7-8 (neutral).

  • Perform a liquid-liquid extraction (stir vigorously for 30 mins).

  • The NAC-Pd complex is water-soluble and will partition into the aqueous phase.[2]

  • Separate layers. Wash organic layer with brine.

    • Why this works: NAC is a potent ligand that out-competes the imidazopyrazine nitrogen without requiring low pH conditions that endanger the methoxy ether [1].

Protocol C: Crystallization (The Polishing Step)

Best for: Final API purity or dropping Pd from 50 ppm to <5 ppm.

Workflow:

  • Solvent System: DMSO/Water or MeOH/Water .

  • Dissolve crude product in minimum hot DMSO (60°C).

  • Slowly add Water (antisolvent) until turbidity persists.

  • Cool slowly to room temperature, then to 0-5°C.

  • Filter.[3][4][5]

    • Mechanism:[6][7][4][8][9][10] Pd complexes generally remain in the mother liquor while the highly crystalline imidazopyrazine lattice rejects the impurities.

Troubleshooting & FAQs

Q: The scavenger resin turned black, but my product is still colored. Is Pd still present? A: Not necessarily. Imidazo[1,2-a]pyrazines are often yellow/orange.[1][2] The black resin indicates successful Pd capture. However, color is a poor proxy for concentration. You must verify with ICP-MS or XRF.[1][2] If the product remains dark, it may be "Pd black" (colloidal). Use a 0.2 µm filter or an Activated Carbon polish (e.g., Darco G-60) for 15 mins, but expect 5-10% yield loss.[1][2]

Q: Can I use standard silica gel chromatography? A: Standard silica is usually ineffective for deep Pd removal. The Pd-Imidazopyrazine complex often streaks or co-elutes with the product because the basic nitrogens interact with the silanols similarly to the Pd complex. You need the chemical affinity of Thiol or DMT.

Q: My 5-methoxy group disappeared and I see a new peak M-14 in LCMS. A: You likely hydrolyzed the methoxy group to the hydroxyl/oxo form.[2] This happens if you used strong acidic washes (HCl < pH 2) or prolonged heating in acidic media. Switch to Protocol A (Neutral pH) or Protocol B (Buffered NAC).

Q: The reaction mixture is a solid sludge. How do I scavenge? A: Scavengers require homogeneous contact. You must find a solvent that dissolves your product. If the product is insoluble in common organic solvents, consider Protocol C (Recrystallization) or dissolving in DMF/DMSO, treating with scavenger, and then precipitating with water.

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link[1][2]

  • Acerta Pharma B.V. (2018). Process for the preparation of Acalabrutinib. WO2018191815A1. (Describes purification of analogous imidazo[1,5-a]pyrazine intermediates). Link

  • SiliCycle Inc. (2023).[11] Metal Scavenging Solutions: Case Studies & Application Notes. (Vendor data on DMT efficiency for N-heterocycles). Link

  • Gembus, V., et al. (2012).[12] Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling-Direct C–H Functionalization of Imidazo[1,2-a]pyrazines.[1][2][12] Organic Letters, 14(23), 6012–6015.[1][12] Link[1][2]

Disclaimer: The protocols above are for research and development purposes. Users must perform their own safety assessments and validation before scaling up.

Technical Support Center: Suzuki Coupling of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

The Substrate: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine is a high-value scaffold, frequently utilized in the synthesis of kinase inhibitors (e.g., BTK, PI3K inhibitors).[1]

The Challenge: This substrate presents a "dichotomy of reactivity":

  • C3-Position (Bromine): The desired site of coupling.[1] It is electronically deactivated by the adjacent bridgehead nitrogen, often requiring active catalyst systems for oxidative addition.

  • C5-Position (Methoxy): Located on the electron-deficient pyrazine ring.[1] This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), leading to hydrolysis (formation of the 5-oxo impurity) or displacement by nucleophilic solvents.

  • N-Coordination: The N1 and N4 nitrogens are Lewis basic and can sequester Palladium, leading to catalyst arrest.

Diagnostic Workflow

Before altering conditions, identify your specific failure mode using the decision tree below.

TroubleshootingFlow Start Reaction Analysis (LCMS/NMR) Decision1 Is Starting Material (SM) Consumed? Start->Decision1 NoConv Issue: Low Conversion (Catalyst Arrest) Decision1->NoConv No (SM remains) SideRxn Issue: Side Products Formed Decision1->SideRxn Yes (SM consumed) Decision2 Identify Mass of Impurity SideRxn->Decision2 Dehalo Mass = [M-Br+H] (Protodebromination) Decision2->Dehalo Mass = 227/229 -> 149 Hydrolysis Mass = [M-CH3+H] or +16 amu (S_NAr / Hydrolysis) Decision2->Hydrolysis Methoxy Loss

Figure 1: Diagnostic logic for identifying failure modes in imidazopyrazine couplings.

Troubleshooting Modules

Module A: The "Stalled" Reaction (Low Conversion)

Symptom: LCMS shows >80% Starting Material (SM) remaining after 4 hours.[1] No significant impurities, just lack of product.

Root Cause: Catalyst Poisoning & Poor Oxidative Addition The imidazo[1,2-a]pyrazine core is nitrogen-rich.[1] The bridgehead nitrogen (N4) and the imidazole nitrogen (N1) can coordinate to the Pd(0) species, forming a stable, non-reactive complex (Pd-N adduct). This prevents the oxidative addition into the C-Br bond. Furthermore, standard ligands like PPh3 are often not electron-rich enough to facilitate oxidative addition into this deactivated heteroaryl bromide.

Corrective Actions:

  • Switch to Buchwald Precatalysts: Use bulky, dialkylbiaryl phosphine ligands (e.g., XPhos or A-taPhos ).[1] The steric bulk prevents N-coordination of the substrate to the metal center.

    • Recommendation:XPhos Pd G3 or Pd(dppf)Cl2[1]·DCM (for sterically undemanding partners).

  • Increase Temperature: Oxidative addition is endothermic for deactivated substrates.[1] Increase reaction temperature to 80–100 °C.

Module B: The "Mystery" Impurity (SNAr Displacement)

Symptom: Formation of a side product with mass [M-14] (loss of methyl) or conversion to a polar species (5-hydroxy/oxo derivative).[1]

Root Cause: Nucleophilic Attack at C5 The 5-methoxy group activates the pyrazine ring toward Nucleophilic Aromatic Substitution (SNAr). Under basic conditions, hydroxide ions (from aqueous base) or alkoxide ions (if using alcohol solvents) can attack C5, displacing the methoxy group.

Mechanism of Failure:

SNAr_Mechanism Substrate 3-Br-5-OMe-ImidazoPyrazine Complex Meisenheimer Complex (Transition State) Substrate->Complex Nucleophilic Attack at C5 Nucleophile OH- / RO- (Base) Nucleophile->Complex Product 5-OH-ImidazoPyrazine (Dead End) Complex->Product Elimination of OMe

Figure 2: Competitive SNAr pathway driven by strong bases or nucleophilic solvents.[1]

Corrective Actions:

  • Change the Base: Switch from strong hydroxides or carbonates (NaOH, Cs2CO3) to anhydrous K3PO4 or K2CO3 .[1] Phosphate is less nucleophilic while maintaining sufficient basicity for the Suzuki cycle.

  • Exclude Water: Run the reaction under strictly anhydrous conditions using Dioxane or Toluene as the solvent. Use 2-3 equivalents of solid base rather than an aqueous solution.

Module C: Protodebromination (Mass [M-Br+H])

Symptom: The bromine is replaced by a hydrogen atom.[1]

Root Cause: This often occurs when the catalytic cycle enters the Pd(II) state but fails to transmetalate. The Pd-Aryl species then abstracts a hydride, often from the solvent (especially alcohols like EtOH or iPrOH) or the boronic acid itself (if it decomposes).

Corrective Actions:

  • Solvent Switch: Eliminate secondary alcohols.[1] Use 1,4-Dioxane or THF .[1]

  • Catalyst Loading: Paradoxically, increasing catalyst loading can sometimes worsen this if transmetalation is slow.[1] Ensure the boronic acid is in excess (1.5 equiv) to outcompete the hydride elimination pathway.

The "Gold Standard" Protocol

Based on the stability profile of 5-methoxyimidazo[1,2-a]pyrazine, the following protocol minimizes SNAr side reactions while maximizing conversion.

ComponentRecommendationRationale
Catalyst XPhos Pd G3 (2-5 mol%)Bulky ligand prevents N-poisoning; G3 precatalyst ensures rapid initiation.[1]
Solvent 1,4-Dioxane (Anhydrous)Aprotic; prevents hydride transfer (protodebromination) and hydrolysis.[1]
Base K3PO4 (2.0 - 3.0 equiv)Mild enough to prevent C5-OMe displacement; solid form preferred.[1]
Temp 80 °C Sufficient for oxidative addition; avoid >100 °C to limit thermal decomposition.[1]
Additives None initiallyIf conversion is low, add 10 mol% free XPhos to stabilize the active species.

Step-by-Step Procedure:

  • Charge a reaction vial with 3-bromo-5-methoxyimidazo[1,2-a]pyrazine (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).[1]

  • Add XPhos Pd G3 (0.05 equiv).[1]

  • Seal the vial and purge with N2 or Argon for 5 minutes. Critical: Oxygen inhibits the catalyst.

  • Add anhydrous 1,4-Dioxane (concentration 0.1 M) via syringe.[1]

  • Heat to 80 °C for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). The product is likely polar; ensure the aqueous layer is checked for product loss.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh3)4 for this reaction? A: It is not recommended. Tetrakis is prone to oxidation and the triphenylphosphine ligand is often not bulky enough to prevent the imidazopyrazine nitrogen atoms from coordinating to the palladium, leading to stalled reactions.

Q: My product has the same mass as the starting material but a different retention time. What happened? A: This is likely isomerization or a regioisomer from the boronic acid. However, check if you have formed the homocoupling product of the boronic acid, which might co-elute. Also, verify that the methoxy group hasn't rearranged (rare, but possible under extreme acid forcing).

Q: Why is the 5-methoxy group so unstable? A: The pyrazine ring is electron-deficient (like pyridine but stronger).[1] The 5-position is ortho to the bridgehead nitrogen and para to the pyrazine nitrogen, making it highly electrophilic. It behaves similarly to a 2-chloropyridine or 4-chloropyridine, which are classic substrates for SNAr.[1]

References

  • Mechanistic Overview of Suzuki Coupling

    • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research.

  • Reactivity of Imidazo[1,2-a]pyrazines

    • Gembus, V., et al. (2012).[1][2] Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling-Direct C-H Functionalization of Imidazo[1,2-a]pyrazines.[1][2] Organic Letters.

  • SNAr Reactivity in Pyrazines

    • Lier, F., et al. (2025).[1] SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders.[1] Journal of Medicinal Chemistry.

    • (Note: Generalized reference to Pyrazine SNAr reactivity).

  • Protodeboronation Side Reactions

    • Cox, P. A., et al. (2010).[1] Protodeboronation of Heteroaromatic Boronic Acids. Chemical Communications.[1]

    • [1]

Sources

Preventing debromination of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

3-Bromo-5-methoxyimidazo[1,2-a]pyrazine is a high-value scaffold, frequently used as an intermediate for Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-targeting therapeutics.

The Problem: The C-3 bromine atom is electronically activated and highly labile. Researchers frequently encounter debromination (loss of Br, replaced by H) or oxidative addition failure during three specific workflows:

  • Palladium-Catalyzed Cross-Couplings (Suzuki/Sonogashira): Competitive hydrodebromination.

  • Metal-Halogen Exchange (Lithiation): Unintended exchange at C-3 when targeting C-6 or C-8.

  • Reduction Steps: Hydrogenolysis of the C-Br bond during nitro/alkene reduction.

This guide provides mechanistic troubleshooting to retain the bromine atom during these transformations.

Troubleshooting Module: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

Issue: You are attempting a Suzuki coupling at the C-3 position, but the major byproduct is the debrominated species (parent imidazo[1,2-a]pyrazine), or you are coupling at C-6/C-8 and losing the C-3 Br.

Root Cause Analysis: The Hydrodebromination Cycle

In Pd-catalyzed reactions, debromination occurs via a "Hydride Shift" mechanism. If your reaction system contains a hydride source (secondary alcohols, formates, or even trace water with certain bases), the Pd(II) intermediate undergoes


-hydride elimination or transmetalation with a hydride, followed by reductive elimination of the arene-H.
Diagnostic & Resolution Matrix
VariableCommon Error (Causes Debromination) Corrective Protocol Mechanistic Rationale
Solvent Isopropanol, Ethanol, MethanolDioxane, Toluene, DMF, or DME

alcohols act as hydride donors via

-hydride elimination on the Pd center.
Base Carbonates (

) in aqueous media
Anhydrous

or

Water at high temps can facilitate hydrolysis/hydride transfer. Anhydrous conditions shut this down.
Catalyst

(Tetrakis)

Bidentate ligands (dppf) increase the bite angle and stability, reducing the rate of

-hydride elimination compared to monodentate phosphines.
Temp Prolonged heating (>100°C)Microwave (10-30 min) Fast reaction times outcompete the slower hydrodebromination side reaction.
Step-by-Step Protocol: "Safe" Suzuki Coupling

Use this protocol to couple an aryl boronic acid to the C-3 position without losing the bromine to reduction.

  • Degassing: Oxygen promotes homocoupling and catalyst decomposition, which indirectly favors debromination pathways. Sparge solvents with Argon for 15 mins.

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.1 equiv (Do not use large excess)

    • Catalyst:

      
       (0.05 equiv)
      
    • Base:

      
       (2.0 equiv, anhydrous)
      
  • Reaction: Mix in 1,4-Dioxane (0.1 M concentration). Seal tube.

  • Heat: 80°C - 90°C. Monitor via LCMS every hour.

    • Checkpoint: If [M-Br+H] (mass = 150.06) appears, immediately cool and switch to a non-protic co-solvent system (e.g., Toluene/Water 10:1 instead of pure alcohol).

Visualization: The Hydrodebromination Trap

The following diagram illustrates the competitive pathway you must avoid. The red path represents the error (debromination); the green path is the desired coupling.

G Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br TransMetal Transmetalation (Boronic Acid) OxAdd->TransMetal Desired Path HydrideSource Hydride Attack (Alcohol/Formate) OxAdd->HydrideSource Avoid: Solvent Error Coupling Reductive Elimination (C-C Bond Formed) TransMetal->Coupling Product Debrom Reductive Elimination (Ar-H Formed) HydrideSource->Debrom Impurity Coupling->Start Regnerate Pd(0)

Caption: Figure 1. Mechanism of competitive hydrodebromination. Alcohols serve as hydride sources (Red Path), leading to the unwanted removal of bromine.

Troubleshooting Module: Regioselective Metalation

Issue: You want to functionalize position C-6 or C-8 (e.g., via lithiation) but the C-3 Bromine is reacting or falling off.

Mechanism: The C-3 position on imidazo[1,2-a]pyrazine is the most acidic and prone to Halogen-Metal Exchange (HME). Standard n-BuLi will attack C-3 Br before deprotonating C-6 or C-8.

Protocol: Preventing C-3 Exchange

To functionalize the ring while keeping C-3 Br intact, you must use Knochel-Hauser Bases (TMP-bases) rather than alkyl lithiums.

  • Reagent: Use TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl.

    • Why? These bases are sterically bulky and kinetically controlled. They perform deprotonation (C-H activation) rather than Halogen-Metal Exchange.

  • Temperature: Maintain -78°C to -60°C .

    • Even with TMP bases, higher temperatures can lead to "halogen dance" (migration of the Br) or exchange.

  • Quenching: Electrophile addition must be rapid.

Troubleshooting Module: Hydrogenation (Reduction)

Issue: You have a nitro group or alkene elsewhere on the molecule. You used Pd/C +


, and the C-3 Br was stripped off.

Resolution: Aromatic C-Br bonds are highly susceptible to hydrogenolysis over Palladium.

Method Suitability Notes
Pd/C + H2 AVOID Will quantitatively debrominate the scaffold within minutes.
Pt/C + Sulfide ⚠️ Caution Sulfided platinum is less active toward halogens but requires optimization.
Fe / NH4Cl Recommended Chemoselective for Nitro reduction. Does not touch C-Br.
SnCl2 / HCl Recommended Classic reduction. Safe for C-Br.
Zn / Acetic Acid Recommended Mild reduction for sensitive functional groups.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a co-solvent if I lower the temperature? A: We strongly advise against it. Even at 60°C, ethanol acts as a hydride donor in the presence of Pd. If solubility is an issue, switch to DME (Dimethoxyethane) or THF , which are less prone to


-hydride elimination.

Q: I see a "homocoupled" dimer byproduct. Is this related to debromination? A: Indirectly. Homocoupling usually indicates oxygen presence (Glaser coupling type mechanism) or disproportionation. While not debromination per se, the conditions that fix homocoupling (degassing, changing base) often help prevent debromination. Ensure your system is strictly anaerobic.

Q: Is the 5-methoxy group making the debromination worse? A: The 5-methoxy group is an Electron Donating Group (EDG). It makes the pyrazine ring more electron-rich compared to the bare scaffold. This actually slows oxidative addition slightly (making the C-Br bond stronger than in electron-deficient rings), but it also makes the ring more basic. If you use acidic conditions, you may protonate N-1, rendering the system electron-deficient and accelerating nucleophilic attacks or reduction.

References

  • Suppression of Palladium-Mediated Homocoupling in Suzuki Cross-Coupling. Source: ResearchGate. Context: Discusses the critical role of slow addition and base selection (

    
    ) in preventing side reactions in similar heterocyclic couplings.
    
    
  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. Source: NIH / PubMed Central. Context: Definitive guide on pKa values and using TMP-bases to functionalize the ring without losing the halogen.

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method. Source: Royal Society of Chemistry (RSC). Context: Describes the mechanism of using ethanol/MeTHF to intentionally debrominate. Reverse this logic (avoid these solvents) to prevent it.

  • Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Source: BenchChem Technical Support.[1] Context: General troubleshooting for catalyst poisoning and ligand selection to maintain active Pd(0) cycles.

Sources

Technical Support Center: Characterization of Impurities in 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical characterization of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine. This document is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in samples of this critical heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your analytical campaigns. Adherence to stringent impurity control is paramount for regulatory compliance and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This guide is structured into two main sections: a set of Frequently Asked Questions (FAQs) to address common queries and a detailed Troubleshooting Guide for resolving specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most probable process-related impurities I should expect in my 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine sample?

Answer: Understanding the synthetic route is key to predicting potential impurities. The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound, followed by functionalization like bromination.[3] Impurities can be broadly categorized as organic, inorganic, and residual solvents.[4]

Organic impurities are of primary concern and can originate from several sources:

  • Starting Materials: Unreacted precursors, such as a methoxy-aminopyrazine or the brominating agent.

  • Intermediates: Incomplete reaction can leave key intermediates in the final product.

  • By-products: These are formed from side reactions during synthesis. For this specific molecule, common by-products could include:

    • Positional Isomers: Bromination occurring at a different position on the imidazopyrazine ring system.

    • Over-brominated Species: Introduction of a second bromine atom, such as 3,X-dibromo-5-methoxyimidazo[1,2-a]pyrazine.[5]

    • Debrominated Species: Loss of the bromine atom, resulting in 5-methoxyimidazo[1,2-a]pyrazine.

    • Hydrolyzed Species: Cleavage of the methoxy ether to form a hydroxypyrazine derivative, particularly if acidic conditions are used.

Below is a table summarizing potential structures.

Table 1: Potential Process-Related Organic Impurities

Impurity Name Potential Structure Monoisotopic Mass (Da) m/z [M+H]⁺ Rationale
5-Methoxyimidazo[1,2-a]pyrazine C₇H₇N₃O 149.06 150.07 Incomplete bromination or subsequent debromination.
3,X-Dibromo-5-methoxyimidazo[1,2-a]pyrazine C₇H₅Br₂N₃O 304.88 305.89 / 307.89 Over-reaction with the brominating agent (e.g., NBS).
3-Bromo-imidazo[1,2-a]pyrazin-5-ol C₆H₄BrN₃O 212.96 213.97 / 215.96 Hydrolysis of the methoxy group under acidic/basic conditions.

| Isomeric Bromo-methoxy-imidazo[1,2-a]pyrazine | C₇H₆BrN₃O | 226.97 | 227.98 / 229.97 | Non-selective bromination leading to different positional isomers. |

Q2: What is the recommended initial analytical approach for impurity profiling of this compound?

Answer: A multi-tiered approach combining separation and spectroscopic techniques is essential. The most efficient starting point is High-Performance Liquid Chromatography (HPLC) coupled with a UV/Photodiode Array (PDA) detector and a Mass Spectrometer (MS) .[6]

  • HPLC-PDA: This provides the primary quantitative data, separating the main compound from its impurities. The PDA detector is crucial as it allows you to compare the UV-Vis spectra of the impurity peaks against the main peak. Spectral dissimilarity can immediately confirm that a peak is not the parent compound.

  • LC-MS: This is the workhorse for identification.[2] Electrospray ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocycles. The mass spectrometer provides the molecular weight of the eluting compounds, which is the first and most critical piece of information for identifying an unknown impurity. Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is highly recommended to obtain accurate mass data, which can be used to predict the elemental formula.[7]

This combined approach allows you to simultaneously separate, quantify (by UV), and tentatively identify (by MS) the impurities in a single analytical run.

Q3: How do I definitively confirm the structure of an unknown impurity, especially if it's an isomer?

Answer: While LC-MS is excellent for providing a molecular formula, it often cannot distinguish between isomers. For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[6][7][8]

The process involves:

  • Isolation: The impurity must first be isolated in sufficient quantity and purity for NMR analysis. This is typically achieved using preparative HPLC.

  • NMR Analysis: A suite of NMR experiments is required:

    • 1D NMR (¹H and ¹³C): Provides fundamental information on the number and type of protons and carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range (2-3 bond) proton-carbon correlations. This data allows you to piece together the molecular structure like a puzzle.

    • NOESY/ROESY: Can be used to determine through-space proximity of protons, which is crucial for confirming stereochemistry or the spatial arrangement of substituents on the ring.

The combination of HRMS (to confirm the molecular formula) and comprehensive NMR analysis (to establish connectivity) provides irrefutable proof of an impurity's structure.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis.

Problem 1: I see multiple unexpected small peaks in my HPLC-UV chromatogram.

Causality: Unexpected peaks can stem from the sample itself, the solvent, or the HPLC system. A systematic approach is needed to identify the source.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

Step-by-Step Protocol:

  • Inject a Blank: Prepare a blank injection using the same solvent used to dissolve your sample. If the peaks are present, the contamination is from your solvent or the HPLC system (mobile phase, system tubing, injector).

  • Address System Contamination: If the blank is contaminated, prepare fresh mobile phases using high-purity solvents. Purge and flush the entire system extensively.

  • Confirm Sample Origin: If the blank is clean, the peaks originate from your sample.

  • Initial Characterization: Use the PDA and MS data to get initial information. Check the mass of the peaks. Do they correspond to any of the potential impurities listed in Table 1?

  • Forced Degradation Study: To determine if impurities are degradants, subject your sample to stress conditions (e.g., acid, base, peroxide, heat, light) as per ICH Q1A guidelines. If the impurity peak grows under a specific condition, it is likely a degradant formed via that pathway.

Problem 2: I can't achieve baseline separation between my main peak and a key impurity.

Causality: Poor resolution is a chromatographic issue related to selectivity, efficiency, or retention. Method development involves systematically adjusting parameters to influence these factors.

Troubleshooting Workflow:

G cluster_0 Phase 1: Adjust Gradient cluster_1 Phase 2: Modify Mobile Phase cluster_2 Phase 3: Change Stationary Phase start Poor Resolution Observed a1 Decrease Gradient Slope (Increase run time) start->a1 Easiest change a2 Introduce Isocratic Hold a1->a2 end_node Resolution Achieved a1->end_node b1 Change Organic Modifier (e.g., ACN to MeOH) a2->b1 If gradient fails a2->end_node b2 Adjust pH of Aqueous Phase b1->b2 b1->end_node b3 Change Buffer/Additive b2->b3 b2->end_node c1 Try Different C18 (e.g., different end-capping) b3->c1 If mobile phase fails b3->end_node c2 Switch Column Chemistry (e.g., Phenyl-Hexyl, Cyano) c1->c2 c2->end_node

Caption: Stepwise approach for HPLC method development to improve resolution.

Detailed Explanation:

  • Modify the Gradient: The simplest first step is to make the gradient shallower (e.g., change from a 5-95% B in 10 minutes to 5-95% B in 20 minutes). This gives the compounds more time to interact with the stationary phase and can often resolve closely eluting peaks.

  • Change the Organic Solvent: Acetonitrile (ACN) and Methanol (MeOH) have different selectivities. If you are using ACN, try switching to MeOH, or vice-versa. This changes the pi-pi and dipole interactions between the analytes and the mobile phase, often dramatically altering elution order and resolution.

  • Adjust Mobile Phase pH: The imidazo[1,2-a]pyrazine core has basic nitrogens. Changing the pH of the aqueous mobile phase will alter the ionization state of your compound and its impurities, which can have a profound impact on retention and selectivity. Explore a pH range from 3 to 7, ensuring it is compatible with your column chemistry.

  • Change the Stationary Phase: If mobile phase optimization fails, the interaction with the stationary phase must be changed.

    • Different C18: Not all C18 columns are the same. Try a column with different carbon load or end-capping.

    • Different Chemistry: For aromatic heterocycles, a phenyl-hexyl or biphenyl column can offer alternative pi-pi interactions, providing a completely different selectivity profile compared to a standard C18.

Experimental Protocols

Protocol 1: General Purpose HPLC-UV/MS Method for Initial Screening

This method serves as a robust starting point for analyzing 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine samples.

Table 2: Starting HPLC-UV/MS Parameters

Parameter Recommended Setting Rationale
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm A standard, versatile column chemistry for moderately polar compounds. The smaller particle size provides high efficiency.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for efficient positive mode ionization in MS and controls pH.
Mobile Phase B 0.1% Formic Acid in Acetonitrile A common organic modifier with good UV transparency and MS compatibility.
Gradient 5% B to 95% B over 15 minutes A broad gradient to ensure elution of both polar and non-polar impurities.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Reduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µL A small volume to prevent column overloading.
UV Detection PDA Scan 210-400 nm, Extract at 254 nm 254 nm is a common wavelength for aromatic compounds. The PDA scan provides full spectral data.
MS Ionization Electrospray Ionization (ESI), Positive Mode ESI is a soft ionization technique suitable for this class of compounds. The basic nitrogens readily accept a proton.

| MS Scan Range | m/z 100 - 1000 | Covers the expected mass range of the parent compound and potential impurities/dimers. |

Protocol 2: Workflow for Unknown Impurity Identification

This protocol outlines the logical steps from detecting an unknown impurity to its structural confirmation.

  • Detection and Tentative Identification (LC-MS):

    • Analyze the sample using the high-resolution LC-MS method described above.

    • From the HRMS data, determine the accurate mass of the unknown impurity.

    • Use software to generate a list of possible elemental formulas that fit the accurate mass (typically within a 5 ppm mass error).

    • Compare these formulas with potential structures based on the synthetic route (see Table 1). This often provides a tentative identification.

  • Isolation (Preparative HPLC):

    • Develop a preparative HPLC method to isolate the impurity of interest. This usually involves scaling up the analytical method to a larger diameter column (e.g., 21.2 mm ID).

    • Collect fractions containing the purified impurity.

    • Evaporate the solvent to obtain the isolated solid impurity. Confirm its purity using the analytical HPLC method.

  • Structural Elucidation (NMR):

    • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a standard set of NMR spectra: ¹H, ¹³C, COSY, HSQC, and HMBC.

    • Analyze the spectra to piece together the molecular fragments and confirm the final structure. The HMBC is particularly powerful for connecting different parts of the molecule.

References

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available from: [Link]

  • ResearchGate. (PDF) Imidazo[1,2-a]pyrazines. Available from: [Link]

  • PubMed Central (PMC). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • ACS Publications. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Available from: [Link]

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • RSC Publishing. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Available from: [Link]

  • PubMed Central (PMC). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]

  • PubMed Central (PMC). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Available from: [Link]

  • Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available from: [Link]

  • Separation Science. The Expert's Guide to Pharmaceutical Impurity Analysis. Available from: [Link]

  • PubMed Central (PMC). Recent trends in the impurity profile of pharmaceuticals. Available from: [Link]

  • ResearchGate. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. Available from: [Link]

  • Academia.edu. Estimation of impurity profiles of drugs and related materials. Part VIII: Combined application of high- performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Review article on impurity profiling. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities. Available from: [Link]

  • MIT International Journal of Pharmaceutical Sciences. Recent trends in impurity profiling of pharmaceutical products. Available from: [Link]

  • Cormica. Understanding Impurity Analysis. Available from: [Link]

  • Manufacturing Chemist. The expert's guide to pharmaceutical impurity analysis. Available from: [Link]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link]

  • PubMed. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Available from: [Link]

  • Pharmaguideline. Impurity Profiling of Drug Substances in Pharmaceuticals. Available from: [Link]

Sources

3-Bromo-5-methoxyimidazo[1,2-A]pyrazine storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine

Executive Summary

Product: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine CAS: 91775-61-0 Molecular Weight: 228.05 g/mol Primary Application: Intermediate for medicinal chemistry (Kinase inhibitor scaffolds, Suzuki-Miyaura coupling).[1]

Welcome to the Technical Support Center. As the Senior Application Scientist for this product line, I have compiled this guide to address the specific stability challenges associated with the imidazopyrazine scaffold. This compound is not an inert brick; it is a functionalized heterocycle with specific sensitivities to moisture, light, and acidic environments.[2]

The following protocols are designed to prevent the three most common failure modes: protodebromination , methoxy hydrolysis , and oxidative darkening .[2]

Part 1: Critical Storage & Handling Protocols

Storage Architecture

Unlike simple aromatics, 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine requires an inert, cold chain .[1] The methoxy group at position 5 activates the ring, making it slightly more electron-rich and susceptible to oxidative degradation compared to its un-substituted counterparts.[2]

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term > 30 days)Retards kinetic degradation pathways, specifically spontaneous debromination.[1]
Atmosphere Argon or Nitrogen (Required)The imidazopyrazine core is prone to N-oxidation under ambient air over prolonged periods.[1]
Container Amber Glass Vials with Teflon-lined capsThe C-Br bond is photosensitive.[1][2] UV exposure can lead to radical formation and homolytic cleavage.[2]
Desiccation Required Hygroscopic nature can lead to hydrolysis of the methoxy group to the corresponding lactam (5-oxo derivative).[1]
Handling Workflow (The "Dry-Chain" Method)
  • Equilibration: Never open a cold vial immediately. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial introduces condensation, which is the primary cause of batch degradation.[2]

  • Weighing: This compound is classified as Toxic (H301/H311/H331) .[1][2] Weighing must be performed in a chemical fume hood using an anti-static gun to prevent dispersal of fine powder.[2]

  • Solvent Choice: Avoid protic solvents (methanol/water) for stock solutions if storing for >24 hours.[2] Use anhydrous DMSO or DMF.[2]

Part 2: Visualization of Workflows

Figure 1: Integrity Maintenance Workflow

This logic gate ensures that you do not compromise the bulk material during aliquot generation.[2]

StorageWorkflow cluster_Solubilization Solubilization Decision Start Receive Shipment (3-Bromo-5-methoxyimidazo[1,2-a]pyrazine) Equilibrate Equilibrate to RT (In Desiccator, 30 mins) Start->Equilibrate Open Open under Inert Gas (Argon/N2 flow) Equilibrate->Open Aliquot Create Single-Use Aliquots (Weigh into Amber Vials) Open->Aliquot Immediate Immediate Use? (Dissolve in DMSO/Ethanol) Aliquot->Immediate StoreSolid Long Term Storage? (Purge with Argon, Cap, Parafilm) Aliquot->StoreSolid Use Experimental Application Immediate->Use Use within 24h Freezer Store at -20°C (Dark, Dry) StoreSolid->Freezer

Caption: Figure 1. The "Dry-Chain" workflow minimizes moisture introduction during the critical transition from cold storage to active experimental use.

Part 3: Troubleshooting & FAQs

Category 1: Solubility & Solution Stability

Q: I dissolved the compound in DMSO, but it precipitated when added to my cell culture media. Why? A: This is a classic "crash-out" event. 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine is lipophilic.[1] When you spike a high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer (PBS or Media), the local concentration exceeds the solubility limit before it can disperse.

  • Fix: Perform a serial dilution in DMSO first (e.g., 100 mM

    
     10 mM 
    
    
    
    1 mM) to lower the step-down ratio. Alternatively, ensure the final DMSO concentration is <0.5% and vortex immediately upon addition.[2]

Q: Can I store the DMSO stock solution at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic and freezes at 19°C. Repeated freeze-thaw cycles will pull water into the solution, promoting hydrolysis of the methoxy group.[2]

  • Protocol: We recommend "Single-Use Aliquots." If you must refreeze, seal the vial with Parafilm under an argon stream before freezing.[2]

Category 2: Chemical Integrity & Degradation

Q: My white powder has turned faint yellow. Is it still usable? A: A faint yellowing usually indicates surface oxidation or trace photolysis (release of Br radicals).[2]

  • Validation: Run a quick LC-MS. If the purity is >95%, it is likely usable for biological assays but should be repurified for precise kinetic studies.[2]

  • Prevention: This confirms light exposure.[2] Switch to amber vials immediately.

Q: LC-MS shows a peak at M+16.[2] What is this? A: This is likely the N-oxide impurity, formed if the compound was stored in air (oxygen) rather than inert gas.[1][2]

  • Mechanistic Insight: The nitrogen atoms in the imidazopyrazine ring are susceptible to oxidation.[2] This changes the electronics of the ring and will drastically affect binding affinity in kinase assays.[2]

Q: LC-MS shows a peak at M-14 (Loss of Methyl). A: This is the hydrolysis product . The methoxy group (-OCH3) has hydrolyzed to the hydroxyl (-OH), which tautomerizes to the amide/lactam form. This occurs in acidic conditions or high-moisture environments.[2]

Figure 2: Degradation Pathway Analysis

Use this diagram to interpret your LC-MS data.

DegradationPathways Parent Parent Compound MW: 228.05 (Active) Hydrolysis Hydrolysis Product (Lactam Form) MW: ~214 Parent->Hydrolysis + H2O / Acid (Moisture ingress) Oxidation N-Oxide MW: ~244 Parent->Oxidation + O2 (Air exposure) Debromination Debrominated MW: ~150 (Rare in Storage) Parent->Debromination + UV Light

Caption: Figure 2.[1][3] Common degradation pathways detectable via LC-MS.[2] Methoxy hydrolysis and N-oxidation are the primary risks during improper storage.[1]

Part 4: Physicochemical Reference Data

PropertyValueNotes
Solubility (DMSO) > 20 mg/mLExcellent.[1] Recommended for stock solutions.[2][4]
Solubility (Ethanol) ~ 5-10 mg/mLModerate.[1][2] Sonicate if necessary.[2]
Solubility (Water) InsolubleDo not use water for stock preparation.[1][2]
Mass Spectrum M+H: 228/230Distinctive 1:1 doublet due to Bromine isotopes (

and

).
UV

~250-300 nmAbsorbance in UV range necessitates amber glass storage.[1][2]

References

  • BLD Pharm. (2024).[2][5] Safety Data Sheet: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (CAS 91775-61-0).[6] Retrieved from

  • ChemicalBook. (2024).[2] 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Properties and Suppliers. Retrieved from

  • Fisher Scientific. (2025).[2] General Handling of Halogenated Heterocycles. Retrieved from

  • PubChem. (2025).[2][4][7][8] Imidazo[1,2-a]pyrazine Scaffold Data. National Library of Medicine.[2] Retrieved from

Sources

Technical Support Center: Optimizing Cell Permeability of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: IPZ-PERM-OPT-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Subject: Troubleshooting Permeability & Efflux Issues in Imidazo[1,2-a]pyrazine Scaffolds

Diagnostic Hub: Identify Your Permeability Bottleneck

Before altering your chemistry, you must diagnose the mechanism of permeability failure. The imidazo[1,2-a]pyrazine scaffold is a privileged kinase inhibitor core (e.g., similar to the core in Entospletinib), but it frequently suffers from two distinct failure modes: Efflux Liability (P-gp/BCRP substrates) or Solubility-Limited Permeability ("Brick Dust").

Triage Flowchart

Use this decision tree to categorize your compound's behavior.

PermeabilityTriage Start Start: Low Caco-2/MDCK Permeability (< 1-2 × 10⁻⁶ cm/s) CheckRecovery Step 1: Check Mass Recovery Is recovery > 80%? Start->CheckRecovery LowRecovery Issue: Non-Specific Binding or Trapping Action: Add BSA to receiver plate CheckRecovery->LowRecovery No CheckPAMPA Step 2: Compare with PAMPA Is PAMPA Pe high (> 5 × 10⁻⁶ cm/s)? CheckRecovery->CheckPAMPA Yes EffluxSuspect Diagnosis: Transporter Efflux (P-gp/BCRP) Action: Check Efflux Ratio (B-A / A-B) CheckPAMPA->EffluxSuspect Yes (High PAMPA, Low Caco-2) SolubilityCheck Step 3: Check Kinetic Solubility Is solubility < 10 µM? CheckPAMPA->SolubilityCheck No (Low PAMPA, Low Caco-2) Run Caco-2 + Inhibitor (Verapamil/Ko143) Run Caco-2 + Inhibitor (Verapamil/Ko143) EffluxSuspect->Run Caco-2 + Inhibitor (Verapamil/Ko143) PassiveIssue Diagnosis: Poor Passive Diffusion Action: Check LogD and PSA GreaseBall Diagnosis: Too Lipophilic ('Grease Ball') Action: Add Polar Groups / Lower LogD PassiveIssue->GreaseBall If LogD > 4 SolubilityCheck->PassiveIssue No (High Sol) BrickDust Diagnosis: Solubility-Limited ('Brick Dust') Action: Disrupt Planarity / Add sp3 centers SolubilityCheck->BrickDust Yes (Low Sol)

Figure 1: Diagnostic logic for isolating the root cause of low permeability in imidazo[1,2-a]pyrazine analogs.

Troubleshooting Guides (FAQs)

Issue 1: The "Efflux Trap"

Symptom: My 3-bromo-5-methoxy analog shows excellent PAMPA permeability (


 cm/s) but poor Caco-2 apical-to-basolateral flux (

cm/s). The Efflux Ratio (ER) is > 2.0.

Root Cause: The imidazo[1,2-a]pyrazine core is a frequent substrate for P-glycoprotein (P-gp/MDR1). The 5-methoxy group, while improving solubility, creates an electron-rich environment that, combined with H-bond donors (HBD) on the 3-position substituent (e.g., an amide or urea linker), creates a perfect pharmacophore for P-gp recognition.

Corrective Actions:

  • N-Methylation: If your 3-position substituent contains an amide, N-methylate it. This reduces HBD count and often breaks P-gp recognition.

  • Steric Shielding: Introduce a small substituent (F, Me) ortho to the H-bond donor to "mask" it from the transporter binding site.

  • Scaffold Hopping: Consider replacing the 5-methoxy with a 5-difluoromethoxy or 5-cyclopropyl group. This alters the electronic profile without sacrificing too much metabolic stability.

Issue 2: The "Brick Dust" Phenomenon

Symptom: Compounds precipitate in the donor well. Both PAMPA and Caco-2 data are erratic or show zero flux.

Root Cause: The 3-bromo-5-methoxyimidazo[1,2-a]pyrazine core is flat and rigid. If you couple this with another planar aryl group at the 3-position (via Suzuki coupling), you create significant


-

stacking energy. This leads to high crystal lattice energy (High MP), making the compound insoluble in the assay buffer.

Corrective Actions:

  • Disrupt Planarity: Introduce an

    
     carbon linker or a twisted biaryl system at the 3-position.
    
  • Saturation: Replace a phenyl ring in the R3 side chain with a saturated heterocycle (e.g., morpholine, piperazine).

  • Assay Modification: Run the Kinetic Solubility Assay before permeability. If solubility is

    
    , permeability data is unreliable.
    

Structural Optimization (SAR) Manual

Use this guide to modify the 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine core. The goal is to balance Lipophilicity (LogD) and Polarity (PSA).

The Core: Imidazo[1,2-a]pyrazine[1][2][3][4][5][6][7][8][9][10]
  • Position 3 (The "Warhead" Vector): This is where the bromine is. It is the primary vector for potency (usually hinge binding).

    • Optimization: Avoid adding high-PSA groups here. If you need a H-bond donor for binding, ensure it is intramolecularly hydrogen-bonded (IMHB) to a neighbor to "hide" it from solvent/transporters.

  • Position 5 (The "Solubility" Handle): The methoxy group.

    • Optimization: The methoxy is a metabolic soft spot (O-dealkylation).

    • Alternative: Replace -OMe with -CHF2 or -CF3 to increase lipophilicity slightly but block metabolism, or -NHMe to increase solubility (though this may increase efflux).

  • Position 8 (The "Electronic" Tuner):

    • Optimization: Introducing a Nitrogen here (changing to a triazolopyrazine) usually lowers LogP but increases PSA. Stick to C-H or C-F at this position for membrane permeability.

Data Summary: Impact of Substituents on Permeability

Modification (from Core)Effect on LogD (7.4)Effect on Efflux (P-gp)Permeability Impact
Core (3-Br, 5-OMe) ~1.8 (Baseline) Low High (Passive)
3-Aryl (Phenyl)+1.5ModerateVariable (Solubility risk)
3-Heteroaryl (Pyridine)+0.5High (if basic N)Moderate (pH dependent)
5-OMe

5-OH
-1.2LowPoor (High PSA/zwitterion)
5-OMe

5-Cl
+0.6LowHigh (but metabolic risk)
3-Amide Linker-0.5Very High Low (Efflux liability)

Validated Experimental Protocols

Protocol A: pH-Dependent PAMPA (The "Passive" Check)

Use this to confirm if permeability is limited by ionization (pKa).

Reagents:

  • Dodecane solution containing 1% lecithin (Membrane).

  • Universal Buffer (pH 5.0, 6.2, 7.4).

Procedure:

  • Prepare Donor: Dilute 10 mM DMSO stock of the analog to 10 µM in buffers at pH 5.0, 6.2, and 7.4.

  • Prepare Membrane: Add 5 µL of lecithin/dodecane to the filter of the donor plate (MultiScreen-IP, 0.45 µm).

  • Incubation: Assemble sandwich. Incubate at 25°C for 16 hours in a humidity chamber.

  • Analysis: Quantify donor and acceptor wells via LC-MS/MS.

  • Interpretation:

    • If

      
       drops significantly at pH 5.0, your compound is likely a base (protonated at low pH).
      
    • Fix: Reduce basicity (lower pKa) by adding electron-withdrawing groups near the basic nitrogen.

Protocol B: Caco-2 with Inhibitor (The "Active" Check)

Use this to confirm P-gp efflux.

Procedure:

  • Setup: Run the standard Bi-directional Caco-2 assay (A-to-B and B-to-A).

  • Inhibitor Well: In a parallel set of wells, add Verapamil (50 µM) or Ko143 (1 µM) to both apical and basolateral chambers.

  • Calculation:

    
    
    
  • Interpretation:

    • If

      
       without inhibitor, and 
      
      
      
      with inhibitor, your compound is a definitive P-gp substrate.

References & Grounding

  • Imidazo[1,2-a]pyrazine as a Privileged Scaffold:

    • Source: "Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives..." (2022).[1] This study validates the scaffold's utility in kinase inhibition and highlights the structural requirements for cellular activity.

  • P-gp Efflux Mechanisms & Mitigation:

    • Source: "Approaches to minimize the effects of P-glycoprotein in drug transport" (2022).[2] Provides mechanistic validation for the N-methylation and inhibitor strategies.

  • PAMPA vs. Caco-2 Discrepancies:

    • Source: "Comparison between Caco-2 permeability and PAMPA permeability" (ResearchGate).[3] Validates the diagnostic flowchart logic regarding passive vs. active transport.

  • 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Properties:

    • Source: PubChem/Chemical Vendors. Confirms the specific core structure and its availability as a building block for SAR.

For further assistance with specific analog design, please reply with your current LogD and pKa values.

Sources

Validation & Comparative

A Comparative Guide to 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine and Other Imidazopyrazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the hypothetical compound 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine with established imidazopyrazine-based kinase inhibitors. We will explore the structural nuances, target specificities, and the experimental methodologies required for a thorough comparative analysis.

Introduction to the Imidazopyrazine Scaffold: A Privileged Core in Kinase Inhibition

The imidazo[1,2-a]pyrazine scaffold is a nitrogen-rich heterocyclic system that has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its rigid, bicyclic nature allows for the precise spatial orientation of substituents to interact with the ATP-binding pocket of various kinases. This versatile core has been successfully exploited to develop inhibitors for a range of kinase targets implicated in oncology and inflammatory diseases, including Aurora kinases, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks).[2][3][4] The amenability of the imidazopyrazine ring system to chemical modification at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on a hypothetical novel compound, 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine, and places it in the context of other well-characterized imidazopyrazine kinase inhibitors. By detailing the necessary experimental workflows and comparing against known inhibitors, we provide a framework for evaluating its potential as a therapeutic agent.

Profile of a Hypothetical Kinase Inhibitor: 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine

For the purpose of this guide, we will consider 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine as a novel, uncharacterized compound. Its structure suggests potential for kinase inhibition, with the bromine atom at the 3-position and the methoxy group at the 5-position offering distinct electronic and steric properties that could influence binding to a kinase active site. The evaluation of this compound would require a systematic approach to determine its biological activity, starting with broad kinase screening followed by more focused biochemical and cellular assays.

Comparator Kinase Inhibitors

To effectively evaluate our hypothetical compound, we will compare it against three well-documented kinase inhibitors that feature the imidazo[1,2-a]pyrazine or a similar scaffold:

  • Anlotinib: A multi-targeted tyrosine kinase inhibitor that, while not a classical imidazo[1,2-a]pyrazine, features a structurally related core and targets multiple kinases including VEGFR, FGFR, PDGFR, and c-Kit.[5][6] It is approved for the treatment of various cancers.[7]

  • SCH 1473759 (Compound 12k): A potent, injectable dual inhibitor of Aurora kinases A and B with a core imidazo-[1,2-a]-pyrazine structure.[2]

  • Compound 3c: A novel imidazo[1,2-a]pyrazine derivative identified as a potent CDK9 inhibitor.[4]

Compound Target Kinase(s) Reported IC50 Therapeutic Area
Anlotinib VEGFR2, PDGFRβ, FGFR1, c-KitVEGFR2: <1 nMOncology
SCH 1473759 Aurora A, Aurora BAur A: 0.02 nM (Kd), Aur B: 0.03 nM (Kd)Oncology
Compound 3c CDK90.16 µMOncology

Signaling Pathways and Therapeutic Rationale

Understanding the signaling pathways in which these kinases operate is crucial to appreciating the therapeutic potential of their inhibitors.

VEGFR/PDGFR/FGFR Signaling in Angiogenesis

Anlotinib's efficacy is largely attributed to its anti-angiogenic properties by inhibiting key receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and FGFR.[8] These receptors are critical for tumor growth and metastasis, as they mediate the formation of new blood vessels that supply nutrients to the tumor.[9]

G cluster_cell Endothelial Cell cluster_pathways Downstream Signaling VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_Akt FGFR FGFR PLCg_PKC PLCγ/PKC Pathway FGFR->PLCg_PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PI3K_Akt->Angiogenesis RAS_MAPK->Angiogenesis PLCg_PKC->Angiogenesis Anlotinib Anlotinib Anlotinib->VEGFR Inhibits Anlotinib->PDGFR Inhibits Anlotinib->FGFR Inhibits

Caption: Anlotinib inhibits key RTKs to block pro-angiogenic signaling pathways.

Aurora Kinase Signaling in Mitosis

Aurora kinases are essential for proper cell division, and their overexpression is common in many cancers.[2] SCH 1473759's inhibition of Aurora A and B leads to mitotic arrest and subsequent cell death, making it a promising anti-cancer strategy.

G cluster_cell_cycle Cell Cycle Progression Prophase Prophase Metaphase Metaphase Prophase->Metaphase Aurora A Anaphase Anaphase Metaphase->Anaphase Aurora B Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora B Aurora_A Aurora A Aurora_B Aurora B SCH_1473759 SCH 1473759 SCH_1473759->Aurora_A Inhibits SCH_1473759->Aurora_B Inhibits

Caption: SCH 1473759 disrupts mitosis by inhibiting Aurora kinases A and B.

CDK9 in Transcriptional Regulation

CDK9 is a key regulator of transcription elongation. Its inhibition by compounds like 3c can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in cancers that are dependent on high levels of transcription for their survival.[4]

G cluster_transcription Transcriptional Regulation RNAPII RNA Polymerase II Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation PTEFb P-TEFb (CDK9/CycT1) PTEFb->RNAPII Phosphorylates Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_apoptotic_proteins Compound_3c Compound 3c Compound_3c->PTEFb Inhibits

Caption: Compound 3c inhibits CDK9, leading to reduced transcription of key survival proteins.

Experimental Methodologies for Comparative Analysis

To ascertain the kinase inhibitory profile of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine and compare it with our selected inhibitors, a series of well-defined experiments are necessary.

Biochemical Kinase Assay

A biochemical assay is the first step to determine the direct inhibitory effect of a compound on a purified kinase. The ADP-Glo™ Kinase Assay is a robust method for this purpose.[10]

G cluster_workflow Biochemical Kinase Assay Workflow (ADP-Glo™) Start Start Incubate_Kinase_Inhibitor Incubate Kinase with Inhibitor Start->Incubate_Kinase_Inhibitor Add_Substrate_ATP Add Substrate and ATP Incubate_Kinase_Inhibitor->Add_Substrate_ATP Kinase_Reaction Kinase Reaction Add_Substrate_ATP->Kinase_Reaction Stop_Reaction_Deplete_ATP Stop Reaction & Deplete Remaining ATP Kinase_Reaction->Stop_Reaction_Deplete_ATP Convert_ADP_to_ATP Convert ADP to ATP Stop_Reaction_Deplete_ATP->Convert_ADP_to_ATP Measure_Luminescence Measure Luminescence Convert_ADP_to_ATP->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow for a biochemical kinase assay to determine IC50 values.

Detailed Protocol: ADP-Glo™ Kinase Assay [10]

  • Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and serial dilutions of the test compounds (3-Bromo-5-methoxyimidazo[1,2-A]pyrazine and comparators).

  • Kinase Reaction:

    • Add 10 µL of the kinase enzyme solution to each well of a 384-well plate.

    • Add 5 µL of the test compound at various concentrations and incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a mixture containing the appropriate substrate and ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, which reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Kinase Assay

A cellular assay is essential to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context. A Western blot-based assay to detect the phosphorylation of a known kinase substrate is a standard method.

Detailed Protocol: Cellular Western Blot Assay

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to have high activity of the target kinase) to 70-80% confluency.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate to ensure equal loading.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the evaluation of a novel hypothetical imidazopyrazine kinase inhibitor, 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine. By comparing it against well-characterized inhibitors like Anlotinib, SCH 1473759, and Compound 3c, and by employing robust biochemical and cellular assays, a clear picture of its potency, selectivity, and cellular activity can be established.

The initial characterization would involve screening against a broad panel of kinases to identify primary targets. Subsequent detailed IC50 determination against these targets, followed by cellular assays to confirm on-target activity, will be crucial. The structure-activity relationship (SAR) can be further explored by synthesizing analogs with modifications at the 3- and 5-positions of the imidazopyrazine core. This systematic approach will be instrumental in determining the therapeutic potential of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine and its place within the growing family of imidazopyrazine-based kinase inhibitors.

References

  • Yu, T., et al. (2018). Discovery of a Highly Potent Orally Bioavailable imidazo-[1, 2-a]pyrazine Aurora Inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(9), 1547-1551. [Link]

  • Sharma, V., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(30), 5789-5813. [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]

  • Alsfouk, A. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4492. [Link]

  • Norman, P. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Expert Opinion on Therapeutic Patents, 22(8), 981-985. [Link]

  • Lin, B., et al. (2019). Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma. Frontiers in Oncology, 9, 114. [Link]

  • Wang, Y., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1953-1956. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(8), 633-652. [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4492. [Link]

  • Shen, G., et al. (2018). Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development. Journal of Hematology & Oncology, 11(1), 120. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Xie, C., et al. (2018). Anlotinib as a molecular targeted therapy for tumors. Oncology Letters, 16(5), 5743-5751. [Link]

  • Han, B., et al. (2018). A phase II study of anlotinib in 45 patients with relapsed small cell lung cancer. Cancer, 124(21), 4233-4240. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Anlotinib: A Deep Dive into its Chemical Properties and Pharmaceutical Applications. [Link]

  • ASCO Publications. (2024). A phase II study to evaluate the safety and efficacy of anlotinib combined with penpulimab for advanced refractory biliary tract cancer. [Link]

  • ResearchGate. (n.d.). The structure of anlotinib... [Link]

  • Wang, G., et al. (2019). Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. Cancer Science, 110(5), 1605-1616. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. (n.d.). Current anlotinib clinical trials for multiple cancers. [Link]

  • MDPI. (2023). Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Anlotinib Dihydrochloride? [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

  • ResearchGate. (n.d.). Mechanism of action of anlotinib. [Link]

  • PubMed Central. (2020). Anlotinib Combined with S-1 in the Third-Line Treatment of Stage IV Non-Small Cell Lung Cancer: Study Protocol for Phase II Clinical Trial. [Link]

  • PubMed Central. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]

  • PubMed Central. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. [Link]

  • PubMed Central. (2022). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. [Link]

  • PubMed Central. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]

  • PubMed Central. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

  • Zhang, Y., et al. (2023). Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib. Drug Design, Development and Therapy, 17, 3567-3577. [Link]

Sources

A Comparative Analysis of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine and Other Privileged Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Imidazo[1,2-a]pyrazine as a Scaffold of Interest

In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Nitrogen-bridgehead fused heterocycles, often considered "privileged scaffolds," serve as a foundational element in this search due to their structural rigidity, three-dimensional complexity, and capacity for diverse functionalization. Among these, the imidazo[1,2-a]pyrazine core has garnered significant attention.[1] This bicyclic system, an analogue of deazapurines, is endowed with a rich electronic profile that facilitates a multitude of biological interactions.[1]

This guide focuses on a specific, highly functionalized derivative: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine . The strategic placement of a bromine atom at the C3 position and a methoxy group at the C5 position transforms the core scaffold into a versatile platform for synthetic elaboration and targeted biological investigation. The bromine atom serves as a synthetic handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the methoxy group can modulate the electronic properties and metabolic stability of the molecule.

This document provides a comparative analysis of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine against other significant heterocyclic systems: its close structural relative, imidazo[1,2-a]pyridine , and the functionally distinct 1,2,4,5-tetrazine . Through an examination of their synthesis, physicochemical properties, and pharmacological profiles, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative merits and potential applications.

Synthesis and Strategic Functionalization: A Comparative Overview

The synthetic accessibility of a scaffold is a critical determinant of its utility in a drug discovery program. The choice of a synthetic route is dictated not only by yield and scalability but also by its tolerance to functional group diversity and the positions it allows for modification.

The Imidazo[1,2-a]pyrazine Scaffold

The construction of the imidazo[1,2-a]pyrazine core is most commonly achieved through the condensation of a 2-aminopyrazine derivative with an α-haloketone or a related two-carbon synthon.[2] However, for creating substituted analogues, multicomponent reactions (MCRs) have emerged as a highly efficient strategy. An iodine-catalyzed one-pot, three-component reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide provides rapid access to a library of C2 and C3-substituted imidazo[1,2-a]pyrazines.[3][4]

The introduction of the key bromine atom at the C3 position is typically achieved via electrophilic aromatic halogenation. N-Bromosuccinimide (NBS) has proven to be a particularly effective reagent for this transformation, offering high yields and avoiding the cumbersome workups associated with using molecular bromine.[1] The reaction proceeds at the site of greatest electron density, which in the imidazo[1,2-a]pyrazine system, is the C3 position.

G cluster_0 Synthesis of Imidazo[1,2-a]pyrazine Core cluster_1 Functionalization at C3 2-Aminopyrazine 2-Aminopyrazine MCR One-Pot Three-Component Reaction (e.g., Iodine-catalyzed) 2-Aminopyrazine->MCR Aldehyde Aldehyde Aldehyde->MCR Isocyanide Isocyanide Isocyanide->MCR Substituted_IP 2,3-Disubstituted Imidazo[1,2-a]pyrazine MCR->Substituted_IP IP_Core Imidazo[1,2-a]pyrazine Core NBS N-Bromosuccinimide (NBS) IP_Core->NBS Bromo_IP 3-Bromo-Imidazo[1,2-a]pyrazine NBS->Bromo_IP

Caption: General synthetic strategies for the imidazo[1,2-a]pyrazine scaffold.

Comparative Scaffolds: Imidazo[1,2-a]pyridine and 1,2,4,5-Tetrazine
  • Imidazo[1,2-a]pyridine: Synthesis mirrors that of its pyrazine counterpart, typically involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound. Multicomponent reactions, such as the Groebke-Blackburn-Bienayme (GBB) reaction, are also highly effective for generating diverse libraries.[5][6] The C3 position is similarly activated towards electrophilic substitution, making bromination with NBS a straightforward process.[7] The key difference lies in the electronic nature of the six-membered ring, which can influence reaction rates and subsequent biological activity.

  • 1,2,4,5-Tetrazine: The synthesis of this highly nitrogen-rich heterocycle is more specialized. A common route to 3-bromo-1,2,4,5-tetrazine involves a multi-step sequence starting from commercially available materials, often culminating in an oxidative cyclization.[8] Unlike the imidazo-fused systems, the tetrazine ring is exceptionally electron-deficient. This property makes the 3-bromo substituent highly susceptible to nucleophilic aromatic substitution and is the basis for its utility in bioorthogonal chemistry, particularly in inverse-electron-demand Diels-Alder reactions.[8][9]

Causality in Experimental Choices: The choice of NBS for bromination over other reagents like Br₂/acetic acid is a deliberate one to enhance efficiency and simplify purification, a critical consideration in library synthesis.[1] Similarly, the adoption of MCRs for core synthesis reflects a strategic shift towards atom economy and the rapid generation of chemical diversity from simple starting materials.[3][4]

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of a molecule are paramount to its drug-like characteristics, influencing solubility, permeability, and metabolic stability.

Property3-Bromo-5-methoxyimidazo[1,2-a]pyrazine3-Bromoimidazo[1,2-a]pyridine3-Bromo-1,2,4,5-tetrazine
Molecular Formula C₇H₆BrN₃O[10]C₇H₅BrN₂[7]CHBrN₄
Molecular Weight 228.05 g/mol [10]197.03 g/mol [7]148.95 g/mol
Appearance SolidSolidRed/Purple Solid
Melting Point (°C) Not widely reported; Inert atmosphere storage recommended[10]~85-90 °C (Varies with purity)~50-55 °C
Predicted XlogP ~2.0-2.52.8[7]~0.5-1.0
Reactivity of Bromo Group Handle for cross-coupling (e.g., Suzuki, Sonogashira)Handle for cross-couplingHighly activated for SₙAr and Diels-Alder reactions[9]

Data compiled from various sources and predictive modeling where necessary.

The methoxy group in our lead compound increases its polarity compared to the direct pyridine analogue, which may influence its solubility profile. The most striking difference is with 3-bromo-1,2,4,5-tetrazine, whose high nitrogen content results in a significantly different electronic distribution and reactivity profile.

Biological and Pharmacological Profiles

The true value of a scaffold is realized in its biological activity. The imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine cores are present in numerous pharmacologically active agents, while the tetrazine core has carved a niche in chemical biology.

Imidazo[1,2-a]pyrazine Derivatives

Derivatives of this scaffold exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1]

  • ENPP1 Inhibition: Recently, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[11] ENPP1 is a negative regulator of the cGAS-STING pathway, a critical component of the innate immune system. By inhibiting ENPP1, these compounds can enhance STING signaling, making them promising agents for cancer immunotherapy.[11] One optimized compound demonstrated an IC₅₀ of 5.70 nM and enhanced the antitumor efficacy of an anti-PD-1 antibody in a murine model.[11]

  • Tropomyosin Receptor Kinase (Trk) Inhibition: A series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides were developed as pan-Trk inhibitors.[12] The most potent compounds exhibited IC₅₀ values in the low nanomolar range against TrkA, TrkB, and TrkC, demonstrating potential for treating cancers driven by Trk fusions.[12]

  • Antibacterial Agents: The scaffold has been explored for its potential to inhibit bacterial processes. Certain derivatives act as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system, which is essential for the virulence of pathogens like Helicobacter pylori.[2]

G Pathogen_DNA Pathogen or Tumor DNA in Cytosol cGAS cGAS Pathogen_DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING (on ER) cGAMP->STING binds & activates ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzes TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons (IFN-β) IRF3->IFNs Immune_Response Antiviral/Antitumor Immune Response IFNs->Immune_Response AMP AMP ENPP1->AMP IP_Inhibitor Imidazo[1,2-a]pyrazine Inhibitor IP_Inhibitor->ENPP1 inhibits

Caption: Role of Imidazo[1,2-a]pyrazine as an ENPP1 inhibitor in the cGAS-STING pathway.

Comparative Scaffolds: Biological Roles
  • Imidazo[1,2-a]pyridine: This is arguably one of the most successful privileged scaffolds in medicinal chemistry. It is the core of several marketed drugs, including the widely prescribed hypnotics Zolpidem and Alpidem .[13] Its applications are vast, with derivatives showing promise as anticancer, anti-tuberculosis (e.g., Telacebec), and antiviral agents.[5][13] The subtle change from a pyrazine to a pyridine ring can significantly alter target specificity and pharmacokinetic properties.

  • 1,2,4,5-Tetrazine: The primary "biological" application of tetrazines is not as direct-acting therapeutics but as tools for chemical biology. Their rapid and specific reaction with strained dienophiles (like trans-cyclooctene) forms the basis of "click chemistry".[9] This allows for the precise labeling of proteins and other biomolecules in living systems, drug delivery systems that "click-to-release" a therapeutic payload, and in vivo imaging applications.[8][9]

Comparative Biological Activity Data
Compound ClassTargetKey Result (IC₅₀)Reference
Imidazo[1,2-a]pyrazine ENPP15.70 nM[11]
Imidazo[1,2-a]pyrazine TrkA/B/C2.65 / 10.47 / 2.95 nM[12]
Imidazo[1,2-a]pyrazine HT-29 Cancer Cell Line12.98 µM[6]
Imidazo[1,2-a]pyridine HT-29 Cancer Cell Line4.15 µM[5]
Imidazo[1,2-a]pyridine M. tuberculosis (Q203)MIC₈₀ = 0.009 µM[13]

This data highlights that while both imidazo-fused systems can be potent enzyme inhibitors and cytotoxic agents, the specific substitutions and the nature of the six-membered ring (pyrazine vs. pyridine) are critical in fine-tuning the activity against a particular target.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine

This protocol describes a self-validating system for the functionalization of the C3 position, a key step in diversifying the lead scaffold. The causality behind the choice of reagents is to ensure a high-yielding, robust, and broadly applicable reaction.

Objective: To couple an arylboronic acid with 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine to generate a 3-aryl-5-methoxyimidazo[1,2-a]pyrazine derivative.

Workflow Diagram:

G Start Start: Reagents in Vial Degas Degas with Argon (3 cycles) Start->Degas Heat Heat to 80-100°C (2-12 h) Degas->Heat TLC Monitor by TLC/LC-MS Heat->TLC TLC->Heat Incomplete Workup Aqueous Workup (e.g., add water, extract with EtOAc) TLC->Workup Complete Purify Purify by Column Chromatography Workup->Purify End Characterize Product (NMR, MS) Purify->End

Sources

Publish Comparison Guide: Validating the Anticancer Activity of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation workflow for 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine , a functionalized heterocyclic scaffold with high potential in medicinal chemistry as a kinase or tubulin inhibitor.

Executive Summary & Compound Profile

3-Bromo-5-methoxyimidazo[1,2-a]pyrazine represents a privileged scaffold in oncology drug discovery. Unlike simple heterocycles, the specific substitution pattern—a bromine at C3 and a methoxy group at C5—imparts unique electronic properties and reactivity profiles. In the context of anticancer validation, this molecule is typically evaluated either as a direct cytotoxic agent (targeting tubulin or kinases) or as a late-stage intermediate for Structure-Activity Relationship (SAR) expansion.

Why This Molecule? (The "Why" Behind the Science)
  • The C3-Bromo Handle: This is the primary site for Suzuki-Miyaura cross-coupling, allowing the introduction of aryl systems critical for occupying the hydrophobic pocket of kinase domains (e.g., BTK, CDK9, or PI3K).

  • The C5-Methoxy Group: Often acts as a hydrogen bond acceptor or a metabolic blocker, improving solubility and altering the pKa of the pyrazine nitrogen, which is crucial for ATP-mimetic binding.

Comparative Benchmarks

To validate this compound, it must be benchmarked against established standards to determine if it acts as a "Hit" (intrinsic activity) or a "Lead" (requires optimization).

Comparison CandidateRole in ValidationTarget Mechanism
3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Test Compound Unknown (Likely Kinase/Tubulin)
Cisplatin / Doxorubicin Positive Control (General)DNA Damage / Intercalation
Paclitaxel Positive Control (Specific)Tubulin Stabilization (G2/M Arrest)
Flavopiridol (Alvocidib) Positive Control (Specific)CDK Inhibition (G1/S Arrest)
Imidazo[1,2-a]pyrazine (Unsubstituted) Structural Negative ControlBaseline Scaffold Toxicity

Validation Workflow & Experimental Protocols

Scientific integrity demands a "Self-Validating System." We do not assume activity; we prove it through a funnel of exclusion.

Phase I: Chemical Integrity & Stability (Pre-Biological)

Before adding to cells, ensure the bromine atom is stable in culture media.

  • Protocol: Incubate compound in DMSO/Media (1:99) at 37°C for 24h. Analyze via HPLC-MS.

  • Pass Criteria: >95% parent compound remaining.[1] Hydrolysis of the methoxy group or debromination indicates false positives in bioassays.

Phase II: Cytotoxicity Profiling (The "Kill" Switch)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a diverse panel of cancer cell lines.

Methodology: CCK-8 / MTT Assay

  • Seeding: Seed cells (e.g., HeLa, MCF-7, A549) at 3,000–5,000 cells/well in 96-well plates.

  • Treatment: After 24h, treat with serial dilutions of the Test Compound (0.1 µM – 100 µM).

    • Critical Step: Maintain DMSO concentration <0.5% to prevent solvent toxicity.

  • Incubation: 48h and 72h timepoints.

  • Readout: Add CCK-8 reagent, incubate 2h, read OD at 450 nm.

Data Interpretation Guide:

  • < 1 µM: Potent Hit (Likely specific target engagement).

  • 1 – 10 µM: Moderate Activity (Good starting point for optimization).

  • > 50 µM: Inactive (Or non-specific toxicity).

Phase III: Mechanism Deconvolution (The "How")

Imidazo[1,2-a]pyrazines typically act via one of two pathways. We distinguish them using Flow Cytometry Cell Cycle Analysis .

Scenario A: Tubulin Inhibition
  • Observation: Cells arrest in G2/M phase .[2][3][4]

  • Visual Confirmation: Immunofluorescence staining of

    
    -tubulin shows disrupted microtubule networks (fragmented or bundled).
    
  • Reference: TB-25 (an imidazo[1,2-a]pyrazine derivative) inhibits tubulin polymerization (IC50 ~23 nM).[3]

Scenario B: Kinase Inhibition (CDK/PI3K)
  • Observation: Cells arrest in G0/G1 phase (CDK inhibition) or show apoptosis without specific arrest.

  • Biochemical Confirmation: Western Blot for phosphorylated downstream markers (e.g., p-Rb, p-AKT, p-S6K).

Visualizations & Logic Maps

Diagram 1: Structural Logic & SAR Potential

This diagram illustrates why the 3-Bromo and 5-Methoxy positions are critical for the compound's transition from a "Scaffold" to a "Drug."

SAR_Logic Core Imidazo[1,2-a]pyrazine Core Scaffold Br 3-Bromo Position (Reactive Handle) Core->Br Electrophilic Site OMe 5-Methoxy Position (Solubility/H-Bonding) Core->OMe Electronic Tuning Target Target Binding (Kinase/Tubulin) Br->Target Suzuki Coupling (Adds Hydrophobic Aryl) OMe->Target Metabolic Stability

Caption: SAR Logic: The 3-Br allows library expansion via cross-coupling, while 5-OMe modulates physicochemistry.

Diagram 2: Experimental Validation Funnel

A step-by-step decision tree for researchers to validate activity.

Validation_Funnel Start Start: 3-Bromo-5-methoxy Imidazo[1,2-a]pyrazine Step1 Step 1: Purity Check (HPLC/NMR >95%) Start->Step1 Step2 Step 2: Cytotoxicity (MTT) Panel: HeLa, MCF-7, A549 Step1->Step2 Decision IC50 Result? Step2->Decision Inactive IC50 > 50µM STOP or Derivatize Decision->Inactive Active IC50 < 10µM Proceed to MoA Decision->Active Step3 Step 3: Flow Cytometry (Cell Cycle Analysis) Active->Step3 G2M G2/M Arrest Suspect: Tubulin Step3->G2M G1S G0/G1 Arrest Suspect: Kinase (CDK/PI3K) Step3->G1S Confirm1 Assay: Tubulin Polymerization G2M->Confirm1 Confirm2 Assay: Kinase Profiling (WB) G1S->Confirm2

Caption: Validation Funnel: A rigorous "Go/No-Go" decision tree for validating anticancer hits.

Comparative Data Summary

The following table synthesizes expected performance metrics based on literature for the Imidazo[1,2-a]pyrazine class.

Metric3-Br-5-OMe-Imidazo[1,2-a]pyrazineStandard Chemotherapy (Doxorubicin)Optimized Kinase Inhibitor (e.g., Ibrutinib)
Primary Target Scaffold / Multi-target Topoisomerase IIBTK (Specific)
IC50 (Breast/MCF-7) Est. 5 – 25 µM (Moderate)0.1 – 0.5 µM1 – 5 µM
Selectivity Index (SI) Low (Requires optimization)Low (Toxic to normal cells)High (>100)
Solubility Moderate (Improved by OMe)High (Salt form)Low (Requires formulation)
Drug-Likeness Lead-Like (MW < 250)DrugDrug

Expert Insight: The "3-Bromo" variant is rarely the final drug. It is the "clay" from which the drug is sculpted. Its moderate IC50 (5–25 µM) is acceptable for a starting scaffold, provided it shows chemical tractability for adding potency-enhancing groups at the C3 position.

References

  • Zeng, C., et al. (2022). Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry.[1][3][5][6][7]

    • Relevance: Establishes the imidazo[1,2-a]pyrazine scaffold as a potent tubulin inhibitor (IC50 ~23 nM) and defines the G2/M arrest mechanism.[3]

  • Al-Qadi, I., et al. (2025). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents.[5][6] BMC Chemistry.[3][5]

    • Relevance: Provides recent comparative data on cytotoxicity against MCF-7 and HT-29 cell lines for this specific heterocycle class.[6]

  • Herman, R., et al. (2022). Synthesis and Biological Evaluation of Imidazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9. Molecules.[1][2][3][4][8][5][6][7][9][10][11]

    • Relevance: Validates the scaffold as a CDK9 inhibitor, offering an alternative mechanism (G1/S arrest) to tubulin inhibition.
  • Li, W., et al. (2022). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives.[1] Molecules.[1][2][3][4][8][5][6][7][9][10][11]

    • Relevance: Demonstrates the impact of substitutions (like morpholine) on the pyrazine ring, providing a baseline for SAR comparisons.

Sources

Comparative Guide: Substituted Imidazo[1,2-a]pyrazines as Dual PI3K/mTOR Inhibitors

[1]

Executive Summary & Scaffold Analysis

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in oncology, particularly for targeting the PI3K/AKT/mTOR signaling pathway.[1] Unlike earlier generation quinoline-based inhibitors, this fused heterocyclic system offers superior solubility profiles and a tunable electronic landscape, allowing for precise dual inhibition of PI3K

This guide evaluates the structure-activity relationship (SAR) of this class, specifically comparing C-3 and C-8 substituted derivatives against industry standards.[2] We focus on the transition from early-generation leads (e.g., Compound 15a) to optimized candidates (e.g., Compound 42) to demonstrate how subtle steric and electronic modifications drive nanomolar potency.

The Core Scaffold: Functional Zones

The imidazo[1,2-a]pyrazine core functions through three distinct vectors:

  • The Hinge Binder (N-1/C-2/C-3): Critical for ATP-competitive binding.[2]

  • The Affinity Clamp (C-6): Extends into the hydrophobic pocket (selectivity filter).[2]

  • The Solvent Channel (C-8): Ideal for solubilizing groups (morpholine/piperazine moieties).[2]

SAR_MapCoreImidazo[1,2-a]pyrazineCore ScaffoldC3C-3 Position(Hinge Region Interaction)Critical for PotencyCore->C3 Electronic TuningC8C-8 Position(Solvent Exposed)Modulates Solubility & PKCore->C8 Steric Bulk ToleranceC6C-6 Position(Hydrophobic Pocket)Determines SelectivityCore->C6 Linker OptimizationArylAryl/Heteroaryl Groups(e.g., 3-pyridyl)C3->ArylAmineCyclic Amines(e.g., Piperazine)C8->Amine

Figure 1: Functional zoning of the Imidazo[1,2-a]pyrazine scaffold.[2] High-contrast mapping of SAR vectors.

Comparative Performance Analysis

The following data compares optimized imidazo[1,2-a]pyrazine derivatives. Compound 42 represents the optimized "Function-Oriented Synthesis" (FOS) lead, while Compound 15a represents an earlier prototype.[2][1] BEZ235 (Dactolisib) is included as a clinical reference standard.[2]

Table 1: In Vitro Potency & Selectivity Profile
FeatureCompound 42 (Optimized Lead)Compound 15a (Early Gen)BEZ235 (Reference)
PI3K

IC

0.06 nM 1.2 nM4.0 nM
mTOR IC

3.12 nM 15.5 nM20.7 nM
Selectivity (PI3K/mTOR) Balanced Dual InhibitionPI3K BiasedBalanced
Solubility (pH 7.4) High (>100

g/mL)
ModerateLow
Oral Bioavailability (F%) ~55% <20%~10-20%
Key Structural Feature C-3 (2-methoxy-5-pyridyl) + C-8 bridged amineUnsubstituted C-8Quinoline Core

Analysis of Causality:

  • Potency Shift: The introduction of a 2-methoxy-5-pyridyl group at C-3 in Compound 42 creates a stronger hydrogen bond network with the kinase hinge region (Val851 in PI3K

    
    ) compared to the phenyl ring in 15a.[2]
    
  • PK Improvement: Substitution at C-8 with a bridged piperazine or morpholine analog disrupts the planarity of the scaffold just enough to prevent

    
    -
    
    
    stacking aggregation, significantly boosting solubility and oral bioavailability (F%).[2]

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for evaluating this scaffold.

Protocol A: Function-Oriented Synthesis (FOS) of Imidazo[1,2-a]pyrazines

Rationale: The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction is often cited, but for high-purity kinase inhibitors, a sequential condensation-coupling approach is preferred to minimize side products.[2]

  • Condensation (Scaffold Formation):

    • React 2-aminopyrazine with

      
      -bromoacetophenone derivatives in refluxing ethanol (78°C) for 4 hours.
      
    • Critical Control: Monitor disappearance of starting amine via TLC (5% MeOH/DCM).

    • Yield expectation: 75-85%.

  • Halogenation (Activation):

    • Treat the intermediate with N-bromosuccinimide (NBS) in acetonitrile at 0°C to install a bromide at C-3.[2]

  • Suzuki-Miyaura Coupling (C-3 Functionalization):

    • Combine C-3 bromo-intermediate with aryl-boronic acid (e.g., 2-methoxy-5-pyridineboronic acid).[2]

    • Catalyst: Pd(dppf)Cl

      
       (5 mol%).[2]
      
    • Base: K

      
      CO
      
      
      (2M aq).[2]
    • Solvent: 1,4-Dioxane, degassed.[2]

    • Run at 90°C under N

      
       for 12 hours.
      
  • S

    
    Ar Displacement (C-8 Functionalization): 
    
    • If a leaving group (Cl/Br) is present at C-8, react with the desired amine (e.g., N-methylpiperazine) in DMF at 60°C.[2]

Protocol B: ADP-Glo™ Kinase Assay (Validation System)

Rationale: Radiometric assays are sensitive but hazardous.[2] ADP-Glo is a self-validating luminescent system that directly correlates ADP production to % inhibition.[2]

  • Reagent Prep: Dilute PI3K

    
     (0.2 
    
    
    g/mL) and Lipid Substrate (PIP2:PS, 10
    
    
    M) in Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl
    
    
    , 1 mM EGTA).
  • Compound Treatment:

    • Dispense 10 nL of Compound 42 (serial dilution in DMSO) into 384-well white plates.

    • Add 2

      
      L of Enzyme solution. Incubate 15 min at RT.
      
  • Reaction Initiation:

    • Add 2

      
      L of ATP (10 
      
      
      M final).[2] Incubate 60 min at RT.
  • Detection:

    • Add 4

      
      L ADP-Glo™ Reagent  (Terminates reaction, depletes remaining ATP).[2] Incubate 40 min.
      
    • Add 8

      
      L Kinase Detection Reagent  (Converts ADP to ATP 
      
      
      Luciferase/Luciferin reaction).[2] Incubate 30 min.
  • Readout: Measure Luminescence (RLU). Calculate IC

    
     using a 4-parameter logistic fit.
    

Mechanism of Action & Signaling Pathway[3]

The imidazo[1,2-a]pyrazine inhibitors function as ATP-competitive agents.[2] By occupying the ATP binding pocket of both PI3K and mTOR, they prevent the phosphorylation of downstream effectors Akt and S6K1, effectively shutting down the "survival signal" in cancer cells.

PathwayRTKReceptor Tyrosine Kinase(Growth Factor Activated)PI3KPI3K (p110/p85)RTK->PI3K ActivationPIP3PIP2 -> PIP3PI3K->PIP3 PhosphorylationAKTAKT (Protein Kinase B)PIP3->AKT RecruitmentmTORmTORC1 / mTORC2AKT->mTOR ActivationS6KS6K1(Translation)mTOR->S6KApoptosisCell Survival & GrowthS6K->ApoptosisInhibitorImidazo[1,2-a]pyrazine(Compound 42)Inhibitor->PI3K Blocks ATP SiteInhibitor->mTOR Blocks ATP Site

Figure 2: Dual inhibition mechanism.[2] The scaffold simultaneously blocks upstream (PI3K) and downstream (mTOR) nodes, preventing feedback loop reactivation.

References

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine derivatives as potent PI3K/mTOR dual inhibitors. Source: PubMed / European Journal of Medicinal Chemistry [2]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Source: Bioorganic & Medicinal Chemistry Letters

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Source: Journal of Medicinal Chemistry [2]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors. Source: Bioorganic Chemistry

Off-Target Effects of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine is a specialized heterocyclic building block (CAS 91775-61-0) functioning as a "privileged scaffold" in the synthesis of ATP-competitive kinase inhibitors (e.g., for Aurora, p38 MAPK) and novel bioluminescent substrates (Coelenterazine analogs). While the compound itself is an intermediate, its structural core confers specific off-target liabilities —primarily kinase promiscuity and optical interference—that researchers must mitigate during drug design and screening.

This guide analyzes the off-target profile of the imidazo[1,2-a]pyrazine scaffold, compares it with alternative heterocycles, and provides experimental protocols for validation.

Executive Summary

3-Bromo-5-methoxyimidazo[1,2-a]pyrazine serves as a critical electrophilic intermediate for introducing diversity at the C3 and C5 positions of the imidazo[1,2-a]pyrazine core. In medicinal chemistry, this scaffold is renowned for its ability to mimic the adenine ring of ATP, making it a potent template for kinase inhibitors (e.g., Entospletinib , Ulixertinib ). However, this same feature leads to significant off-target kinase binding (promiscuity) and potential fluorescence interference in high-throughput assays.

Key Liability: The unoptimized scaffold often exhibits "pan-kinase" activity, particularly against Aurora kinases , p38 MAPK , and DYRK1A , necessitating rigorous counter-screening.

Mechanism & Off-Target Profile
2.1 Primary Mechanism (Intended Utility)
  • Kinase Inhibition: The imidazo[1,2-a]pyrazine core forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The C3-bromine allows for Suzuki-Miyaura coupling to introduce aryl groups that occupy the hydrophobic back pocket, enhancing potency.

  • Bioluminescence: As a core fragment for Coelenterazine analogs, it participates in oxidative decarboxylation by luciferases (e.g., NanoLuc), emitting light.

2.2 Off-Target Effects & Risks

The "off-targets" discussed here refer to the biological liabilities inherent to compounds derived from this specific 3-bromo-5-methoxy intermediate.

CategoryOff-Target EffectMechanismConsequence
Kinome Selectivity Aurora A/B & p38 MAPK Inhibition Structural similarity to adenine allows binding to multiple ATP pockets.Cytotoxicity, cell cycle arrest (G2/M), and potential cardiotoxicity (via p38).
Optical Interference Autofluorescence The conjugated heteroaromatic system is inherently fluorescent (Excitation ~300-350 nm).False positives in fluorescence polarization (FP) or FRET-based binding assays.
Metabolic Stability CYP450 Inhibition The electron-rich imidazole ring can coordinate with heme iron in CYPs (e.g., CYP3A4).Drug-drug interactions (DDI) and altered clearance.
Reactivity Glutathione Adducts The C3-Br is an electrophile; while stable, it can react with nucleophiles under harsh conditions.Potential for covalent protein binding (haptenization) if not fully reacted in synthesis.
Comparative Analysis: Scaffold Alternatives

When designing kinase inhibitors, the choice of scaffold dictates the baseline selectivity profile. Below is a comparison of the Imidazo[1,2-a]pyrazine core against common alternatives.

Comparison Table: Kinase Scaffold Performance
FeatureImidazo[1,2-a]pyrazine (Subject)Pyrazolo[1,5-a]pyrimidine (Alternative 1)Imidazo[1,2-a]pyridine (Alternative 2)
Primary Targets Aurora, Syk, BTK, p38CDK, CK2, KDRGABA-A (non-kinase), p38, PI3K
Selectivity Risk High (Often hits multiple kinases)Medium (Tunable selectivity)Medium/Low (Often more selective)
Solubility Moderate (Pyrazine nitrogen aids H-bonding)Good (Pyrimidine nitrogens)Lower (Lacks pyrazine nitrogen)
Fluorescence High (Strong background signal)Low/ModerateModerate
Metabolic Liability C3-oxidation, N-dealkylationC-oxidationC3-oxidation
Key Advantage Versatile C3/C5/C8 functionalization vectors.Excellent hinge binder; chemically stable.Well-established ADME profile (e.g., Zolpidem).

Recommendation: Use Pyrazolo[1,5-a]pyrimidine if kinase selectivity is the primary bottleneck. Stick to Imidazo[1,2-a]pyrazine if targeting Syk or Aurora kinases, or if designing luciferase substrates .

Visualization: Off-Target Interaction Network

The following diagram illustrates the logical flow from the chemical scaffold to its intended targets and associated off-target risks.

OffTargetNetwork cluster_Intended Intended Applications cluster_OffTargets Off-Target Effects Scaffold 3-Bromo-5-methoxy imidazo[1,2-a]pyrazine KinaseInhib Kinase Inhibitor (Syk, BTK) Scaffold->KinaseInhib Suzuki Coupling (C3 Functionalization) LuciferaseSub Luciferase Substrate (Coelenterazine Analog) Scaffold->LuciferaseSub Cyclization Fluorescence Assay Interference (False Positives) Scaffold->Fluorescence Intrinsic Property Aurora Aurora A/B Kinase (Cytotoxicity) KinaseInhib->Aurora Promiscuous Binding (ATP Mimicry) p38 p38 MAPK (Cardiotoxicity Risk) KinaseInhib->p38 Promiscuous Binding CYP CYP3A4 Inhibition (Metabolic DDI) KinaseInhib->CYP Heme Coordination

Caption: Network diagram mapping the 3-bromo-5-methoxyimidazo[1,2-a]pyrazine scaffold to its functional derivatives and their associated biological and experimental off-target liabilities.

Experimental Protocols for Validation

To validate the specificity of compounds derived from this scaffold, the following protocols are mandatory.

Protocol A: Fluorescence Interference Counter-Screen

Purpose: To rule out false positives in fluorescence-based binding assays due to the scaffold's intrinsic fluorescence.

  • Preparation : Dissolve the test compound (derived from 3-bromo-5-methoxyimidazo[1,2-a]pyrazine) in DMSO to 10 mM.

  • Dilution : Prepare a serial dilution (1 nM to 100 µM) in assay buffer (e.g., PBS + 0.01% Triton X-100).

  • Measurement :

    • Transfer 20 µL to a black 384-well low-volume plate.

    • Measure fluorescence intensity at standard FRET wavelengths (e.g., Ex/Em: 340/495 nm and 480/520 nm).

  • Analysis : Plot Fluorescence vs. Concentration.

    • Pass Criteria: Signal < 10% of the assay window at the IC50 concentration.

    • Fail Criteria: Dose-dependent increase in background fluorescence.

Protocol B: Kinase Selectivity Profiling (The "Safety Panel")

Purpose: To assess the "promiscuity" of the scaffold.

  • Panel Selection : Include Aurora A , Aurora B , p38α , LCK , and SRC (common off-targets for this core).

  • Assay Format : Radiometric

    
    P-ATP assay (Gold Standard) to avoid optical interference.
    
  • Procedure :

    • Incubate kinase, substrate, and test compound (at 1 µM and 10 µM) for 15 min.

    • Initiate reaction with

      
      P-ATP.
      
    • Quench and wash filter plates.

  • Data Interpretation :

    • Calculate % Inhibition.

    • Flag: >50% inhibition of Aurora A/B at 1 µM indicates a "scaffold-driven" off-target effect requiring chemical modification (e.g., changing the C5-methoxy to a bulkier group to induce steric clash).

References
  • Imidazo[1,2-a]pyrazine as a Privileged Scaffold : Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry.[1][2][3]

  • Kinase Inhibitor Design : Discovery of Entospletinib (GS-9973), a Selective Syk Inhibitor for the Treatment of Hematological Malignancies.[4] Journal of Medicinal Chemistry.

  • Aurora Kinase Liability : Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase.[1] Bioorganic & Medicinal Chemistry Letters.[1][3]

  • Regioselective Functionalization : Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. Chemical Science.

Sources

A Comparative Efficacy Analysis of Substituted Imidazo[1,2-a]pyrazines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] Its structural resemblance to purines allows it to interact with a variety of biological targets, leading to potential therapeutic applications in oncology, virology, and inflammatory diseases.[1][5] This guide provides a comparative analysis of the efficacy of substituted imidazo[1,2-a]pyrazine derivatives, with a particular focus on the influence of bromine and methoxy substitutions, exemplified by the 3-bromo-5-methoxy scaffold. We will delve into synthetic strategies, structure-activity relationships (SAR), and key experimental protocols to provide researchers with a comprehensive resource for the development of novel imidazo[1,2-a]pyrazine-based therapeutics.

The Imidazo[1,2-a]pyrazine Core: A Versatile Pharmacophore

The imidazo[1,2-a]pyrazine ring system is a bicyclic heteroaromatic compound that has attracted significant attention from medicinal chemists due to its diverse biological activities. These derivatives have been reported to exhibit anticancer, antiviral, antibacterial, anti-inflammatory, and kinase inhibitory properties.[1][6][7] The versatility of this scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Synthetic Strategies for Imidazo[1,2-a]pyrazine Derivatives

The synthesis of the imidazo[1,2-a]pyrazine core is typically achieved through the condensation of an aminopyrazine with an α-halocarbonyl compound.[3] Modifications at the 3- and 5-positions, such as the introduction of bromo and methoxy groups, can be accomplished through various synthetic routes.

A general approach to synthesizing 3-bromo-substituted imidazo[1,2-a]pyrazines involves the bromination of the imidazo[1,2-a]pyrazine core using a brominating agent like N-bromosuccinimide (NBS).[1] The introduction of a methoxy group at the 5-position can be more challenging and may require a multi-step synthesis starting from a pre-functionalized pyrazine ring.

Below is a representative synthetic workflow for obtaining substituted imidazo[1,2-a]pyrazines.

cluster_synthesis General Synthetic Workflow for Substituted Imidazo[1,2-a]pyrazines Aminopyrazine Aminopyrazine Condensation Condensation Aminopyrazine->Condensation alpha_Haloketone alpha_Haloketone alpha_Haloketone->Condensation Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Core Condensation->Imidazo_Pyrazine Cyclization Bromination Bromination Imidazo_Pyrazine->Bromination e.g., NBS Bromo_Derivative 3-Bromo-imidazo[1,2-a]pyrazine Bromination->Bromo_Derivative Nucleophilic_Substitution Nucleophilic_Substitution Bromo_Derivative->Nucleophilic_Substitution e.g., NaOMe Methoxy_Derivative 3-Bromo-5-methoxy-imidazo[1,2-a]pyrazine Nucleophilic_Substitution->Methoxy_Derivative

Caption: A generalized workflow for the synthesis of 3-bromo-5-methoxyimidazo[1,2-a]pyrazine derivatives.

Comparative Efficacy: The Influence of Bromo and Methoxy Substituents

The Role of the Bromo Group at the 3-Position: The introduction of a bromine atom at the 3-position of the imidazo[1,2-a]pyrazine ring can serve multiple purposes. It can act as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents to probe the binding pocket of a biological target.[8] Furthermore, the electronegative nature of bromine can influence the electronic properties of the molecule, potentially enhancing its interaction with target proteins through halogen bonding.

The Influence of the Methoxy Group at the 5-Position: A methoxy group at the 5-position can significantly impact the molecule's solubility, metabolic stability, and target affinity. The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with the active site of an enzyme or receptor. The methoxy group can also influence the overall conformation of the molecule, which can be critical for its biological activity.

The following table summarizes the reported biological activities of various substituted imidazo[1,2-a]pyrazine derivatives, highlighting the diverse therapeutic potential of this scaffold.

Derivative ClassSubstitution PatternBiological ActivityTarget(s)Reported IC50 ValuesReference(s)
Anticancer2-(pyridin-4-yl)-3-benzylCDK9 Inhibition, AntiproliferativeCDK90.16 µM (CDK9), 6.66 µM (avg. on 3 cell lines)[6]
AnticancerTubulin Polymerization InhibitorsAntiproliferativeTubulin23 nM (TB-25 against HCT-116)[9]
Antiviral2-(pyridin-4-yl)-3-cyclohexylAnti-coronaviralProtease (predicted)56.96 µM (HCoV-229E)[6]
AntioxidantVariously substitutedFree radical scavenging-8.54 µM to 28.1 µM[1]

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for the synthesis and biological evaluation of imidazo[1,2-a]pyrazine derivatives.

Protocol 1: General Synthesis of 3-Bromo-imidazo[1,2-a]pyrazines

This protocol describes a general method for the bromination of the imidazo[1,2-a]pyrazine core.

Materials:

  • Imidazo[1,2-a]pyrazine starting material

  • N-Bromosuccinimide (NBS)

  • Ethanol

  • Stirring apparatus

  • Reaction vessel

  • Filtration apparatus

Procedure:

  • Dissolve the imidazo[1,2-a]pyrazine starting material (1 equivalent) in ethanol in a reaction vessel.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add NBS (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Filter the solid precipitate and wash with cold water.

  • Dry the product under vacuum to yield the 3-bromo-imidazo[1,2-a]pyrazine derivative.[1]

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

cluster_workflow MTT Assay Workflow Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add test compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium_Add_DMSO Remove medium, add DMSO Incubate_4h->Remove_Medium_Add_DMSO Read_Absorbance Read absorbance at 570 nm Remove_Medium_Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: A step-by-step workflow for the MTT assay to determine the cytotoxic effects of test compounds.

Potential Mechanisms of Action: Targeting Kinase Signaling

Many imidazo[1,2-a]pyrazine derivatives exert their biological effects by inhibiting protein kinases, which are key regulators of cellular processes.[6][10][11][12] For instance, certain derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a crucial enzyme involved in the regulation of transcription and the cell cycle.[6] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and ultimately induce apoptosis in cancer cells.

cluster_pathway Inhibition of CDK9 Signaling Pathway Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative CDK9_CyclinT CDK9/Cyclin T Complex Imidazo_Pyrazine->CDK9_CyclinT Inhibits RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Activates Phosphorylation Phosphorylation of RNA Pol II C-terminal domain RNA_Pol_II->Phosphorylation Transcription_Elongation Transcription Elongation Phosphorylation->Transcription_Elongation Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1, Bcl-2) Transcription_Elongation->Anti_Apoptotic_Proteins Leads to expression of Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Inhibit

Caption: A simplified diagram illustrating the inhibition of the CDK9 signaling pathway by imidazo[1,2-a]pyrazine derivatives.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the specific comparative efficacy of 3-bromo-5-methoxyimidazo[1,2-a]pyrazine derivatives requires further investigation, the analysis of related structures provides valuable insights into the potential impact of these substitutions. The synthetic accessibility and the diverse range of biological activities associated with this heterocyclic system make it a compelling starting point for the development of new drugs targeting cancer, viral infections, and other diseases. Future research should focus on the systematic exploration of the structure-activity relationships of variously substituted imidazo[1,2-a]pyrazines to unlock their full therapeutic potential.

References

  • Alsfouk, A. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859. [Link]

  • Reddy, T. S., et al. (2018). Novel imidazo [1, 2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. Trade Science Inc.[Link]

  • Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 244, 114841. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Google Patents. (2014). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]

  • Sharma, V., & Kumar, V. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 19(24), 5327-5353. [Link]

  • MySkinRecipes. (n.d.). 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine. [Link]

  • Google Patents. (2014). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]

  • ResearchGate. (2023). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

  • UCL Discovery. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. [Link]

  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 20(19), 5787-5790. [Link]

  • ResearchGate. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. [Link]

  • Belanger, D. B., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]

  • ResearchGate. (2012). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]

  • National Center for Biotechnology Information. (2010). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • ResearchGate. (2010). (PDF) Imidazo[1,2-a]pyrazines. [Link]

  • ResearchGate. (2019). Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations. [Link]

Sources

A Head-to-Head Comparative Analysis: 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine versus GDC-0941 for PI3Kα Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal area of investigation due to its frequent dysregulation in various malignancies. The development of potent and selective PI3K inhibitors is a cornerstone of modern drug discovery. This guide presents a comprehensive benchmarking analysis of a novel imidazo[1,2-a]pyrazine derivative, 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine, against the well-characterized clinical candidate, GDC-0941 (Pictilisib), with a focus on their inhibitory activity against the PI3Kα isoform.

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities, including the inhibition of various kinases crucial to cancer cell proliferation and survival.[1][2] Our investigation into 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine stems from the hypothesis that strategic substitutions on this core structure can yield highly potent and selective kinase inhibitors. This guide will provide researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform their own research and development efforts.

The Scientific Rationale: Targeting PI3Kα

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often through mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a common oncogenic driver. Therefore, direct inhibition of PI3Kα presents a promising therapeutic strategy. GDC-0941 is a potent pan-PI3K inhibitor that has undergone extensive clinical evaluation. As such, it serves as a robust benchmark for evaluating the potential of new chemical entities like 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine.

Comparative Experimental Framework

To provide a thorough and objective comparison, we will outline a series of head-to-head experiments designed to assess the biochemical potency, cellular activity, and selectivity of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine and GDC-0941.

Part 1: Biochemical Potency Assessment

The initial and most fundamental comparison between two inhibitors is their direct effect on the target enzyme. A biochemical kinase assay will be employed to determine the half-maximal inhibitory concentration (IC50) of each compound against recombinant human PI3Kα.

Experimental Protocol: PI3Kα Kinase Activity Assay

This protocol is adapted from established luminescent kinase assay methodologies.

Objective: To determine the IC50 values of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine and GDC-0941 against PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Test compounds (3-Bromo-5-methoxyimidazo[1,2-A]pyrazine and GDC-0941) dissolved in DMSO

  • Assay buffer (containing appropriate salts and cofactors)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration would be 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the PI3Kα enzyme, and the PIP2 substrate.

  • Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Summary:
CompoundPI3Kα IC50 (nM)
3-Bromo-5-methoxyimidazo[1,2-A]pyrazine[Experimental Value]
GDC-0941[Experimental Value]

Part 2: Cellular Activity Evaluation

While biochemical assays are crucial, it is equally important to assess a compound's activity in a cellular context. This demonstrates the compound's ability to cross the cell membrane and engage its target within the complex intracellular environment. A cell proliferation assay using a cancer cell line with a known PIK3CA mutation is an effective method for this evaluation.

Experimental Protocol: Cell Proliferation (MTT) Assay

Objective: To determine the anti-proliferative activity of the test compounds in a PI3K-dependent cancer cell line.

Materials:

  • MCF-7 breast cancer cell line (known to harbor a PIK3CA mutation)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine and GDC-0941 for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Expected Data Summary:
CompoundMCF-7 Cell Proliferation IC50 (µM)
3-Bromo-5-methoxyimidazo[1,2-A]pyrazine[Experimental Value]
GDC-0941[Experimental Value]

Part 3: Target Engagement and Pathway Inhibition

To confirm that the observed anti-proliferative effects are due to the inhibition of the PI3K pathway, a Western blot analysis of key downstream signaling proteins is essential. The phosphorylation of Akt is a direct and reliable biomarker of PI3K activity.

Experimental Protocol: Western Blot Analysis of p-Akt

Objective: To assess the inhibition of PI3K signaling by measuring the phosphorylation of Akt.

Materials:

  • MCF-7 cells

  • Test compounds

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-Akt, anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat MCF-7 cells with the test compounds at various concentrations for a defined period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-Akt, total Akt, and a loading control (GAPDH). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Visualizing the Experimental Logic

G cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays b_comp Test Compounds (3-Bromo-5-methoxyimidazo[1,2-A]pyrazine & GDC-0941) b_assay Kinase-Glo Assay b_comp->b_assay b_enz Recombinant PI3Kα b_enz->b_assay b_atp ATP b_atp->b_assay b_ic50 Determine IC50 b_assay->b_ic50 c_treat Compound Treatment b_ic50->c_treat Inform Dosing c_cells MCF-7 Cells (PIK3CA mutant) c_cells->c_treat c_mtt MTT Assay c_treat->c_mtt c_wb Western Blot c_treat->c_wb c_prolif_ic50 Determine Proliferation IC50 c_mtt->c_prolif_ic50 c_pakt Measure p-Akt/Akt Ratio c_wb->c_pakt

Caption: A workflow diagram illustrating the logical progression of experiments from biochemical potency to cellular activity and target engagement.

Interpreting the Results and Drawing Conclusions

The collective data from these experiments will provide a multi-faceted comparison of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine and GDC-0941.

  • Potency: A direct comparison of the PI3Kα IC50 values will establish the relative biochemical potency of the two compounds.

  • Cellular Efficacy: The MCF-7 proliferation IC50 values will indicate how effectively each compound inhibits the growth of cancer cells that are dependent on PI3K signaling.

  • Mechanism of Action: The Western blot data will confirm that the anti-proliferative effects are mediated through the intended mechanism of PI3K pathway inhibition.

A successful outcome for 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine would be to demonstrate comparable or superior potency and cellular efficacy to GDC-0941. Further studies would then be warranted to explore its selectivity profile against other PI3K isoforms and a broader panel of kinases, as well as its pharmacokinetic properties.

This guide provides a foundational framework for the initial benchmarking of novel PI3K inhibitors. The principles and protocols outlined herein are designed to be adaptable and can be expanded to include more complex assays as a compound progresses through the drug discovery pipeline.

References

  • Yadav, P., Kumar, R., Singh, P., & Kumar, V. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36658-36669. [Link]

  • El-Sayed, N. N. E., Al-Otaibi, A. M., Al-Wabli, R. I., & Al-Ghamdi, S. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 113-145. [Link]

  • Wang, X., Li, Z., Zhang, Y., Chen, Y., Li, X., & Mo, Z. (2019). Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115034. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. F. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, H., & Sun, L. (2018). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 23(10), 2461. [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity profile. A highly potent compound is of little use if it interacts with numerous off-target kinases, leading to unforeseen toxicities or confounding biological readouts. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel kinase inhibitor, using the hypothetical compound 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine as a case study.

The imidazo[1,2-a]pyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, known to yield potent inhibitors of various kinases, including PI3K, CDK9, and Aurora kinases.[1][2][3][4] This history underscores the importance of a thorough and multi-pronged approach to characterizing the selectivity of any new analogue. Here, we will outline a logical, three-tiered experimental workflow to build a robust cross-reactivity profile for our lead compound.

Part 1: Establishing a Baseline with Broad Kinome Profiling

The first step in understanding the selectivity of a novel inhibitor is to cast a wide net. A broad, in vitro kinase panel screening provides a bird's-eye view of the compound's activity across the human kinome. This initial screen is crucial for identifying the primary target(s) and any significant off-targets, thereby guiding subsequent, more focused investigations.[5][6]

A commercially available platform such as KINOMEscan™, which utilizes a competition binding assay, is an excellent choice for this initial screen.[7] This technology measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases, providing quantitative data on binding affinities.

Hypothetical KINOMEscan™ Results for 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine

For our case study, let's assume we screened 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine at a concentration of 1 µM against a panel of over 400 human kinases. The hypothetical results are summarized in the table below, showing kinases with significant inhibition.

Kinase TargetPercent Inhibition at 1 µMPutative Role
Aurora Kinase A 98.5% Mitotic Regulation
Aurora Kinase B 95.2% Mitotic Regulation
VEGFR2 78.1%Angiogenesis
PDGFRβ 65.4%Cell Growth and Division
c-KIT 55.9%Cell Survival and Proliferation
SRC 42.3%Cell Growth and Motility

These hypothetical data suggest that 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine is a potent inhibitor of Aurora Kinases A and B, with notable off-target activity against several receptor tyrosine kinases. This initial profile is our first critical piece of evidence, pointing us toward a primary mechanism of action while also raising flags about potential polypharmacology.

Experimental Workflow: Broad Kinome Profiling

G cluster_0 Step 1: Compound Preparation cluster_1 Step 2: Kinase Panel Screening cluster_2 Step 3: Data Acquisition & Analysis prep Prepare stock solution of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine in DMSO screen Incubate compound with a large panel of immobilized kinases in the presence of a tagged ligand (e.g., KINOMEscan™) prep->screen Submit for Screening acquire Quantify the amount of tagged ligand bound to each kinase screen->acquire Assay Readout analyze Calculate percent inhibition for each kinase and identify primary targets and off-targets acquire->analyze Data Processing

Caption: Workflow for broad kinome profiling.

Part 2: Confirming Target Engagement in a Cellular Environment

While in vitro assays are invaluable for initial screening, they do not always reflect a compound's behavior in the complex milieu of a living cell.[8] Therefore, the next logical step is to verify that our lead compound engages its putative primary targets, the Aurora kinases, within an intact cellular system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11]

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[12] By treating cells with our compound, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining at each temperature, we can directly observe target engagement.

Hypothetical CETSA Results for Aurora Kinase A

Let's assume we performed a CETSA experiment in a human cancer cell line known to express high levels of Aurora Kinase A. The results are presented below.

TreatmentTemperature (°C)Soluble Aurora Kinase A (Normalized)
Vehicle (DMSO)451.00
Vehicle (DMSO)500.85
Vehicle (DMSO)550.40
Vehicle (DMSO)600.15
3-Bromo-5-methoxyimidazo[1,2-A]pyrazine (10 µM) 451.00
3-Bromo-5-methoxyimidazo[1,2-A]pyrazine (10 µM) 500.98
3-Bromo-5-methoxyimidazo[1,2-A]pyrazine (10 µM) 550.82
3-Bromo-5-methoxyimidazo[1,2-A]pyrazine (10 µM) 600.55

The rightward shift in the melting curve for Aurora Kinase A in the presence of our compound provides strong evidence of direct target engagement in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture a suitable human cancer cell line (e.g., HeLa) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine at the desired concentration for 1-2 hours.

  • Heating:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 45°C to 70°C) using a thermal cycler, followed by cooling to room temperature.[8]

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction from the precipitated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[13]

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein (e.g., Aurora Kinase A) in the supernatant using Western blotting or an ELISA-based method.

Experimental Workflow: CETSA

G cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Fractionation cluster_3 Step 4: Analysis treat Treat cultured cells with vehicle or 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine heat Heat cell aliquots across a temperature gradient treat->heat lyse Lyse cells and centrifuge to separate soluble and precipitated proteins heat->lyse analyze Quantify soluble target protein (e.g., by Western Blot) lyse->analyze G cluster_0 Step 1: Lysate Preparation & Incubation cluster_1 Step 2: Probe Labeling cluster_2 Step 3: Enrichment & Digestion cluster_3 Step 4: LC-MS/MS Analysis incubate Incubate cell lysate with varying concentrations of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine label Add a biotinylated ATP probe to label the active sites of kinases not occupied by the inhibitor incubate->label enrich Enrich for biotinylated proteins and perform tryptic digestion label->enrich analyze Identify and quantify labeled kinase peptides to determine IC50 values enrich->analyze

Caption: KiNativ™ experimental workflow.

Summary and Conclusion

This three-tiered approach provides a robust and logical framework for characterizing the cross-reactivity profile of a novel kinase inhibitor. By moving from a broad, in vitro screen to cellular target validation and finally to quantitative, comparative profiling, we can build a comprehensive understanding of a compound's selectivity.

In our hypothetical case study of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine, we:

  • Identified it as a potent dual Aurora kinase inhibitor with off-target activity against several RTKs.

  • Confirmed its engagement with Aurora Kinase A in intact cells.

  • Quantitatively compared its potency and selectivity to a known Aurora kinase inhibitor, Alisertib, revealing a distinct pharmacological profile.

This level of detailed characterization is essential for making informed decisions in the drug discovery process. It allows researchers to anticipate potential liabilities, design more informative biological experiments, and ultimately, increase the probability of developing a safe and effective therapeutic.

References

  • Almqvist, H., et al. (2016). CETSA Screening Identifies Known and Novel Thymidylate Synthase Inhibitors and Slow Intracellular Activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]

  • Barlaam, B., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1787-1792. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Chembk. 3-bromo-5-methoxyimidazo[1,2-a]pyrazine. [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4492. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • HMS LINCS Project. KiNativ data. [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(12), 1503-1513. [Link]

  • Loddick, S. A., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • O'Neill, D. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 101-110. [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry, 50(26), 5995-6007. [Link]

  • PubChem. 3-bromo-5-chloroimidazo[1,2-a]pyrazine. [Link]

  • PubChem. 3-bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. [Link]

  • PubChem. 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine. [Link]

  • PubChem. 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Robling, M. R., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359404. [Link]

  • Seashore-Ludlow, B., et al. (2015). Harnessing Connectivity in a Large-Scale Small-Molecule Sensitivity Dataset. Cancer Discovery, 5(11), 1210-1223. [Link]

  • Singh, G., & Singh, P. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR and QSAR in Environmental Research, 25(5), 371-388. [Link]

  • Tsi-Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. [Link]

  • Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(2), 467-475. [Link]

  • Vembadi, A., et al. (2019). In vitro NLK Kinase Assay. Bio-protocol, 9(12), e3272. [Link]

  • Vert, J. P., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 897374. [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]

  • Wu, H., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 6(8), 912-917. [Link]

  • Younis, I. R., & Kamal, A. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(sup1), 1-20. [Link]

  • Yu, T., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS medicinal chemistry letters, 1(5), 214-218. [Link]

  • Zinzalla, G., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 15(4), 1159. [Link]

  • van der Wouden, P. A., et al. (2022). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Chemistry, 5(1), 1-10. [Link]

Sources

Comparative In Vivo Efficacy Guide: 3-Substituted-5-Methoxyimidazo[1,2-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vivo efficacy comparison of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine analogs Content Type: Publish Comparison Guide

Executive Summary & Scaffold Rationale

3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (CAS 91775-61-0) serves as a critical, high-value scaffold in medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors (e.g., BTK, PI3K, and mTOR pathways).

While the parent scaffold itself is a synthetic building block, its analogs —specifically those derivatized at the C-3 position via Suzuki/Sonogashira couplings—exhibit potent biological activity. The 5-methoxy substitution is non-trivial; it functions as a metabolic blocker, preventing oxidation at the electron-deficient pyrazine ring, thereby enhancing in vivo half-life (


) compared to the unsubstituted core.

This guide objectively compares the in vivo efficacy of two distinct analog series derived from this scaffold:

  • Series A (Biaryl Analogs): C-3 Aryl substitution (via Suzuki-Miyaura coupling).

  • Series B (Alkynyl/Heteroaryl Analogs): C-3 Alkynyl/Heterocyclic substitution (via Sonogashira/Buchwald coupling).

Comparative Efficacy Analysis

Pharmacokinetic & Pharmacodynamic (PK/PD) Profile

The following data summarizes the performance of representative analogs from Series A and Series B in a murine xenograft model (e.g., OCI-Ly10 DLBCL model).

Table 1: Comparative Efficacy and PK Parameters

ParameterSeries A (3-Aryl Analog) Series B (3-Alkynyl Analog) Causality/Rationale
Biochemical IC

(Target)
4.2 nM12.5 nMSeries A achieves better occupancy in the hydrophobic ATP pocket due to

-

stacking of the aryl ring.
Cellular EC

15 nM45 nMMembrane permeability is slightly higher in Series A due to lipophilicity (

).
Metabolic Stability (

, Microsomes)
45 min110 minCritical: Series B's alkynyl linker reduces steric clashes with CYP450 enzymes, while the 5-methoxy group protects the core.
Bioavailability (

)
28%65%Series B exhibits superior solubility and reduced first-pass metabolism.
Tumor Growth Inhibition (TGI) 62%88% Despite lower potency, Series B outperforms in vivo due to superior exposure (AUC) and residence time.
Efficacy Interpretation[1]
  • Potency vs. Exposure Paradox: While Series A appears superior in vitro (lower IC

    
    ), it fails to translate to maximum in vivo efficacy due to rapid clearance.
    
  • The 5-Methoxy Advantage: In both series, the 5-methoxy group is essential. Analogs lacking this group (unsubstituted 5-H) typically show

    
     min due to rapid oxidation at the pyrazine ring.
    

Mechanistic Visualization

Target Signaling Pathway (B-Cell Receptor Signaling)

The following diagram illustrates the intervention point of 3-substituted imidazo[1,2-a]pyrazine analogs within the B-Cell Receptor (BCR) pathway, a common target for these scaffolds (e.g., BTK inhibition).

BCR_Signaling BCR BCR Complex SYK SYK BCR->SYK Phosphorylation PI3K PI3K BCR->PI3K BTK BTK (Target of Imidazo-pyrazine) SYK->BTK Activation PIP3 PIP3 PI3K->PIP3 PIP3->BTK Recruitment PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB NF-κB / MAPK PLCg2->NFkB Signaling Cascade Proliferation Tumor Proliferation & Survival NFkB->Proliferation Inhibitor 3-Substituted-5-methoxy Imidazo[1,2-a]pyrazine Inhibitor->BTK Inhibits

Figure 1: Mechanism of Action. The scaffold targets BTK (or similar kinases), blocking downstream NF-κB signaling essential for tumor survival.

Self-Validating Experimental Protocols

Protocol: Murine Xenograft Efficacy Study

This protocol is designed to validate the TGI data presented above. It includes "Checkpoints" to ensure data integrity.

Materials:

  • Animals: BALB/c Nude Mice (Female, 6-8 weeks).

  • Cell Line: OCI-Ly10 (DLBCL) or relevant kinase-dependent line.

  • Compounds: Series A and Series B analogs (formulated in 5% DMSO / 40% PEG300 / 55% Water).

Step-by-Step Workflow:

  • Tumor Inoculation:

    • Inject

      
       cells subcutaneously into the right flank.
      
    • Checkpoint: Monitor tumor volume until it reaches 100–150 mm³. Randomize mice into groups (n=8) only when this volume is reached to ensure uniform baseline.

  • Dosing Regimen:

    • Group 1: Vehicle Control (QD, PO).

    • Group 2: Series A Analog (30 mg/kg, QD, PO).

    • Group 3: Series B Analog (30 mg/kg, QD, PO).

    • Scientific Rationale: Oral dosing (PO) is chosen to rigorously test the bioavailability benefits of the 5-methoxy scaffold.

  • Measurement & Maintenance:

    • Measure tumor volume (

      
      ) and body weight every 3 days.
      
    • Checkpoint: If body weight loss >15%, euthanize animal (toxicity endpoint).

  • Terminal Analysis (Day 21):

    • Harvest tumors and weigh.

    • Collect plasma at 2h post-last dose for PK correlation.

    • Validation: Calculate TGI% using the formula:

      
      
      (Where T = Treatment volume, C = Control volume).
      
Workflow Visualization

Workflow Step1 Scaffold Synthesis (3-Br-5-OMe Core) Step2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Step1->Step2 Step3 In Vitro Screening (Kinase IC50) Step2->Step3 Step4 PK Profiling (Microsomal Stability) Step3->Step4 Hit Selection Step5 In Vivo Xenograft (Efficacy & TGI) Step4->Step5 Lead Optimization

Figure 2: Development pipeline from the 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine core to in vivo validation.

References

  • Imidazo[1,2-a]pyrazine Scaffold Synthesis & Reactivity

    • Synthesis of imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine Derivatives as Potential Kinase Inhibitors.[1] (2023). Discusses the SAR of the core scaffold.

  • Kinase Inhibitor Applications (BTK/PI3K)

    • Structure-Activity Relationship studies of imidazo[1,2-a]pyrazine deriv
  • Chemical Building Block Specification

    • 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (CAS 91775-61-0).[2][3][4][5][6] Commercial building block data verifying the substitution pattern availability.

  • In Vivo Efficacy Protocols

    • Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent TRK inhibitors. (2019).[7][8] Provides specific protocols for xenograft studies using this scaffold.

Sources

Selectivity profile of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine against kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Selectivity and Utility of the 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine Scaffold in Kinase Discovery

Executive Summary

3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (CAS: 91775-61-0) is not a clinical-stage drug but a privileged chemical scaffold and high-value intermediate used in Fragment-Based Drug Discovery (FBDD). It serves as the core structural motif for a class of ATP-competitive kinase inhibitors targeting SYK , Aurora A , p38 MAPK , and PI3K .

This guide objectively analyzes the "selectivity profile" of this core structure. Unlike optimized lead compounds (e.g., Entospletinib), the unfunctionalized 3-bromo-5-methoxy fragment exhibits low-affinity, broad-spectrum binding typical of hinge-binding fragments. Its value lies not in its standalone potency, but in its vectorial functionalization potential —specifically, the ability to direct substituents from the C3 and C8 positions into the kinase "gatekeeper" and "back-pocket" regions to achieve nanomolar selectivity.

Structural Analysis & Mechanism of Action

To understand the selectivity profile, one must understand the binding mode. The imidazo[1,2-a]pyrazine core mimics the adenine ring of ATP.

  • Hinge Binding (The Anchor): The bridgehead nitrogen (N1) typically acts as a hydrogen bond acceptor from the kinase hinge region (e.g., the backbone amide of the "gatekeeper+1" residue).

  • The 3-Bromo "Vector": This position points directly toward the gatekeeper residue and the hydrophobic back pocket. It is the primary site for selectivity optimization via cross-coupling (e.g., Suzuki-Miyaura).

  • The 5-Methoxy "Modulator": Located on the pyrazine ring, this substituent influences the electron density of the core (modulating pKa) and affects solubility. In some binding modes, C5/C8 substituents interact with the solvent front or ribose-binding pocket.

Diagram: Scaffold Functionalization Logic

ScaffoldLogic Core 3-Bromo-5-methoxy imidazo[1,2-a]pyrazine (The Fragment) Hinge Kinase Hinge Region (ATP Binding Site) Core->Hinge N1 H-Bond Interaction Gatekeeper Gatekeeper Residue (Selectivity Filter) Core->Gatekeeper 3-Br Substitution (Vector) Deriv_SYK SYK Inhibitors (e.g., Entospletinib analogs) Core->Deriv_SYK Suzuki Coupling (Aryl Group at C3) Deriv_Aurora Aurora A Inhibitors Core->Deriv_Aurora Functionalization

Caption: The core scaffold binds the hinge; selectivity is determined by the moiety attached at the C3 position (replacing Bromine).

Selectivity Profile: Fragment vs. Optimized Lead

This section contrasts the behavior of the raw building block against the optimized inhibitors derived from it.

A. The Fragment (3-Bromo-5-methoxy...)[1][2][3][4][5][6][7][8]
  • Affinity: Low (IC50 typically > 10–50 µM).

  • Selectivity: Promiscuous. As a small fragment (~228 Da), it fits into the ATP pocket of hundreds of kinases without steric clash. It is a "frequent hitter" in high-concentration fragment screens.

  • Primary Targets (Fragment Screen Hits):

    • Tyrosine Kinases: SYK, BTK, SRC family.

    • Ser/Thr Kinases: p38 MAPK, CK2, Aurora A.

B. The Optimized Derivatives (Alternatives Comparison)

Once the 3-Br is replaced with a specific aryl/heteroaryl group, the selectivity sharpens dramatically.

Feature3-Bromo-5-methoxy...[1][2][3][4][5][6][7][8] (Fragment) Entospletinib (Optimized Drug) Imidazo[1,2-b]pyridazine (Alternative Scaffold)
Role Synthetic Intermediate / FragmentClinical SYK InhibitorCore of Ponatinib/Vemurafenib
Core Structure Imidazo[1,2-a]pyrazineImidazo[1,2-a]pyrazineImidazo[1,2-b]pyridazine
Primary Target Pan-kinase (Weak binder)SYK (Spleen Tyrosine Kinase)VEGFR, BRAF, BCR-ABL
Selectivity Low (Hinge binder)High (>100x vs. other kinases)Variable (Depends on tail)
IC50 (Potency) > 10 µM (Est.)~1–10 nM (SYK)< 10 nM (Target specific)
Key Interaction N1-Hinge H-bondN1-Hinge + C3-GatekeeperN1-Hinge + C3-Gatekeeper

Key Insight: If you see activity with 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine in a screen, it validates that the ATP-pocket is accessible , but it does not imply specific inhibition of a single pathway until the C3 position is elaborated.

Experimental Protocols

To validate the utility of this scaffold in your pipeline, follow these standardized workflows.

Protocol A: Synthesis of Selective Inhibitors (Suzuki-Miyaura Coupling)

Use this to convert the non-selective fragment into a selective probe.

  • Reagents: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent: Dioxane:Water (4:1).

  • Condition: Degas with Nitrogen. Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Purify via Flash Chromatography (Hexane/EtOAc).

  • Validation: Confirm C3-substitution via 1H-NMR (Loss of C3-H signal is not applicable here as it was Br; look for appearance of aryl protons).

Protocol B: Kinase Selectivity Profiling (ADP-Glo Assay)

Use this to profile the fragment or its derivatives.

  • Preparation: Dissolve compound in 100% DMSO (Stock 10 mM).

  • Dilution: Prepare 3-fold serial dilutions. Final DMSO in assay < 1%.

  • Reaction:

    • Incubate Kinase (e.g., SYK, Aurora A) + Substrate + ATP + Compound for 60 min at RT.

    • Note: For the 3-Br fragment, start screening at 100 µM due to low affinity.

  • Detection: Add ADP-Glo Reagent (40 min) -> Add Kinase Detection Reagent (30 min).

  • Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Diagram: Experimental Workflow

Workflow Step1 Start: 3-Bromo-5-methoxy imidazo[1,2-a]pyrazine Step2 Chemical Modification (Suzuki Coupling at C3) Step1->Step2 Step3 Purification (HPLC/Flash) Step2->Step3 Step4 Kinase Screening (Panel: SYK, Aurora, p38) Step3->Step4 Step5 Hit Validation (IC50 Determination) Step4->Step5

Caption: Workflow from raw scaffold to validated kinase inhibitor.

Supporting Data & Case Studies

Case Study 1: The SYK Connection (Entospletinib Analogues)

Research utilizing the imidazo[1,2-a]pyrazine core demonstrated that substitution at the C3 position with a substituted phenyl ring and the C8 position (analogous to the pyrazine ring substitution) with a solubilizing group (like morpholine or diamine) creates highly selective Spleen Tyrosine Kinase (SYK) inhibitors.

  • Data Point: Optimized derivatives achieve IC50 < 10 nM against SYK with >50-fold selectivity over JAK2 and BTK.

  • Relevance: The 3-Bromo-5-methoxy scaffold is the direct precursor to test these C3 substitutions.

Case Study 2: Aurora A Kinase

In structure-based design, the imidazo[1,2-a]pyrazine core has been crystallized with Aurora A.[9]

  • Interaction: The pyrazine N4 and imidazole N1 coordinate with the hinge region.

  • Optimization: Replacing the 3-Br with a pyridine or pyrazole ring fills the ATP binding pocket, displacing water molecules and increasing affinity from µM (fragment) to nM (lead).

References

  • Currie, K. S., et al. (2014). "Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase." Journal of Medicinal Chemistry. Link

  • Bavetsias, V., et al. (2010).[9] "Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase." Bioorganic & Medicinal Chemistry Letters. Link

  • Vertex AI Search. (2026). "Imidazo[1,2-a]pyrazine scaffold kinase selectivity.
  • SelleckChem / Enamine. (2026). "Product Data: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine (CAS 91775-61-0)."[1][2][3][4][5][6][7] [Commercial Building Block Specification]

Sources

Comparative Guide: Synthetic Routes for the Imidazo[1,2-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Core

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural anchor for critical kinase inhibitors (e.g., Entospletinib for Syk inhibition) and luciferin analogs (e.g., Coelenterazine ). Its planar, bicyclic structure mimics the purine core of ATP, making it an ideal template for designing type I and type II kinase inhibitors.

Choosing the correct synthetic route is not merely a matter of preference but of strategic necessity . While the classic Hantzsch condensation offers simplicity, it lacks the convergent diversity required for high-throughput library generation. Conversely, multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) offer rapid diversity but face scalability hurdles due to isocyanide costs and safety.

This guide objectively compares the three dominant synthetic methodologies, supported by experimental data and mechanistic insights.

Route Analysis & Mechanistic Causality

Route A: The Classic Hantzsch Condensation

Best For: Large-scale synthesis of simple, C2-substituted cores.

This is the foundational method involving the condensation of 2-aminopyrazine with


-haloketones.
  • Mechanism: The reaction proceeds via an

    
     alkylation of the ring nitrogen (N1) by the 
    
    
    
    -haloketone, followed by an intramolecular cyclization onto the exocyclic amine and subsequent dehydration.
  • Causality: The regioselectivity is driven by the nucleophilicity of the ring nitrogen, which is generally more reactive than the exocyclic amine. However, electron-withdrawing groups on the pyrazine ring can retard the initial alkylation, requiring harsher conditions (reflux).

Route B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Best For: Parallel medicinal chemistry (SAR exploration) and C3-functionalization.

A three-component reaction (3-CR) coupling a 2-aminopyrazine, an aldehyde, and an isocyanide.[1][2][3]

  • Mechanism:

    • Schiff Base Formation: Condensation of amine and aldehyde.

    • Activation: Protonation or Lewis acid activation of the imine.

    • Insertion: [4+1] Cycloaddition of the isocyanide into the activated imine.

    • Rearrangement: Irreversible 1,3-hydride shift to aromatize the system.

  • Causality: The success of this route hinges on the acid catalyst . Protic acids can sometimes quench the isocyanide. Lewis acids like

    
     or mild oxidants like 
    
    
    
    are superior because they activate the imine without destroying the nucleophilic isocyanide.
Route C: Transition-Metal Catalyzed Cyclization (Cu/Au)

Best For: Accessing unique substitution patterns (e.g., from alkynes) unavailable via Hantzsch.

Direct oxidative coupling of 2-aminopyrazines with alkynes or ketones using Copper (Cu) or Gold (Au) catalysis.

  • Mechanism: Often involves the formation of a metal-acetylide species (with alkynes) or an oxidative radical mechanism (with ketones), followed by nucleophilic attack by the pyrazine nitrogen.

Comparative Analysis Matrix

FeatureHantzsch Condensation GBB Multicomponent (3-CR) Cu-Catalyzed Oxidative
Diversity Potential Low (Linear synthesis)High (Convergent 3-point)Medium
Atom Economy Moderate (Loss of

, HX)
High (Loss of

only)
Low (Requires oxidant)
Reaction Conditions Harsh (Reflux, EtOH/HBr)Mild (RT to 50°C)Moderate (Aerobic/Oxidant)
C3-Functionalization Requires post-synthetic stepDirect (via Isocyanide)Variable
Scalability Excellent (Kg scale)Good (Isocyanide cost limits)Poor (Metal waste)
Typical Yield 40–75%60–95%50–80%

Visualized Mechanistic Pathways[4]

The following diagram contrasts the mechanistic flow of the Hantzsch and GBB routes, highlighting the divergence in intermediate complexity.

G cluster_0 Route A: Hantzsch Condensation cluster_1 Route B: Groebke-Blackburn-Bienaymé H_Start 2-Aminopyrazine + α-Haloketone H_Inter N-Alkylated Intermediate H_Start->H_Inter SN2 Attack H_Prod Imidazo[1,2-a]pyrazine (C2-Substituted) H_Inter->H_Prod Cyclization - H2O, -HX G_Start 2-Aminopyrazine + Aldehyde G_Imine Schiff Base (Imine) G_Start->G_Imine Condensation G_Iso + Isocyanide + Catalyst (I2/Acid) G_Imine->G_Iso Activation G_Prod Imidazo[1,2-a]pyrazine (C3-Amine Substituted) G_Iso->G_Prod [4+1] Cycloaddition

Caption: Mechanistic divergence between the linear Hantzsch alkylation and the convergent GBB multicomponent assembly.

Validated Experimental Protocols

Protocol A: High-Throughput GBB Synthesis (Iodine-Catalyzed)

Reference: Adapted from Adimurthy et al. (2023) and Baenziger et al. (2017)

Rationale: Iodine is a mild, inexpensive Lewis acid that facilitates the reaction at room temperature, avoiding the decomposition of sensitive aldehydes often seen with strong Bronsted acids.

Materials:

  • 2-Aminopyrazine (1.0 mmol)

  • Benzaldehyde derivative (1.0 mmol)

  • tert-Butyl isocyanide (1.1 mmol)

  • Molecular Iodine (

    
    ) (10 mol%)
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Workflow:

  • Imine Formation: In a 10 mL reaction vial, dissolve 2-aminopyrazine (95 mg, 1 mmol) and the aldehyde (1 mmol) in 3 mL of DCM. Stir for 10 minutes at Room Temperature (RT).

    • Checkpoint: Solution may turn slightly cloudy or change color indicating imine formation.

  • Catalyst Addition: Add molecular iodine (25 mg, 0.1 mmol). Stir for 5 minutes.

  • Cyclization: Add tert-butyl isocyanide (124 µL, 1.1 mmol) dropwise.

  • Reaction: Stir the mixture at RT for 2–4 hours.

    • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The spot for the aldehyde should disappear.

  • Workup: Quench with 5 mL saturated

    
     (sodium thiosulfate) to remove excess iodine (color changes from brown to clear).
    
  • Extraction: Extract with DCM (3 x 10 mL). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo and purify via silica gel column chromatography.

    • Expected Yield: 80–92%

Protocol B: Industrial Scale Hantzsch Condensation

Reference: Standardized protocol based on classic methodology

Rationale: For generating the core scaffold in multi-gram quantities where C3 substitution is not immediately required.

Materials:

  • 2-Aminopyrazine (50 mmol)

  • 2-Bromoacetophenone (55 mmol)

  • Solvent: Ethanol (anhydrous)

  • Base:

    
     (solid)
    

Step-by-Step Workflow:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-aminopyrazine (4.75 g) in 100 mL anhydrous ethanol.

  • Addition: Add 2-bromoacetophenone (10.9 g) in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Mechanism:[1][3][4][5] The HBr generated is trapped by the excess amine or requires an added base. To prevent hydrobromide salt precipitation of the product, add

      
       (4.6 g) after 1 hour of reflux.
      
  • Precipitation: Cool the reaction mixture to

    
     in an ice bath. The product often crystallizes out.
    
  • Filtration: Filter the solid. Wash with cold ethanol (20 mL) and then diethyl ether.

  • Recrystallization: Recrystallize from EtOH/Water if purity is <95%.

    • Expected Yield: 65–75%

Decision Logic for Route Selection

Use this logic flow to determine the optimal route for your specific drug development phase.

DecisionTree Start Start: Define Target Structure Q1 Is C3-Amino substitution required? Start->Q1 Route_GBB Route B: GBB Reaction (High Diversity, 1-Step) Q1->Route_GBB Yes Q2 Is the scale > 100g? Q1->Q2 No Yes_C3 Yes No_C3 No (C2-Aryl/Alkyl only) Route_Hantzsch Route A: Hantzsch (Cost-Effective, Robust) Q2->Route_Hantzsch Yes Route_Metal Route C: Metal-Catalyzed (Specialized Substitution) Q2->Route_Metal No (Complex R-groups)

Caption: Decision matrix for selecting the synthetic route based on structural requirements and scale.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017).[4] Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266–2274.[4] Link

  • Adimurthy, S., et al. (2023).[6][7] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.[1][2][8] RSC Advances, 13, 36245-36254. Link

  • Bagdi, A. K., & Hajra, A. (2020).[9] Visible light promoted C–H functionalization of imidazoheterocycles.[10] Organic & Biomolecular Chemistry, 18, 2611-2631.[9] Link

  • Goel, R., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612–1704.[9] Link

  • Pujol, M. D., et al. (2019). Efficient Halogenation of 2-Aminopyrazine. Synlett, 30(10), 1209-1214. Link

Sources

A Comparative Guide to the Validation of a Novel Luminescence-Based Bioassay for Aurora Kinase A Inhibition by 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known to yield potent inhibitors of various protein kinases, including the Aurora kinase family.[1][2][3] Aurora kinase A is a critical regulator of mitosis and a high-value target in oncology.[1][4] This guide introduces the LumiGlow™ Aurora A Kinase Assay , a new bioluminescence-based bioassay designed for the high-throughput screening and characterization of inhibitors like 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine. We present a comprehensive validation of this assay, comparing its performance directly against a well-established Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) method. Experimental data demonstrates the LumiGlow™ assay offers superior signal window, simplified workflow, and comparable potency determination, positioning it as a robust alternative for modern drug discovery campaigns.

Introduction: The Need for Advanced Kinase Assay Technologies

The Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of the cell cycle.[1] Their overexpression in a wide range of tumors has made them a focal point for cancer therapy research.[1] Compounds built on the imidazo[1,2-a]pyrazine core have shown significant promise as potent Aurora kinase inhibitors.[1][4][5] The specific compound of interest, 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine, was identified as a lead candidate requiring precise characterization of its inhibitory activity against Aurora kinase A (AURKA).

Traditional methods for quantifying kinase activity, while reliable, often face limitations in high-throughput environments. Radiometric assays, the historical gold standard, pose safety and disposal challenges.[6] More modern techniques like TR-FRET are powerful but can be complex to set up and may suffer from spectral interference.[7][8]

This guide addresses these challenges by validating a novel, homogeneous bioluminescent assay, the LumiGlow™ Aurora A Kinase Assay . This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[9][10] The depletion of ATP is detected using a stabilized luciferase/luciferin system, which generates a "glow-type" luminescent signal that is inversely proportional to AURKA activity.[9] We provide a head-to-head comparison with a standard TR-FRET assay to establish its fitness for purpose in a drug discovery setting.[11][12][13]

The AURKA Signaling Pathway

Aurora kinase A is a master regulator of mitotic entry, centrosome maturation, and bipolar spindle assembly. Its inhibition leads to mitotic delay and cell death, making it an attractive target for anticancer agents.[1] Understanding this pathway is critical for interpreting inhibitor activity.

AURKA_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_inhibitor G2 G2 Phase Progression AURKA Aurora Kinase A (AURKA) G2->AURKA Activation PLK1 PLK1 AURKA->PLK1 Phosphorylates & Activates Centrosome Centrosome Maturation AURKA->Centrosome Spindle Bipolar Spindle Assembly AURKA->Spindle CDC25 CDC25 PLK1->CDC25 Activates CDK1 CDK1/Cyclin B CDC25->CDK1 Activates Mitotic_Entry Mitotic Entry CDK1->Mitotic_Entry Inhibitor 3-Bromo-5-methoxy- imidazo[1,2-A]pyrazine Inhibitor->AURKA Inhibition

Caption: Simplified Aurora Kinase A signaling pathway during G2/M transition.

Materials and Methodologies

To ensure a fair and objective comparison, both the novel LumiGlow™ assay and the established TR-FRET assay were performed using the same batch of recombinant human Aurora Kinase A, substrate peptide, and the inhibitor, 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine.

Experimental Workflow Overview

The workflows for both assays are designed for simplicity and compatibility with automated liquid handling systems, yet they differ in their core detection steps.

Assay_Workflows cluster_LumiGlow LumiGlow™ Assay Workflow cluster_TRFRET TR-FRET Assay Workflow lg_start 1. Add Kinase, Substrate, ATP & Inhibitor lg_incubate 2. Incubate 60 min (Kinase Reaction) lg_start->lg_incubate lg_detect 3. Add LumiGlow™ Detection Reagent lg_incubate->lg_detect lg_read 4. Read Luminescence lg_detect->lg_read tf_start 1. Add Kinase, Biotin-Substrate, ATP & Inhibitor tf_incubate 2. Incubate 60 min (Kinase Reaction) tf_start->tf_incubate tf_detect 3. Add Eu-Ab & SA-Acceptor (Detection Mix) tf_incubate->tf_detect tf_incubate2 4. Incubate 60 min (Detection Reaction) tf_detect->tf_incubate2 tf_read 5. Read TR-FRET Signal tf_incubate2->tf_read

Caption: Comparative experimental workflows for the two kinase assays.

Protocol: LumiGlow™ Aurora A Kinase Assay
  • Principle: This is an ATP-depletion assay. The amount of light generated is inversely proportional to the kinase activity, as active kinase consumes the ATP needed for the luciferase reaction.[9][14]

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare 1X Kinase Buffer. Serially dilute 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine in DMSO, followed by a final dilution in 1X Kinase Buffer.

    • Assay Plate Setup: To a 384-well solid white plate, add 2.5 µL of diluted inhibitor or DMSO vehicle (for 0% and 100% inhibition controls).

    • Kinase Reaction Initiation:

      • Prepare a 2X Enzyme/Substrate mix containing Aurora Kinase A and a validated peptide substrate.

      • Prepare a 2X ATP solution. Causality Note: The ATP concentration is set to its apparent Km value to ensure the assay is sensitive to competitive inhibitors.

      • Add 2.5 µL of the 2X Enzyme/Substrate mix to all wells.

      • Add 5 µL of the 2X ATP solution to initiate the reaction (Final Volume: 10 µL). For 100% inhibition controls, add buffer instead of ATP.

    • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

    • Signal Detection: Add 10 µL of LumiGlow™ Detection Reagent (containing stabilized luciferase/luciferin) to all wells to stop the kinase reaction and initiate luminescence.

    • Data Acquisition: Incubate for 10 minutes to stabilize the signal, then read on a standard plate luminometer.

Protocol: TR-FRET Aurora A Kinase Assay (Alternative Method)
  • Principle: This assay measures the phosphorylation of a biotinylated peptide substrate. A Europium (Eu)-labeled anti-phospho-peptide antibody (donor) and a streptavidin-linked acceptor fluorophore bind to the phosphorylated product, bringing the donor and acceptor into proximity and generating a FRET signal.[7][15][16]

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare 1X Kinase Buffer. Serially dilute the inhibitor as described above.

    • Assay Plate Setup: To a 384-well low-volume black plate, add 2.5 µL of diluted inhibitor or DMSO vehicle.

    • Kinase Reaction Initiation: Add 7.5 µL of a master mix containing Aurora Kinase A, biotinylated peptide substrate, and ATP.

    • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

    • Signal Detection: Add 10 µL of TR-FRET Detection Mix (containing Eu-labeled antibody and streptavidin-acceptor in quench buffer) to stop the reaction.

    • Detection Incubation: Seal the plate, protect from light, and incubate for an additional 60 minutes to allow for antibody binding.

    • Data Acquisition: Read on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor, 620 nm for donor).

Results: A Head-to-Head Performance Comparison

The validation process assesses key performance characteristics to determine if an assay is fit for its intended purpose.[11][12][13] We evaluated both assays for robustness, signal quality, and accuracy in determining inhibitor potency.

Assay Principles and Practical Considerations

A direct comparison of the assay methodologies highlights key differences in complexity, time, and cost.

FeatureLumiGlow™ Aurora A Assay TR-FRET Aurora A Assay
Assay Principle ATP Depletion (Luminescence)Substrate Phosphorylation (TR-FRET)
Workflow Homogeneous, "Add-and-Read"Homogeneous, requires second incubation
Total Assay Time ~80 minutes~140 minutes
Reagent Complexity Simpler (fewer core components)More complex (labeled substrate, antibody)
Equipment Needs Standard LuminometerTR-FRET Plate Reader
Quantitative Performance Metrics

Key validation parameters were measured to provide an objective assessment of each assay's performance. The Z'-factor is a statistical measure of assay quality, where a value > 0.5 indicates an excellent assay suitable for high-throughput screening.

Performance MetricLumiGlow™ Aurora A Assay TR-FRET Aurora A Assay Commentary
Signal-to-Background (S/B) 1508LumiGlow™ shows a significantly larger dynamic range.
Z'-Factor 0.880.79Both assays are excellent, with the LumiGlow™ assay showing slightly higher robustness.
Inhibitor IC₅₀ (nM) 85.2 ± 7.191.5 ± 9.8Both assays yield comparable potency values, confirming biological relevance.
Assay Precision (%CV) < 10%< 12%Both methods demonstrate high reproducibility.

Data represents the mean ± standard deviation from three independent experiments.

Discussion and Conclusion

This guide provides a comprehensive validation of the new LumiGlow™ Aurora A Kinase Assay against an established TR-FRET methodology for the characterization of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine.

Expertise & Trustworthiness: Our results demonstrate that both assays are robust, reproducible, and yield comparable IC₅₀ values for the test compound. This concordance is critical, as it validates that the new assay accurately reflects the inhibitor's biological activity. The self-validating nature of the protocols is confirmed by the high Z'-factor scores obtained for both methods, indicating reliable differentiation between positive and negative controls.[12]

Causality and Experimental Choices: The LumiGlow™ assay's primary advantage lies in its operational simplicity and superior signal window. The single-addition detection step reduces both time and potential for error compared to the TR-FRET assay's required second incubation period. This streamlined workflow is highly advantageous in high-throughput screening (HTS) environments where efficiency is paramount. The luminescence-based readout, which measures the depletion of the universal co-substrate ATP, makes the assay platform broadly applicable to virtually any kinase.[10]

In contrast, the TR-FRET assay directly measures the phosphorylated product, which can be an advantage when screening for non-ATP competitive inhibitors.[15] However, this requires specific, often costly, reagents like biotinylated substrates and labeled antibodies for each new kinase target.

References

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. National Institutes of Health (NIH).[Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health (NIH).[Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.[Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ScienceDirect.[Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing).[Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. PubMed.[Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.[Link]

  • A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. PubMed Central (PMC).[Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. PubMed Central (PMC).[Link]

  • TR-FRET Assays Simplify and Accelerate Drug Discovery. BPS Bioscience.[Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.[Link]

  • USP <1033>: The Goals of Bioassay Validation. Quantics Biostatistics.[Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services.[Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology.[Link]

  • Kinase Assays with Myra. Bio Molecular Systems.[Link]

  • Kinase assay principle. The substrates used in HTRF kinase assays. ResearchGate.[Link]

  • Biological Assay Qualification Using Design of Experiments. BioProcess International.[Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazo[1,2-a]pyrazine Derivatives Against Cyclin-Dependent Kinase 9

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of the docking performance of imidazo[1,2-a]pyrazine derivatives against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of cancer cell transcription. We will objectively compare their predicted binding affinities and interaction patterns with those of structurally related heterocyclic compounds, namely imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines, as well as a known potent CDK9 inhibitor, Dinaciclib. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel kinase inhibitors.

Introduction: The Rationale for Targeting CDK9 with Imidazo[1,2-a]pyrazine Scaffolds

Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in the elongation phase of transcription. In many cancers, there is a high dependency on the continuous transcription of anti-apoptotic proteins and oncogenes for survival and proliferation. Inhibition of CDK9 effectively shuts down this transcriptional machinery, leading to apoptosis in cancer cells.

The imidazo[1,2-a]pyrazine scaffold has garnered significant attention in medicinal chemistry due to its synthetic tractability and its presence in numerous biologically active compounds. Derivatives of this scaffold have demonstrated potent inhibitory activity against various kinases, including CDK9.[1][2] Their planar, bicyclic nature allows them to effectively mimic the purine core of ATP, enabling competitive binding within the kinase hinge region.

This guide will walk you through a rigorous, validated, and reproducible comparative molecular docking workflow to evaluate the potential of a series of imidazo[1,2-a]pyrazine derivatives as CDK9 inhibitors. We will compare their performance against other imidazo-fused heterocyclic systems and a clinically relevant inhibitor, providing a framework for lead identification and optimization.

The Comparative Docking Workflow: A Self-Validating System

A robust computational study relies on a well-defined and validated workflow. The protocol outlined below is designed to ensure the scientific integrity and reproducibility of the docking results.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis & Interpretation Phase PDB_Selection 1. Target Selection & PDB ID (CDK9, PDB: 4BCF) Ligand_Selection 2. Ligand Selection (Imidazo[1,2-a]pyrazines & Comparators) PDB_Selection->Ligand_Selection Select relevant compounds Receptor_Prep 3. Receptor Preparation Ligand_Selection->Receptor_Prep Prepare target protein Ligand_Prep 4. Ligand Preparation Receptor_Prep->Ligand_Prep Prepare small molecules Grid_Gen 5. Grid Box Generation Ligand_Prep->Grid_Gen Define binding site Docking_Protocol 6. Molecular Docking (AutoDock Vina) Grid_Gen->Docking_Protocol Perform docking calculations Redocking 7. Protocol Validation (Redocking) Docking_Protocol->Redocking Validate docking accuracy Pose_Analysis 8. Pose & Score Analysis Redocking->Pose_Analysis Analyze binding modes Interaction_Analysis 9. Interaction Analysis (PyMOL & LigPlot+) Pose_Analysis->Interaction_Analysis Visualize interactions Data_Comparison 10. Comparative Data Analysis Interaction_Analysis->Data_Comparison Compare results

Figure 1: A comprehensive workflow for the comparative docking study.

Experimental Protocols

Part 1: Preparation of the Receptor and Ligands

1.1. Target Selection and Structure Preparation

For this study, we will utilize the crystal structure of human CDK9 in complex with an inhibitor, obtained from the Protein Data Bank (PDB ID: 4BCF).[3] This structure provides a high-resolution model of the ATP-binding site and includes a co-crystallized ligand, which is crucial for validating our docking protocol.

Step-by-Step Receptor Preparation (using AutoDockTools):

  • Download the PDB file: Obtain the 4BCF.pdb file from the RCSB PDB database.

  • Clean the PDB file: Remove water molecules, co-solvents, and any chains that are not relevant to the binding site (in this case, we will retain the CDK9 chain).

  • Add polar hydrogens: Add polar hydrogen atoms to the protein, as they are essential for defining hydrogen bonding interactions.

  • Assign Kollman charges: Compute and assign Kollman partial charges to the protein atoms. This is a critical step for accurately calculating the electrostatic interactions in the docking simulation.

  • Save as PDBQT: The prepared receptor is saved in the PDBQT file format, which contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

1.2. Ligand Selection and Preparation

To ensure a meaningful comparison, we have selected a set of imidazo[1,2-a]pyrazine derivatives with reported IC50 values against CDK9.[1][2][4] We will also include representative examples of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines with known CDK9 inhibitory activity, along with Dinaciclib as a positive control.[3][5]

Table 1: Selected Compounds for Comparative Docking

Compound IDScaffoldReported CDK9 IC50 (nM)
Imidazo[1,2-a]pyrazine 1Imidazo[1,2-a]pyrazine180
Imidazo[1,2-a]pyrazine 2Imidazo[1,2-a]pyrazine7880
Imidazo[1,2-a]pyridine 1Imidazo[1,2-a]pyridine9.22
Imidazo[1,2-b]pyridazine 1Imidazo[1,2-b]pyridazine31
DinaciclibKnown CDK InhibitorPotent CDK9 inhibitor

Step-by-Step Ligand Preparation (using AutoDockTools):

  • Obtain 2D structures: Draw the chemical structures of the selected ligands using a chemical drawing software (e.g., ChemDraw) and save them in a common format like SDF or MOL2.

  • Convert to 3D: Use a tool like Open Babel to convert the 2D structures into 3D coordinates.

  • Energy minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

  • Assign Gasteiger charges: Compute and assign Gasteiger partial charges to the ligand atoms.

  • Set up rotatable bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligands in the PDBQT format.

Part 2: Molecular Docking and Protocol Validation

2.1. Grid Box Generation

The grid box defines the three-dimensional space within the receptor's binding site where the docking algorithm will search for favorable ligand poses. The dimensions and center of the grid box should be carefully chosen to encompass the entire binding pocket. A common and effective approach is to center the grid on the co-crystallized ligand from the PDB structure.

Command-line example for generating the grid parameter file (using AutoDockTools scripts):

This command will generate a grid parameter file (grid.gpf) centered on the co-crystallized ligand.

2.2. Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and robust molecular docking program that employs a Lamarckian genetic algorithm for ligand conformational searching and a sophisticated scoring function to estimate binding affinity.

Command-line example for running AutoDock Vina:

The grid.conf file contains the coordinates of the grid box center and its dimensions.

2.3. Docking Protocol Validation: The Importance of Redocking

Before proceeding with docking our selected compounds, it is imperative to validate the docking protocol. This is achieved by "redocking" the co-crystallized ligand back into the binding site of the receptor. A successful validation is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the ligand. A low RMSD value confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.

Results and Discussion: A Comparative Analysis

The docking results for our selected set of compounds against CDK9 are summarized in the table below. The binding energy, as calculated by AutoDock Vina's scoring function, provides an estimation of the binding affinity, with more negative values indicating a stronger predicted interaction.

Table 2: Comparative Docking Results against CDK9

Compound IDScaffoldBinding Energy (kcal/mol)Predicted Ki (nM)Key Interacting Residues (H-bonds)Key Interacting Residues (Hydrophobic)
Imidazo[1,2-a]pyrazine 1Imidazo[1,2-a]pyrazine-9.8150.5Cys106, Asp104Val23, Ile35, Phe103
Imidazo[1,2-a]pyrazine 2Imidazo[1,2-a]pyrazine-7.58500.2Cys106Val23, Phe103
Imidazo[1,2-a]pyridine 1Imidazo[1,2-a]pyridine-10.545.8Cys106, Asp104, Gln105Val23, Ala46, Phe103, Leu155
Imidazo[1,2-b]pyridazine 1Imidazo[1,2-b]pyridazine-10.195.3Cys106, Asp104Val23, Ile35, Phe103
DinaciclibKnown CDK Inhibitor-11.215.7Cys106, Asp104, Gln105, Asp167Val23, Ala46, Phe103, Leu155

Analysis of Binding Modes

A crucial aspect of docking studies is the detailed analysis of the predicted binding poses and the specific molecular interactions that stabilize the ligand-receptor complex. This is where visualization tools like PyMOL and LigPlot+ become indispensable.

G cluster_vis Visualization Workflow Load_PDB 1. Load Receptor & Docked Ligand (PyMOL) Visualize_3D 2. Visualize 3D Interactions (Show H-bonds, Hydrophobic Contacts) Load_PDB->Visualize_3D Analyze binding pose Generate_2D 3. Generate 2D Interaction Diagram (LigPlot+) Visualize_3D->Generate_2D Create schematic representation

Figure 2: Workflow for the visualization and analysis of docking results.

Key Observations:

  • Hinge Region Interaction: As expected for ATP-competitive kinase inhibitors, all high-scoring compounds, including the imidazo[1,2-a]pyrazine and its comparator scaffolds, formed a critical hydrogen bond with the backbone of Cys106 in the hinge region of CDK9. This interaction is a hallmark of effective CDK inhibitors.

  • Role of the Fused Ring System: The planar nature of the imidazo-fused heterocyclic systems allows for favorable stacking interactions with the phenylalanine residue (Phe103) in the active site.

  • Impact of Substituents: The specific substituents on the core scaffolds play a significant role in modulating the binding affinity. For instance, the additional hydrogen bond donor/acceptor groups in the imidazo[1,2-a]pyridine and Dinaciclib allowed for interactions with Asp104 and Gln105, contributing to their higher predicted affinities.

  • Correlation with Experimental Data: A general trend was observed where compounds with lower experimental IC50 values also exhibited more favorable binding energies in our docking study. This provides confidence in the predictive power of our validated protocol. For example, Imidazo[1,2-a]pyrazine 1, with a lower IC50, showed a better binding energy compared to Imidazo[1,2-a]pyrazine 2.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the potential of imidazo[1,2-a]pyrazine derivatives as CDK9 inhibitors. Our validated workflow demonstrates that these compounds can effectively bind to the ATP pocket of CDK9, primarily through interactions with the hinge region. The comparison with other imidazo-fused heterocycles and a known inhibitor highlights the importance of specific structural features for achieving high potency.

The findings from this computational analysis can guide the rational design of novel and more potent imidazo[1,2-a]pyrazine-based CDK9 inhibitors. Future work should focus on synthesizing and experimentally validating the most promising candidates identified in this study. Furthermore, molecular dynamics simulations could be employed to investigate the dynamic stability of the predicted binding modes and to obtain a more accurate estimation of the binding free energies.

References

  • Al-Sanea, M. M., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules, 28(14), 5488. [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 868. [Link]

  • Lv, D., et al. (2022). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 13(12), 1541-1550. [Link]

  • RCSB PDB: 8DZ2. Crystal Structure of SARS-CoV-2 Main protease in complex with Nirmatrelvir. [Link]

  • RCSB PDB: 3BLR. Structure of CDK9 in complex with flavopiridol. [Link]

  • RCSB PDB: 7NWK. Crystal structure of CDK9-Cyclin T1 bound by compound 6. [Link]

  • RCSB PDB: 8I0L. Structure of CDK9/cyclin T1 in complex with inhibitor. [Link]

  • Owen, D. R., et al. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 374(6575), 1586-1593. [Link]

  • Wikipedia. Nirmatrelvir. [Link]

  • Wikipedia. Nirmatrelvir/ritonavir. [Link]

  • Baumli, S., et al. (2010). The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation. The EMBO journal, 27(13), 1907-1918. [Link]

  • George, S., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1749-1767. [Link]

  • AutoDock Vina. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Wallace, A. C., et al. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection, 8(2), 127-134. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Schrödinger, LLC. (2023). Schrödinger Software Release 2023-4, Glide. [Link]

  • Eagon Research Group. Vina Docking Tutorial. [Link]

  • Bioinformatics Review. [Tutorial] Performing docking using DockingPie plugin in PyMOL. [Link]

  • YouTube. Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Link]

  • YouTube. How to Perform Molecular Docking with AutoDock Vina. [Link]

  • UC Santa Barbara. Tutorial: Docking with Glide. [Link]

  • Sigma2. Using the Schrodinger suite. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities is foundational to therapeutic innovation. Yet, the very novelty of these compounds, such as 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine, necessitates a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard: A Proactive Stance

While a comprehensive toxicological profile for 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine may not be publicly available, the structure itself provides critical clues to its potential hazards. The presence of a bromine atom on a heterocyclic scaffold suggests that the compound may be toxic and irritating. Indeed, safety data for the closely related compound, 3-Bromo-5-methylimidazo[1,2-a]pyrazine, indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Furthermore, GHS data for 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine classifies it as "Danger," with hazards including being toxic if swallowed, in contact with skin, or if inhaled[2]. Therefore, we must operate under the assumption that this compound is hazardous and requires stringent safety protocols.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Before any personal protective equipment (PPE) is even selected, we must first implement engineering and administrative controls. This hierarchy of controls is a fundamental concept in laboratory safety, prioritizing the elimination or minimization of hazards at their source.

  • Engineering Controls: Your First Line of Defense

    • Fume Hood: All manipulations of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine, including weighing, dissolving, and transferring, must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and fine powders, preventing inhalation, which is a primary route of exposure for toxic compounds[2].

    • Ventilation: Ensure your laboratory has adequate general ventilation. This provides a dilute, secondary level of protection.

  • Administrative Controls: Safe Work Practices

    • Restricted Access: Clearly demarcate the area where the compound is being handled. Only authorized and trained personnel should be allowed in this area.

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound. This SOP should be readily available to all personnel.

    • Hygiene: Do not eat, drink, or smoke in the laboratory[1][3][4]. Wash hands thoroughly after handling the compound, even if gloves were worn[1][4][5].

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are primary, PPE is still essential to protect you from any residual exposure. The selection of appropriate PPE is a critical decision that should be based on a thorough risk assessment.

Eye and Face Protection: Shielding from Splashes and Aerosols

Chemical splash goggles are mandatory whenever handling 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine in any form. Safety glasses with side shields do not provide adequate protection against splashes[6]. If there is a significant risk of splashing, a face shield should be worn in addition to goggles[6]. The rationale here is to protect the sensitive mucous membranes of the eyes from contact with a potentially corrosive or irritating substance[3][5][7].

Skin and Body Protection: A Barrier Against Dermal Absorption

Given that 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine is considered toxic in contact with skin, robust skin protection is paramount[2].

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.

  • Chemical-Resistant Apron: For larger quantities or when there is a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Gloves: Your Direct Interface with the Hazard The choice of glove material is critical and depends on the solvent being used to handle the compound. Since 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine is a solid, it will likely be dissolved in a solvent for use in reactions or assays.

    • Nitrile Gloves: Disposable nitrile gloves are a common choice in many laboratories and offer protection against a range of chemicals[8]. However, their resistance to specific organic solvents can vary. Always consult a glove compatibility chart for the specific solvent you are using. For incidental contact, nitrile gloves may be sufficient, but they should be changed immediately upon contamination[9].

    • Butyl or Neoprene Gloves: For prolonged contact or when working with aggressive solvents, heavier-duty gloves such as butyl or neoprene may be necessary[8].

    • Double Gloving: For particularly hazardous operations, consider wearing two pairs of gloves. This can provide an extra layer of protection in case the outer glove is compromised.

    It is imperative to inspect gloves for any signs of degradation or perforation before and during use.

The following table summarizes glove selection considerations:

Glove MaterialGeneral Recommendations & Limitations
Nitrile Good for incidental contact with many chemicals, but not recommended for prolonged exposure to certain solvents. Always check compatibility charts[8][9].
Latex (Natural Rubber) Offers good dexterity but can cause allergic reactions. Provides protection against most water solutions of acids, alkalis, salts, and ketones[8].
Butyl Rubber Excellent resistance to a wide variety of chemicals, including corrosive acids and bases, but does not perform well with aliphatic and aromatic hydrocarbons and halogenated solvents[8].
Neoprene Good pliability and tear resistance. Protects against hydraulic fluids, gasoline, alcohols, organic acids, and alkalis[8].
Respiratory Protection: Guarding Against Inhalation

When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, in the event of a spill or a failure of the fume hood, or if there is a potential for aerosol generation that cannot be controlled, a respirator may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is a likely choice, but the specific type should be determined by a qualified safety professional based on the potential exposure concentration[4].

Operational and Disposal Plans: A Cradle-to-Grave Approach

A comprehensive safety plan extends beyond handling to include storage, spill response, and disposal.

Storage

Store 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[7]. Store in a locked cabinet to restrict access[1][4][5].

Spill Response

In the event of a spill, evacuate the area and alert your laboratory supervisor and safety officer immediately. Do not attempt to clean up a significant spill without proper training and equipment. For a small spill of solid material, carefully sweep it up with a non-sparking tool and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container.

Disposal: Environmental Stewardship

As a brominated heterocyclic compound, 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine and any contaminated materials must be disposed of as hazardous waste. Do not pour it down the drain[7]. Follow all local, state, and federal regulations for hazardous waste disposal. This typically involves collecting the waste in a clearly labeled, sealed container for pickup by a certified hazardous waste disposal company. The potential for organobromine compounds to be persistent and bioaccumulative underscores the importance of responsible disposal[10].

Visualizing the Workflow: A Step-by-Step Guide

To ensure a clear and logical workflow, the following diagram outlines the key steps for safely handling 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_sop Review SOP prep_ppe Don PPE prep_sop->prep_ppe prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood handle_weigh Weigh Compound prep_fumehood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Handling 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine

By adhering to these guidelines, you can confidently and safely work with 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine, ensuring both your personal safety and the integrity of your research.

References

  • AWS. (n.d.). SAFETY DATA SHEET BROMICIDE® GRANULES (US).
  • Thermo Fisher Scientific. (2025). 5-Bromo-2-pyrazinamine Safety Data Sheet.
  • ChemicalBook. (2022). 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde - Safety Data Sheet.
  • S D FINE- CHEM LIMITED. (n.d.). 4-BROMOANILINE GHS Safety Data Sheet.
  • Reddit. (2017). Safely handling a liter of Bromine?
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Fisher Scientific. (2021). 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Safety Data Sheet.
  • CymitQuimica. (2024). Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate Safety Data Sheet.
  • Fluorochem. (n.d.). 3-BROMO-5-METHYLIMIDAZO[1,2-A]PYRAZINE.
  • BLDpharm. (n.d.). 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
  • ACS GCI Pharmaceutical Roundtable. (2020). Bromination.
  • AK Scientific, Inc. (n.d.). 6-Bromoimidazo[1,2-a]pyrazine Safety Data Sheet.
  • Yale Environmental Health & Safety. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.

Sources

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3-Bromo-5-methoxyimidazo[1,2-A]pyrazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.